molecular formula C5H4N4O B6594316 Allopurinol CAS No. 9002-17-9

Allopurinol

Numéro de catalogue: B6594316
Numéro CAS: 9002-17-9
Poids moléculaire: 136.11 g/mol
Clé InChI: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Allopurinol is a purine analogue and a potent, competitive inhibitor of the enzyme xanthine oxidase . This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid . By blocking this final step of purine metabolism, this compound effectively reduces the production of uric acid in the body . Its active metabolite, oxipurinol, also a xanthine oxidase inhibitor, contributes to the prolonged duration of action . Primarily used in research to model and study gout and hyperuricemia, this compound is also critical for investigating tumor lysis syndrome in oncology contexts . Beyond its classic applications, this compound has significant research value in other areas. It is used as a cotherapy in studies of inflammatory bowel disease (IBD) and thiopurine metabolism . Its potential effects on oxidative stress and inflammation have also made it a compound of interest in preclinical cardiovascular and ischemia-reperfusion injury research . Furthermore, it has been explored in psychiatric research for its potential effects on mania in bipolar disorder . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name allopurinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allopurinol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022573
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
Record name SID56424020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184789-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691008-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allopurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Allopurinol: Unveiling Pleiotropic Mechanisms Beyond Uric Acid Reduction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its potent inhibition of xanthine oxidase, the terminal enzyme in purine metabolism. This action effectively curtails the production of uric acid. However, a growing body of evidence illuminates a far more complex and multifaceted pharmacological profile for this compound, extending well beyond its urate-lowering effects. These pleiotropic actions, which are of significant interest to the scientific and drug development communities, encompass the mitigation of oxidative stress, enhancement of endothelial function, and modulation of inflammatory pathways. This technical guide provides an in-depth exploration of these non-canonical mechanisms of this compound. It synthesizes findings from key experimental studies, presents quantitative data in a structured format for comparative analysis, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of this compound's therapeutic potential and informing future research endeavors.

Introduction

For decades, the therapeutic utility of this compound has been almost exclusively attributed to its capacity to lower serum uric acid levels.[1][2][3][4][5] As a structural analog of hypoxanthine, this compound and its primary active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[1][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By blocking this pivotal step, this compound effectively reduces the systemic urate burden, thereby preventing the formation of monosodium urate crystals that are the hallmark of gouty arthritis.[1][5]

However, emerging research has begun to challenge this narrow perception of this compound's mechanism of action. A compelling body of preclinical and clinical evidence now suggests that this compound possesses a range of beneficial effects that are independent of its impact on uric acid levels. These "pleiotropic" effects are largely linked to its ability to attenuate the production of reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and vascular function.[6][7] This guide will delve into the intricate molecular mechanisms that underpin these non-urate-lowering actions of this compound, providing a detailed overview of its impact on oxidative stress, endothelial function, and inflammatory processes.

Attenuation of Oxidative Stress

A central tenet of this compound's pleiotropic effects is its profound impact on oxidative stress. The enzymatic action of xanthine oxidase is a significant source of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8][9] By inhibiting this enzyme, this compound directly curtails the generation of these ROS, thereby alleviating oxidative stress.[2][10]

Direct Inhibition of ROS Production

The conversion of hypoxanthine to uric acid by xanthine oxidase is a process that generates ROS as a byproduct.[8] this compound's inhibition of this enzyme directly reduces the production of these damaging free radicals.[2][10] This has been demonstrated in various experimental models, where this compound treatment has been shown to decrease markers of oxidative stress.[11][12]

Impact on Lipid Peroxidation

Oxidative stress can lead to the damaging oxidation of lipids, a process known as lipid peroxidation. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation.[11][12] Studies have consistently shown that this compound treatment significantly reduces plasma MDA levels, indicating a reduction in oxidative damage to lipids.[11][12]

Quantitative Data on Oxidative Stress Markers

The following table summarizes the quantitative effects of this compound on key markers of oxidative stress from selected studies.

BiomarkerStudy PopulationThis compound DoseDurationBaseline Level (Control/Placebo)Post-treatment Level (this compound)Percentage Changep-valueReference
Plasma Malondialdehyde (MDA)Chronic Heart Failure300 mg/day1 month461 ± 101 nmol/L346 ± 128 nmol/L-24.9%0.03[11][12]
Plasma Lipid HydroperoxidesIntense Exercise (Horses)Not specifiedN/A492.7 ± 33.4 µM217.5 ± 32.1 µM-55.9%<0.05[13][14]
Oxidized Glutathione (GSSG)Intense Exercise (Horses)Not specifiedN/A87.2 ± 12.2 µM63.8 ± 8.6 µM-26.8%<0.05[13][14]
Signaling Pathway: Xanthine Oxidase and ROS Production

The following diagram illustrates the central role of xanthine oxidase in the production of reactive oxygen species and how allopurinorl intervenes in this pathway.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase ROS Reactive Oxygen Species (O₂⁻, H₂O₂) XanthineOxidase->ROS generates This compound This compound This compound->XanthineOxidase inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage

This compound's inhibition of xanthine oxidase reduces ROS production.

Enhancement of Endothelial Function

Endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis, is characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state.[15][16] this compound has been shown to improve endothelial function in various patient populations, an effect that appears to be independent of its urate-lowering action.[17][18]

Improvement of Flow-Mediated Dilation (FMD)

Flow-mediated dilation (FMD) is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide (NO). A meta-analysis of 22 studies with a total of 1472 patients demonstrated that this compound significantly improved FMD.[15]

Increased Forearm Blood Flow

Studies using forearm venous occlusion plethysmography have shown that this compound significantly increases forearm blood flow in response to acetylcholine, an endothelium-dependent vasodilator.[11][12][18] This effect is not observed with the endothelium-independent vasodilator sodium nitroprusside, further supporting a direct effect of this compound on endothelial function.[11][12][18]

Quantitative Data on Endothelial Function

The following table summarizes the quantitative effects of this compound on markers of endothelial function.

ParameterStudy PopulationThis compound DoseDurationPlacebo/Control ResponseThis compound Responsep-valueReference
Flow-Mediated Dilation (FMD)Meta-analysis (22 studies)VariedVariedControlWMD = 1.46% (95% CI [0.70, 2.22])< 0.01[15]
Forearm Blood Flow (% change)Chronic Heart Failure300 mg/day1 month120 ± 22%181 ± 19%0.003[11][12]
Forearm Blood Flow (% change)Chronic Heart Failure600 mg/day1 month73.96 ± 10.29%240.31 ± 38.19%< 0.001[17][18]
Signaling Pathway: Endothelial Function and Nitric Oxide

The diagram below illustrates how this compound may improve endothelial function by reducing oxidative stress and increasing nitric oxide bioavailability.

XanthineOxidase Xanthine Oxidase ROS Reactive Oxygen Species (O₂⁻) XanthineOxidase->ROS generates This compound This compound This compound->XanthineOxidase inhibits NO Nitric Oxide (NO) ROS->NO scavenges Peroxynitrite Peroxynitrite (ONOO⁻) ROS->Peroxynitrite NO->Peroxynitrite Vasodilation Vasodilation NO->Vasodilation eNOS eNOS eNOS->NO produces EndothelialDysfunction Endothelial Dysfunction Peroxynitrite->EndothelialDysfunction

This compound may enhance NO bioavailability by reducing ROS.

Modulation of Inflammatory Pathways

Beyond its antioxidant effects, this compound exhibits direct anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[19] Studies have suggested that this compound can inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][19]

Attenuation of NLRP3 Inflammasome Activation

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18.[6] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, potentially by blocking the stimulating effects of thioredoxin-interacting protein (TXNIP).[6][7]

Quantitative Data on Inflammatory Markers

The following table presents data on the effect of this compound on inflammatory markers.

BiomarkerExperimental Model/PopulationThis compound TreatmentOutcomeReference
NF-κBCCl₄-induced liver injury (rats)50 mg/kg or 100 mg/kg dailyPartially prevented NF-κB nuclear translocation.[19]
TNF-α, IL-1β, IL-6CCl₄-induced liver injury (rats)50 mg/kgPartially prevented the increase in these pro-inflammatory cytokines.[19]
IL-10CCl₄-induced liver injury (rats)50 mg/kgIncreased the anti-inflammatory cytokine IL-10.[19]
NLRP3 InflammasomeFructose-fed ratsNot specifiedBlocked NLRP3 inflammasome activation.[20]
Signaling Pathway: Anti-inflammatory Mechanisms

This diagram illustrates the potential mechanisms by which this compound exerts its anti-inflammatory effects through the inhibition of NF-κB and the NLRP3 inflammasome.

InflammatoryStimuli Inflammatory Stimuli (e.g., ROS, PAMPs, DAMPs) NFkB_pathway NF-κB Signaling Pathway InflammatoryStimuli->NFkB_pathway NLRP3_pathway NLRP3 Inflammasome Activation InflammatoryStimuli->NLRP3_pathway ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->ProInflammatoryCytokines promotes transcription of NLRP3_pathway->ProInflammatoryCytokines promotes maturation of This compound This compound This compound->NFkB_pathway inhibits This compound->NLRP3_pathway inhibits Inflammation Inflammation ProInflammatoryCytokines->Inflammation

This compound's anti-inflammatory actions via NF-κB and NLRP3 pathways.

Cardiovascular Implications

Given its beneficial effects on oxidative stress, endothelial function, and inflammation, this compound has been investigated for its potential cardiovascular protective effects. While smaller studies and observational data have suggested a benefit, larger, more definitive clinical trials have yielded mixed results.

Observational Studies and Smaller Trials

Some observational studies have linked this compound use with a lower risk of stroke and cardiac events in older adults with hypertension.[21] Smaller clinical trials have also demonstrated improvements in endothelial function and exercise capacity in patients with angina and heart failure.[2]

The ALL-HEART Study

The this compound and Cardiovascular Outcomes in Ischemic Heart Disease (ALL-HEART) trial, a large, randomized, open-label trial, investigated the effect of this compound on major cardiovascular outcomes in patients with ischemic heart disease but without a history of gout.[9][22] The study found no significant difference in the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death between the this compound group and the usual care group.[9][22]

Summary of Cardiovascular Outcome Data
Study/TrialStudy DesignPopulationKey FindingReference
ObservationalRetrospective cohortOlder adults with hypertensionThis compound use was associated with a significantly lower risk of stroke and cardiac events.[21]
ALL-HEARTRandomized, open-labelIschemic heart disease without goutNo significant difference in the primary composite outcome of cardiovascular death, non-fatal MI, or non-fatal stroke.[9][22]
Meta-analysis21 Randomized Controlled TrialsCardiovascular diseaseThis compound was not associated with a significant reduction in cardiovascular death or all-cause death compared to placebo/usual care.[23]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Measurement of Flow-Mediated Dilation (FMD)

Principle: FMD is an ultrasound-based technique that measures the change in the diameter of a conduit artery, typically the brachial artery, in response to an increase in blood flow (reactive hyperemia) induced by a period of ischemia.

Protocol Overview:

  • Patient Preparation: The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously monitored for at least 3 minutes.

  • Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Malondialdehyde (MDA) Assay

Principle: The thiobarbituric acid reactive substances (TBARS) assay is a commonly used method to measure MDA, a marker of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.

Protocol Overview:

  • Sample Preparation: Plasma or tissue homogenates are prepared.

  • Reaction Mixture: An aliquot of the sample is mixed with a solution containing TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

  • Incubation: The mixture is heated at 90-100°C for a specific duration (e.g., 60 minutes).

  • Extraction: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol).

  • Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm).

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Xanthine Oxidase Activity Assay

Principle: The activity of xanthine oxidase can be determined by measuring the rate of formation of uric acid from xanthine. The increase in uric acid concentration is monitored spectrophotometrically by the increase in absorbance at 293 nm.

Protocol Overview:

  • Reaction Mixture: A reaction buffer containing a known concentration of xanthine is prepared.

  • Enzyme Addition: The sample containing xanthine oxidase is added to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: The increase in absorbance at 293 nm is recorded over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity, typically expressed in units per milliliter or milligram of protein.

Experimental Workflow: Investigating this compound's Effect on Endothelial Function

The following diagram outlines a typical experimental workflow to assess the impact of this compound on endothelial function.

PatientRecruitment Patient Recruitment (e.g., Chronic Heart Failure) BaselineMeasurements Baseline Measurements (FMD, Blood Markers) PatientRecruitment->BaselineMeasurements Randomization Randomization AllopurinolGroup This compound Treatment Randomization->AllopurinolGroup PlaceboGroup Placebo/Control Group Randomization->PlaceboGroup FollowUpMeasurements Follow-up Measurements (e.g., after 1 month) AllopurinolGroup->FollowUpMeasurements PlaceboGroup->FollowUpMeasurements BaselineMeasurements->Randomization DataAnalysis Data Analysis and Statistical Comparison FollowUpMeasurements->DataAnalysis

A typical workflow for a clinical trial on this compound and endothelial function.

Conclusion

The pharmacological profile of this compound is considerably more complex than its traditional role as a urate-lowering agent suggests. Its ability to inhibit xanthine oxidase not only reduces uric acid production but also significantly attenuates oxidative stress by decreasing the generation of reactive oxygen species. This antioxidant effect, coupled with its capacity to modulate key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, contributes to its beneficial effects on endothelial function.

While the promise of these pleiotropic effects translating into significant cardiovascular protection in broad populations with ischemic heart disease has not been borne out in large clinical trials like ALL-HEART, the evidence for its positive impact on surrogate markers of cardiovascular health, particularly in specific patient cohorts, remains compelling. For researchers and drug development professionals, a thorough understanding of these non-canonical mechanisms is crucial. It not only provides a more complete picture of this compound's therapeutic actions but also opens up new avenues for research into the therapeutic potential of xanthine oxidase inhibition in a wider range of pathologies characterized by oxidative stress and inflammation. Further investigation into the nuanced effects of this compound in different disease contexts is warranted to fully harness its therapeutic potential beyond the management of gout.

References

Allopurinol as a Chemical Probe for Xanthine Oxidase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme that plays a central role in purine metabolism. It catalyzes the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] The overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[1] Beyond its role in purine breakdown, xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, implicating it in various pathological processes including inflammation, ischemia-reperfusion injury, and cardiovascular diseases.[1][3]

Allopurinol, a structural analog of the natural purine base hypoxanthine, is a cornerstone therapy for conditions associated with hyperuricemia.[4][5] Its potent inhibitory effect on xanthine oxidase has made it an invaluable tool not only in the clinical management of gout but also as a chemical probe in research settings.[3][6] This technical guide provides a comprehensive overview of the use of this compound to investigate the activity and function of xanthine oxidase, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action of this compound on Xanthine Oxidase

This compound exerts its inhibitory effect on xanthine oxidase through a multi-faceted mechanism involving both the parent drug and its primary metabolite.

  • Competitive Inhibition by this compound: this compound is a structural analog of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[7] It binds to the active site of the enzyme, preventing the binding and subsequent oxidation of the natural substrates, hypoxanthine and xanthine.[7] At lower concentrations, this compound also serves as a substrate for the enzyme.[3]

  • Metabolism to Oxypurinol: this compound is rapidly metabolized in vivo by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine).[5][7] Oxypurinol is also an inhibitor of xanthine oxidase and has a significantly longer half-life than this compound, contributing to the sustained therapeutic effect of the drug.[4]

  • Non-competitive Inhibition by Oxypurinol: Oxypurinol acts as a potent, non-competitive inhibitor of xanthine oxidase.[3][8] It forms a stable complex with the reduced molybdenum (Mo(IV)) center in the enzyme's active site, effectively rendering the enzyme inactive.[9] The regeneration of the active enzyme is a slow process, contributing to the long-lasting inhibition.[9]

  • Feedback Inhibition: The inhibition of xanthine oxidase by this compound and oxypurinol leads to an accumulation of hypoxanthine and xanthine.[4] These purine bases can be reutilized in the purine salvage pathway for the synthesis of nucleotides and nucleic acids.[5] The resulting increase in nucleotide concentrations can cause feedback inhibition of de novo purine synthesis.[5]

Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.

Quantitative Data: this compound and Oxypurinol Inhibition

The inhibitory potency of this compound and its metabolite oxypurinol against xanthine oxidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe their efficacy.

InhibitorParameterValueSubstrateOrganism/SourceReference
This compound IC502.84 ± 0.41 µMXanthineBovine Milk[10]
IC500.13 µg/mLHypoxanthineNot Specified[11]
IC500.11 µg/mLXanthineNot Specified[11]
IC506.94 ± 0.32 µg/mLXanthineNot Specified[12]
Ki2.12 µMXanthineBovine Milk[10]
Oxypurinol -Less effective in vitro than this compoundHypoxanthineRecombinant Human[9][13]

Experimental Protocols

In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol details a common method for measuring xanthine oxidase activity and its inhibition by this compound by monitoring the formation of uric acid, which absorbs light at 290-295 nm.[10][14][15]

4.1.1 Principle

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid production can be determined by measuring the increase in absorbance at 290-295 nm over time. The inhibitory effect of this compound is quantified by measuring the reduction in this rate.

4.1.2 Reagents and Materials

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (inhibitor)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.5) or Tris-HCl buffer (e.g., 0.1 M, pH 7.5)[10][14]

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • UV-Vis Spectrophotometer or microplate reader

  • Cuvettes or UV-transparent microplates

4.1.3 Solution Preparation

  • Buffer: Prepare 100 mM sodium phosphate buffer, pH 7.5.

  • Xanthine Stock Solution: Dissolve xanthine in 0.1 M NaOH to create a stock solution (e.g., 10 mM).[10] Dilute this stock in the assay buffer to the desired working concentrations (e.g., 0.25 to 2.00 µM).[10]

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL).[10] Further dilute in the assay buffer to achieve a range of final assay concentrations (e.g., 0 to 1.25 µM).[10]

  • Xanthine Oxidase Solution: Dilute the commercial enzyme solution in ice-cold assay buffer to a working concentration (e.g., 0.1-0.2 U/mL).[14] Keep the enzyme solution on ice.

4.1.4 Assay Procedure

  • Set the spectrophotometer to 295 nm and the temperature to 25°C or 37°C.[10]

  • In a cuvette, prepare the reaction mixture by adding the assay buffer, the this compound solution (or vehicle control, e.g., buffer with a small percentage of DMSO), and the xanthine oxidase solution.

  • Incubate the mixture for a pre-determined time (e.g., 10 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.[10]

  • Initiate the reaction by adding the xanthine substrate solution and mix immediately.

  • Monitor the increase in absorbance at 295 nm for several minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

  • A blank reaction containing all components except the enzyme should be run to correct for any background absorbance changes.

4.1.5 Data Analysis

  • Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow prep Prepare Reagents (Buffer, Xanthine, this compound, XO) mix Mix Buffer, XO, and this compound (or vehicle control) in cuvette prep->mix incubate Pre-incubate at 25°C for 10 min mix->incubate start_reaction Initiate reaction by adding Xanthine incubate->start_reaction measure Monitor Absorbance at 295 nm over time start_reaction->measure analyze Calculate Reaction Rate (ΔAbs/min) measure->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot Plot Dose-Response Curve and determine IC50 calc_inhibition->plot

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Analysis of Purines by High-Performance Liquid Chromatography (HPLC)

To gain a more detailed understanding of the effects of this compound, it is often necessary to measure the concentrations of hypoxanthine, xanthine, and uric acid in biological samples.[16]

4.2.1 Principle

Reverse-phase HPLC with UV detection can be used to separate and quantify hypoxanthine, xanthine, and uric acid.

4.2.2 Sample Preparation

  • Cell Culture: For cell-based assays, cells can be treated with this compound, followed by the addition of hypoxanthine to stimulate uric acid production.[17] The supernatant can then be collected for analysis.

  • Biological Fluids (e.g., Urine, Serum): Samples may require deproteinization (e.g., with acetonitrile) and centrifugation before injection into the HPLC system.[16]

4.2.3 HPLC Conditions (Example)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[16]

  • Flow Rate: Typically 0.4-1.0 mL/min.[16]

  • Detection: UV detector set at wavelengths appropriate for the purines (e.g., 293 nm for uric acid).[18]

  • Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.

Signaling Pathways Involving Xanthine Oxidase

Xanthine oxidase is not only a key enzyme in purine catabolism but also a significant generator of ROS, which can act as signaling molecules and contribute to cellular damage.

5.1 Purine Degradation and ROS Production

The conversion of hypoxanthine to xanthine and xanthine to uric acid by xanthine oxidase is accompanied by the reduction of molecular oxygen, leading to the production of superoxide (O2•−) and hydrogen peroxide (H2O2).[1][19] This ROS production links purine metabolism to oxidative stress.

5.2 Downstream Effects of XO-Derived ROS

Elevated ROS levels resulting from increased xanthine oxidase activity can trigger various downstream signaling pathways implicated in inflammation and disease progression. For instance, ROS can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[20][21] This highlights the role of xanthine oxidase as a potential therapeutic target in inflammatory conditions beyond gout.

Purine_Pathway_ROS cluster_purine Purine Catabolism cluster_ros ROS Production cluster_downstream Downstream Signaling Purines (AMP, GMP) Purines (AMP, GMP) Hypoxanthine Hypoxanthine Purines (AMP, GMP)->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase O2 O₂ Xanthine->O2 Superoxide O₂•⁻ O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 ROS Oxidative Stress H2O2->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Inflammation Inflammation NLRP3->Inflammation

Caption: Purine Degradation, ROS Production, and Downstream Signaling.

Use of this compound in In Vivo Studies

This compound is widely used in animal models to probe the physiological and pathophysiological roles of xanthine oxidase.

  • Administration: this compound can be administered to animals via oral gavage or intraperitoneally.[22][23]

  • Dosage: The effective dose can vary depending on the animal model and the desired level of xanthine oxidase inhibition. For example, doses of 5 mg/100g body weight have been used in rats.[23]

  • Monitoring Efficacy: The efficacy of this compound treatment in vivo is typically assessed by measuring uric acid levels in serum or urine.[23] A significant decrease in uric acid and a corresponding increase in hypoxanthine and xanthine levels indicate effective inhibition of xanthine oxidase.

Conclusion and Considerations

This compound is a powerful and specific chemical probe for investigating the function of xanthine oxidase. Its well-characterized mechanism of action and the availability of established assay protocols make it an essential tool for researchers in various fields.

Key Considerations:

  • Metabolism to Oxypurinol: When interpreting results, especially from in vivo studies, it is crucial to consider that the observed effects are due to the combined action of this compound and its more potent, longer-lasting metabolite, oxypurinol.[4][9]

  • Substrate Choice: The inhibitory kinetics of this compound can be influenced by whether hypoxanthine or xanthine is used as the substrate in in vitro assays.

  • Potential for Off-Target Effects: At high concentrations, this compound and oxypurinol may have effects independent of xanthine oxidase inhibition, such as inhibiting de novo purine synthesis by mechanisms other than feedback inhibition.[24]

By carefully designing experiments and considering these factors, researchers can effectively utilize this compound to elucidate the multifaceted roles of xanthine oxidase in health and disease.

References

The Anti-Inflammatory Properties of Allopurinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is increasingly recognized for its significant anti-inflammatory properties that extend beyond its primary function as a xanthine oxidase inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data from preclinical and in vitro studies. We detail the experimental protocols used to elucidate these properties and present key signaling pathways and experimental workflows as visualizations. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound is a structural isomer of hypoxanthine and has been a first-line therapy for conditions associated with hyperuricemia, such as gout, for decades.[1][2] Its primary mechanism of action is the inhibition of xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and then to uric acid.[3] While its efficacy in lowering serum uric acid levels is well-established, a growing body of evidence highlights its direct and indirect anti-inflammatory effects. These properties are not solely attributable to the reduction of uric acid crystals but also involve the modulation of key inflammatory pathways, making this compound a subject of interest for its potential role in a broader range of inflammatory conditions.[4][5] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a technical overview for the scientific community.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected mechanisms:

Inhibition of Xanthine Oxidase and Reduction of Reactive Oxygen Species (ROS)

The catalytic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, decrease the production of these potent oxidants.[4][6] Oxidative stress is a key driver of inflammation, and by mitigating ROS production, this compound can downregulate inflammatory signaling.[7]

Modulation of the NLRP3 Inflammasome

The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[8] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[4][9] This inhibition is, in part, due to the reduction of ROS, which are known activators of the NLRP3 inflammasome.[9] Furthermore, this compound may have more direct inhibitory effects on the components of this pathway.[10]

Effects on Immune Cells

This compound has been demonstrated to modulate the function of various immune cells involved in the inflammatory cascade:

  • Neutrophils: this compound can reduce neutrophil adhesion to the endothelium, a critical step in the recruitment of these cells to sites of inflammation.[11] This is potentially mediated by the downregulation of CXC chemokines.[11]

  • T Cells: In-vitro studies have shown that this compound can diminish the activation of human T cells.[12] This includes reducing the upregulation of the activation marker CD69 and decreasing the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[12][13]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory properties of this compound from various in vitro and in vivo studies.

Table 1: Inhibition of Xanthine Oxidase by this compound

ParameterValueSpecies/SystemReference
IC501.99 µg/mLBovine Milk Xanthine Oxidase[14]
IC502.84 ± 0.41 µMBovine Milk Xanthine Oxidase[15]
IC506.94 ± 0.32 µg/mLBovine Milk Xanthine Oxidase[1]
IC5010.73 µMNot Specified[16]

Table 2: In Vitro Effects of this compound on T-Cell Activation and Cytokine Production

| Parameter | Concentration | Effect | Cell Type | Reference | | :--- | :--- | :--- | :--- |[12] | | CD69 Upregulation | 300 µg/mL | 38% reduction in CD4+ T cells | Human PBMCs |[12] | | CD69 Upregulation | 300 µg/mL | 30% reduction in CD8+ T cells | Human PBMCs |[12] | | IFN-γ Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] | | IL-2 Production | 300 µg/mL | Significant decrease | Human PBMCs |[12] |

Table 3: In Vivo Anti-Inflammatory Effects of this compound

ModelSpeciesDoseEffectReference
Peroxochromate-induced arthritisMouseED50: 80 ± 14 µmol/kg/dayDose-dependent suppression of arthritis[17]
Carrageenan-induced paw edemaRat12.5, 25, 50 mg/kgDose-dependent reduction in edema volume[18]
Endotoxemic liver injuryMouseNot specified>57% reduction in adherent leukocytes[11]
Endotoxemic liver injuryMouseNot specified>83% reduction in CXC chemokines[11]
Renal Ischemia-ReperfusionRat10 and 50 mg/kgDownregulation of TNF-α, IL-1β, and IL-6[19]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Xanthine Oxidase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically.

  • Methodology:

    • A reaction mixture is prepared containing sodium phosphate buffer (pH 7.4), xanthine oxidase enzyme (from bovine milk), and the test compound (this compound) at various concentrations.[20]

    • The mixture is incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).[20]

    • The reaction is initiated by the addition of the substrate, xanthine.[20]

    • The change in absorbance is monitored at 295 nm, the wavelength at which uric acid absorbs light, over time.[20]

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.[20]

Carrageenan-Induced Paw Edema in Rodents
  • Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.

  • Methodology:

    • Rodents (rats or mice) are randomly assigned to control and treatment groups.[18]

    • The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at various doses 30-60 minutes prior to carrageenan injection.[18][21]

    • A subplantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.[21][22]

    • The volume of the paw is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[22]

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is then determined.[18]

In Vitro T-Cell Activation and Cytokine Production Assay
  • Principle: This assay assesses the effect of a compound on the activation and cytokine production of T lymphocytes in response to stimulation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Hypaque density gradient centrifugation.[12]

    • PBMCs are cultured in the presence or absence of the test compound (this compound) at various concentrations.[12]

    • T-cell activation is induced using polyclonal activators (e.g., anti-CD3 and anti-CD28 antibodies) or specific antigens.[12]

    • Activation Marker Expression: After a short incubation period (e.g., 5 hours), the expression of early activation markers like CD69 on CD4+ and CD8+ T cells is analyzed by flow cytometry.[12]

    • Cytokine Production: For cytokine analysis, cells are stimulated for a longer duration (e.g., 18-20 hours). The frequency of cytokine-producing cells (e.g., IFN-γ, IL-2) is determined by ELISpot assay, or cytokine levels in the supernatant are measured by ELISA.[12]

Reactive Oxygen Species (ROS) Measurement
  • Principle: This assay quantifies the levels of intracellular ROS in cells treated with a compound of interest.

  • Methodology:

    • Cells (e.g., fibroblast-like synoviocytes or cardiomyocytes) are cultured and treated with a pro-inflammatory stimulus in the presence or absence of this compound.[9][23]

    • A fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) is added to the cells and incubated.

    • Upon entering the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[9]

NLRP3 Inflammasome Activation Assay (Western Blot)
  • Principle: This method is used to assess the effect of a compound on the expression of key proteins in the NLRP3 inflammasome pathway.

  • Methodology:

    • Cells (e.g., macrophages or fibroblast-like synoviocytes) are primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[8][9]

    • The cells are then treated with the test compound (this compound) followed by an NLRP3 activator (e.g., ATP or uric acid).[9]

    • Cell lysates and supernatants are collected.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF) and probed with primary antibodies specific for NLRP3, ASC, caspase-1, and IL-1β.[8][9]

    • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the anti-inflammatory properties of this compound.

Allopurinol_Mechanism Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid Inflammation Inflammation UricAcid->Inflammation Crystal-dependent XO->Xanthine XO->UricAcid ROS Reactive Oxygen Species (ROS) XO->ROS This compound This compound This compound->XO NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 NLRP3->Inflammation

Caption: Mechanism of this compound's Anti-inflammatory Action.

NLRP3_Pathway cluster_inflammasome Inflammasome Assembly Stimuli Inflammatory Stimuli (e.g., ROS, Uric Acid Crystals) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β (Pro-inflammatory) ProIL1b->IL1b Cleavage This compound This compound ROS ROS Production This compound->ROS ROS->NLRP3_inactive

Caption: this compound's Inhibition of the NLRP3 Inflammasome Pathway.

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rodents Start->Acclimatize Grouping Randomize into Groups (Control, this compound) Acclimatize->Grouping Dosing Administer this compound or Vehicle Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline Carrageenan Inject Carrageenan into Paw Baseline->Carrageenan MeasureEdema Measure Paw Volume at Time Intervals Carrageenan->MeasureEdema Analysis Calculate Edema Inhibition MeasureEdema->Analysis End End Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Conclusion

The anti-inflammatory properties of this compound are multifaceted and extend beyond its well-documented effects on uric acid metabolism. Through the inhibition of xanthine oxidase and the subsequent reduction of reactive oxygen species, this compound can modulate key inflammatory pathways, including the NLRP3 inflammasome, and alter the function of crucial immune cells like neutrophils and T cells. The quantitative data and experimental models presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a variety of inflammatory and autoimmune diseases. For drug development professionals, these insights may open new avenues for repurposing this compound or developing novel therapies that target the intricate interplay between metabolic and inflammatory pathways. Future research should focus on elucidating the precise molecular interactions of this compound with inflammatory signaling components and conducting well-designed clinical trials to validate its efficacy in non-gout-related inflammatory conditions.

References

Allopurinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its function as a competitive inhibitor of xanthine oxidase. This action effectively curtails the production of uric acid. However, a growing body of evidence reveals that this compound's pharmacological reach extends beyond this well-established mechanism, demonstrating a significant capacity to modulate critical cellular signaling pathways. This technical guide provides an in-depth exploration of this compound's influence on key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), apoptosis, and Nuclear Factor-Kappa B (NF-κB) pathways. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's broader cellular effects, potentially unlocking new therapeutic avenues.

Introduction

For decades, this compound and its active metabolite, oxypurinol, have been pivotal in clinical practice for their ability to lower serum uric acid levels by inhibiting xanthine oxidase, the terminal enzyme in purine metabolism[1][2][3][4]. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid[1][2][3][4]. While its efficacy in treating gout is undisputed, emerging research highlights this compound's capacity to interact with and modulate fundamental cellular signaling networks. These interactions have significant implications for cellular processes such as inflammation, immune response, and programmed cell death. Understanding these non-canonical effects is crucial for a complete comprehension of this compound's therapeutic profile and for identifying novel applications in various disease contexts.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to induce innate immune responses through the activation of specific MAPK components, namely c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK)[5]. This activation leads to the phosphorylation of these kinases, which in turn upregulates the expression of pro-inflammatory cytokines.

Quantitative Data: this compound's Impact on Cytokine Expression

Studies have demonstrated a concentration-dependent effect of this compound on the production of key cytokines by T-cells. A significant reduction in the secretion of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) has been observed at a concentration of 300 μg/ml[6].

CytokineThis compound ConcentrationEffectReference
IFN-γ300 μg/mlSignificant decrease in production[6]
IL-2300 μg/mlSignificant decrease in production[6]
Experimental Protocol: Western Blot for MAPK Phosphorylation

The following protocol provides a general framework for assessing the phosphorylation status of JNK and ERK in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HL-60) in appropriate media.
  • Treat cells with varying concentrations of this compound for specific time points. Include an untreated control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Gel Electrophoresis:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK) overnight at 4°C.
  • Also, probe separate membranes with antibodies for total JNK and total ERK to serve as loading controls.
  • Wash the membranes extensively with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

8. Detection:

  • Wash the membranes again with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

9. Analysis:

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram: this compound-Induced MAPK Activation

Allopurinol_MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., MEKK1, ASK1) This compound->MAPKKK Induces MAPKK MAPKK (e.g., MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) JNK->Transcription_Factors Activates ERK->Transcription_Factors Activates Cytokine_Expression Increased Cytokine Expression (IL-8, MCP-1, TNF-α) Transcription_Factors->Cytokine_Expression Promotes

Caption: this compound-induced activation of the MAPK pathway.

Modulation of Apoptosis Signaling

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or infected cells. This compound has been shown to modulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.

Intrinsic Apoptosis Pathway

The intrinsic pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. In the context of ischemia-reperfusion injury, there is an observed upregulation of Bax and a downregulation of Bcl-2, leading to apoptosis. This compound treatment has been shown to counteract these changes, thereby exerting a protective effect[7].

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. This compound has been found to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5)[8][9]. This upregulation is mediated by the transcription factor CHOP (C/EBP homologous protein)[8].

Quantitative Data: this compound's Effect on Apoptosis-Related Proteins
Protein/ParameterCell/Tissue TypeThis compound TreatmentEffectReference
BaxRat Kidney (Ischemia-Reperfusion)PretreatmentDownregulation (qualitative)[7]
Bcl-2Rat Kidney (Ischemia-Reperfusion)PretreatmentUpregulation (qualitative)[7]
Caspase-3Rat Kidney (Ischemia-Reperfusion)PretreatmentDownregulation (qualitative)[7]
DR5 Surface ExpressionPC-3 and DU145 Prostate Cancer Cells200 μmol/L for 24hIncreased expression (qualitative)[9][10]
Apoptotic Rate (TUNEL)Rat Kidney (Ischemia-Reperfusion)Pretreatment(12.6±3.4)% vs (32.8±8.9)% in IR group[7]
Experimental Protocols

This protocol allows for the detection of DNA fragmentation, a hallmark of apoptosis.

1. Sample Preparation:

  • Fix cells or tissue sections with 4% paraformaldehyde.
  • Permeabilize the samples with 0.2% Triton X-100.

2. TUNEL Reaction:

  • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotinylated dUTP to the 3'-OH ends of fragmented DNA.

3. Detection:

  • Incubate the samples with Streptavidin-HRP, which binds to the biotinylated nucleotides.
  • Add a substrate for HRP, such as DAB (3,3'-diaminobenzidine), to generate a colored precipitate in apoptotic cells.

4. Counterstaining and Visualization:

  • Counterstain the nuclei with a suitable dye (e.g., hematoxylin).
  • Visualize the stained samples under a light microscope. Apoptotic nuclei will appear dark brown.

A similar protocol to the one described for MAPK signaling can be used. Primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and DR5 should be utilized.

Signaling Pathway Diagrams

Allopurinol_Intrinsic_Apoptosis Ischemia_Reperfusion Ischemia/ Reperfusion Injury Bax Bax (Pro-apoptotic) Ischemia_Reperfusion->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ischemia_Reperfusion->Bcl2 Downregulates This compound This compound This compound->Bax Inhibits upregulation This compound->Bcl2 Promotes upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's modulation of the intrinsic apoptosis pathway.

Allopurinol_Extrinsic_Apoptosis This compound This compound CHOP CHOP This compound->CHOP Upregulates DR5_mRNA DR5 mRNA CHOP->DR5_mRNA Increases transcription DR5_Protein DR5 Protein DR5_mRNA->DR5_Protein DISC DISC Formation DR5_Protein->DISC TRAIL TRAIL TRAIL->DR5_Protein Binds to Caspase8 Caspase-8 activation DISC->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound enhances TRAIL-induced extrinsic apoptosis.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in immunity and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. Specifically, it has been observed to reduce the nuclear translocation of NF-κB, thereby preventing it from binding to its target gene promoters and initiating the transcription of pro-inflammatory mediators[11].

Signaling Pathway Diagram: this compound's Inhibition of NF-κB

Allopurinol_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activate IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_Translocation NF-κB Nuclear Translocation NFkB->NFkB_Translocation NFkB_IkB_Complex NF-κB/IκB Complex (Cytoplasm) NFkB_IkB_Complex->IkB NFkB_IkB_Complex->NFkB This compound This compound This compound->NFkB_Translocation Inhibits Nucleus Nucleus NFkB_Translocation->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activates

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

The evidence presented in this technical guide clearly indicates that this compound's pharmacological activities are not confined to its role as a xanthine oxidase inhibitor. Its ability to modulate the MAPK, apoptosis, and NF-κB signaling pathways underscores a more complex and multifaceted interaction with cellular machinery. For researchers and scientists, these findings open up new avenues of investigation into the potential therapeutic applications of this compound in diseases where these pathways are dysregulated, such as inflammatory disorders and cancer. For drug development professionals, a deeper understanding of these off-target effects is critical for both optimizing existing therapies and for the rational design of new drugs that may target these pathways with greater specificity. Further research is warranted to fully elucidate the molecular mechanisms underlying these interactions and to translate these preclinical findings into clinical benefits.

References

Exploring the Neuroprotective Effects of Allopurinol in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of Allopurinol as demonstrated in various preclinical models. This compound, a well-established inhibitor of the enzyme xanthine oxidase, is primarily used for treating hyperuricemia and gout. However, a growing body of preclinical evidence highlights its potential as a neuroprotective agent, primarily by mitigating oxidative stress and neuroinflammation. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of Xanthine Oxidase

This compound's primary neuroprotective mechanism stems from its inhibition of xanthine oxidase (XO). XO is a key enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] A critical consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide radicals.[3] In pathological conditions such as cerebral ischemia or neurodegenerative diseases, the activity of xanthine oxidase can be upregulated, leading to an overproduction of ROS.[1][4] This excess ROS overwhelms the brain's endogenous antioxidant capacity, resulting in oxidative stress, which contributes to neuronal damage, inflammation, and apoptosis.[1][2]

This compound, a structural analog of hypoxanthine, competitively inhibits xanthine oxidase.[3] This action blocks the final two steps of uric acid synthesis, thereby reducing the generation of associated ROS.[5][6] By cutting off this significant source of oxidative stress, this compound helps to prevent downstream pathological events, including lipid peroxidation, protein damage, microglia and astrocyte activation, and the release of pro-inflammatory cytokines.[1][5] Some studies also suggest this compound may have direct free-radical scavenging properties, further contributing to its neuroprotective profile.[7]

Experimental_Workflow cluster_induction HI Injury Induction cluster_treatment Randomization & Treatment cluster_assessment Outcome Assessment P10_Rats P10 Rat Pups Anesthesia Anesthesia (Isoflurane) P10_Rats->Anesthesia Ligation Unilateral Common Carotid Artery Ligation Anesthesia->Ligation Hypoxia Hypoxic Exposure (8% O2, 90 min) Ligation->Hypoxia Randomize Randomization Hypoxia->Randomize Group_HI Group 1: HI (Normothermia) Randomize->Group_HI Group_HIA Group 2: HIA (this compound) Randomize->Group_HIA Group_HIH Group 3: HIH (Hypothermia) Randomize->Group_HIH Group_HIHA Group 4: HIHA (Allo + Hypothermia) Randomize->Group_HIHA Biochem Biochemical Analysis (24h post-HI) e.g., Caspase-3 Group_HI->Biochem Group_HIA->Biochem Group_HIH->Biochem Group_HIHA->Biochem Histo Histological Analysis (72h post-HI) e.g., Damaged Area Biochem->Histo Behavior Neurobehavioral Tests (25 days of life) e.g., Morris Water Maze Histo->Behavior

References

Allopurinol and its influence on reactive oxygen species (ROS) production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts a significant influence on cellular redox balance through its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism and a major contributor to the production of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the biochemical mechanisms by which this compound modulates ROS generation. It presents a comprehensive summary of quantitative data from various studies, details established experimental protocols for investigating these effects, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating oxidative stress and the therapeutic potential of this compound beyond its urate-lowering effects.

Introduction: The Dual Role of Xanthine Oxidase

Xanthine oxidoreductase (XOR) is a complex molybdoflavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] In its primary physiological role, XOR catalyzes the final two steps of purine catabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] While the XDH form preferentially uses NAD+ as an electron acceptor, the XO form utilizes molecular oxygen, leading to the generation of superoxide anion (O2•−) and hydrogen peroxide (H2O2) – both potent reactive oxygen species.[3][4] Under conditions of ischemia-reperfusion, hypoxia, and inflammation, the conversion of XDH to the ROS-producing XO form is accelerated, contributing significantly to oxidative stress and cellular damage.[5]

Mechanism of Action: this compound and its Metabolite

This compound, a structural isomer of hypoxanthine, acts as a competitive inhibitor of xanthine oxidase.[6][7] It is rapidly metabolized by XO to its active metabolite, oxypurinol (also known as alloxanthine).[3][7] Oxypurinol is a non-competitive, tight-binding inhibitor of the reduced molybdenum center of xanthine oxidase, effectively blocking its catalytic activity.[3][7] This inhibition curtails the production of both uric acid and ROS.[2][3] While primarily known for its urate-lowering effects in the treatment of gout, the antioxidant properties of this compound are increasingly recognized for their therapeutic potential in various conditions characterized by oxidative stress, such as cardiovascular diseases and endothelial dysfunction.[1][8]

Quantitative Effects of this compound on ROS Production and Oxidative Stress Markers

The administration of this compound has been demonstrated to significantly reduce markers of oxidative stress across a range of experimental and clinical settings. The following tables summarize key quantitative findings from the literature.

Study Type Subject/Model This compound Dosage Oxidative Stress Marker Result Reference
Pre-clinicalIschemia-reperfused rat hearts10 µM (in vitro)ROS productionSuppressed[5]
Pre-clinicalHypoxia-reoxygenated neonatal rat cardiomyocytes10 µMROS productionSuppressed[5]
Pre-clinicalIntense exercise in horsesNot specifiedPlasma lipid hydroperoxidesDecreased from 492.7 µM to 217.5 µM[9]
Pre-clinicalIntense exercise in horsesNot specifiedOxidised glutathione (GSSG)Decreased from 87.2 µM to 63.8 µM[9]
Clinical TrialPatients with stable Chronic Heart Failure300 mg/dayPlasma malondialdehyde (MDA)33% reduction[1]
Clinical TrialPatients with Type 2 Diabetes and mild hypertensionNot specifiedPlasma malondialdehyde (MDA)Reduced[1]
Clinical TrialGout patients100 mg every 8 hoursSerum malondialdehyde (MDA)Significantly decreased after 1 and 3 months[10]
Meta-analysisHeterogeneous group of patients and healthy adultsVariedSerum malondialdehyde (MDA)Significant reduction by 0.403 nmol/ml[11]
Clinical TrialCOVID-19 PatientsNot specifiedOxidative Stress Index (OSI)Significantly improved at discharge[12]

Table 1: Effect of this compound on ROS Production and Markers of Lipid Peroxidation.

Study Type Subject/Model This compound Dosage Antioxidant Enzyme/Marker Result Reference
Clinical TrialGout patients100 mg every 8 hoursErythrocyte superoxide dismutase (SOD)Significantly increased[10]
Clinical TrialGout patients100 mg every 8 hoursErythrocyte catalaseSignificantly increased[10]
Pre-clinicalAD model animalsNot specifiedAntioxidant enzyme activities (e.g., SOD, catalase)Restored[13]

Table 2: Effect of this compound on Antioxidant Enzymes.

Study Type Subject/Model This compound Dosage Other Relevant Markers Result Reference
Clinical TrialPatients with high baseline oxidative stressNot specifiedF2-isoprostaneSignificantly reduced[1]
Pre-clinicalIschemia-reperfused rat hearts10 µM (in vitro)Intracellular Ca2+ overloadDecreased[5]
Clinical TrialPatients with Chronic Kidney Disease (Stage 3)Not specifiedSerum xanthineIncreased by 7.54 µg/mL[14][15]
Clinical TrialPatients with Chronic Kidney Disease (Stage 3)Not specifiedSerum urateDecreased by 3.60 mg/dL[14][15]

Table 3: Effect of this compound on Other Markers Related to Oxidative Stress.

Experimental Protocols

Measurement of Intracellular ROS Production

A common method for quantifying intracellular ROS involves the use of fluorescent probes. The following is a generalized protocol that can be adapted for specific cell types and experimental conditions.

Materials:

  • Cells of interest cultured to 80-90% confluency

  • Fluorescent probes (e.g., Dihydroethidium (DHE) for superoxide, MitoSOX™ Red for mitochondrial superoxide, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS)[16][17][18]

  • Phosphate-buffered saline (PBS)

  • Culture medium (serum-free for the assay to avoid interference)[18]

  • This compound

  • Inducer of oxidative stress (e.g., H2O2, antimycin A)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Incubate the cells with the desired concentration of this compound for a specified period.

  • Induction of Oxidative Stress (Optional): Introduce an agent to induce ROS production.

  • Probe Loading:

    • For DHE: Incubate cells with 0.5 µM DHE in serum-free medium for 20 minutes at 37°C.[16]

    • For H2DCFDA: Wash cells with PBS and add 2 µM CM-H2DCFDA in a suitable buffer.[16]

  • Washing: Gently wash the cells twice with PBS to remove excess probe.

  • Measurement:

    • Microplate Reader: Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., for DHE: Ex: 535 nm, Em: 635 nm; for H2DCFDA: Ex: 485 nm, Em: 520 nm).[16] Measurements can be taken as a single endpoint or in kinetic mode.

    • Fluorescence Microscopy: Visualize and capture images of the cells to observe the localization and intensity of the fluorescence.

Assay for Xanthine Oxidase Activity

The activity of xanthine oxidase can be determined by measuring the rate of uric acid formation from its substrate, xanthine or hypoxanthine.[19]

Materials:

  • Tissue homogenate or cell lysate

  • Potassium phosphate buffer (0.05 M, pH 7.5)

  • Hypoxanthine or xanthine solution

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a tissue homogenate or cell lysate in potassium phosphate buffer.

  • Reaction Mixture: In a quartz cuvette, combine the sample, potassium phosphate buffer, and substrate (hypoxanthine or xanthine).

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm (the wavelength at which uric acid absorbs light) at 25°C.[19]

  • Calculation: Determine the rate of change in absorbance from the linear portion of the curve. One unit of xanthine oxidase activity is defined as the amount of enzyme that catalyzes the formation of one micromole of urate per minute.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes discussed in this guide.

ROS_Measurement_Workflow start Start: Cultured Cells pretreatment Pre-treatment: Incubate with this compound start->pretreatment inducer Induce Oxidative Stress (e.g., H2O2) pretreatment->inducer probe_loading Load with Fluorescent Probe (e.g., H2DCFDA) inducer->probe_loading wash Wash to Remove Excess Probe probe_loading->wash measurement Measure Fluorescence: Microplate Reader or Microscope wash->measurement analysis Data Analysis and Quantification measurement->analysis end End analysis->end Xanthine_Oxidase_Assay start Start: Tissue Homogenate or Cell Lysate reaction_setup Set up Reaction: Sample + Buffer + Substrate (Xanthine/Hypoxanthine) start->reaction_setup spectrophotometry Measure Absorbance at 290 nm (Kinetic Read) reaction_setup->spectrophotometry data_processing Calculate Rate of Uric Acid Formation spectrophotometry->data_processing end End: Xanthine Oxidase Activity data_processing->end

References

The Anti-Nociceptive Properties of Allopurinol: A Deep Dive into its Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, is gaining recognition for its significant anti-nociceptive effects, independent of its urate-lowering properties. This technical guide synthesizes the current understanding of the mechanisms underpinning this compound-induced analgesia, presenting a comprehensive overview for researchers, scientists, and professionals in drug development. The primary mechanism involves the inhibition of xanthine oxidase, leading to an accumulation of purines, particularly adenosine. This increase in endogenous adenosine results in the activation of A1 adenosine receptors, a key pathway in pain modulation. A secondary, yet crucial, mechanism is the reduction of oxidative stress through the decreased production of reactive oxygen species (ROS), which are known pro-nociceptive mediators. This document provides a detailed examination of the experimental evidence supporting these mechanisms, including detailed protocols for key in-vivo studies and a structured presentation of quantitative data from various analgesic models. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a clear understanding of the complex interactions involved in this compound's pain-relieving effects.

Introduction

This compound is a structural analogue of hypoxanthine and a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] While its clinical application has predominantly been in the treatment of gout and other conditions associated with hyperuricemia, a growing body of evidence highlights its potential as an analgesic agent.[3][4] This has opened new avenues for its therapeutic application in various pain states, including those associated with chronic inflammation, diabetes, and vascular dysfunction.[3][5] This guide aims to provide a detailed technical overview of the anti-nociceptive effects of this compound, focusing on its core mechanisms of action, the experimental evidence supporting these, and the intricate signaling pathways involved.

Core Mechanisms of Anti-Nociceptive Action

The pain-relieving effects of this compound are primarily attributed to two interconnected mechanisms: the modulation of the purinergic system and the reduction of oxidative stress.

Modulation of the Purinergic System via Adenosine A1 Receptor Activation

The most well-documented mechanism for this compound's anti-nociceptive effect is its ability to increase the bioavailability of adenosine.[5][6] By inhibiting xanthine oxidase, this compound prevents the degradation of hypoxanthine and xanthine, leading to their accumulation.[1][7] This surplus of purine precursors is then available for salvage pathways, resulting in increased synthesis and extracellular levels of adenosine.[3][8]

Adenosine is a potent neuromodulator with well-established anti-nociceptive properties, primarily mediated through the activation of A1 adenosine receptors (A1ARs).[9] The activation of A1ARs, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. These downstream effects ultimately result in neuronal hyperpolarization and a reduction in the release of excitatory neurotransmitters, thus dampening pain signals.

Studies have consistently shown that the anti-nociceptive effects of this compound can be blocked by the administration of non-selective adenosine receptor antagonists like caffeine, and more specifically, by selective A1AR antagonists such as 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).[6][9] Conversely, selective A2A adenosine receptor antagonists do not inhibit this compound-induced analgesia, further pinpointing the critical role of the A1AR pathway.[6]

Reduction of Oxidative Stress

The enzymatic activity of xanthine oxidase is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3][10] ROS are highly reactive molecules that can contribute to cellular damage and are known to be pro-nociceptive.[3] They can sensitize nociceptors directly and also contribute to neuroinflammatory processes that underpin chronic pain states.

By inhibiting xanthine oxidase, this compound effectively reduces the production of these harmful ROS.[3][10] This reduction in oxidative stress can contribute to its anti-nociceptive effects by preventing the sensitization of peripheral and central pain pathways. This mechanism is thought to be particularly relevant in pain conditions with a strong inflammatory or ischemic component, such as diabetic neuropathy and pain associated with vascular dysfunction.[3][5]

Experimental Evidence and Protocols

The anti-nociceptive properties of this compound have been demonstrated in a variety of preclinical and clinical studies. This section details the methodologies of key experimental models and presents the quantitative findings in a structured format.

Preclinical Animal Models

A range of animal models have been employed to investigate the analgesic effects of this compound across different pain modalities.

  • Chemical Nociception Models:

    • Intraplantar Capsaicin Test: This model assesses nociception mediated by the activation of TRPV1 receptors.

      • Animals: Male Swiss mice (25-35 g).

      • Procedure: A solution of capsaicin (1.6 μ g/paw ) is injected into the plantar surface of the mouse's hind paw. The amount of time the animal spends licking the injected paw is recorded for 5 minutes as an index of nociception.[6]

      • Drug Administration: this compound (10-400 mg/kg) or vehicle (10% Tween 80) is administered intraperitoneally (i.p.) 30-60 minutes prior to the capsaicin injection.[6]

    • Intraplantar Glutamate Test: This model evaluates nociception mediated by glutamate receptors.

      • Animals: Male Swiss mice (25-35 g).

      • Procedure: A solution of glutamate (10 μmol/paw) is injected into the plantar surface of the hind paw. The licking time is recorded for 15 minutes.[6]

      • Drug Administration: this compound is administered i.p. as described for the capsaicin test.[6]

    • Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain.

      • Animals: Male albino mice (25-30 g).

      • Procedure: An i.p. injection of 0.6% acetic acid solution is administered. The number of writhes (a characteristic stretching behavior) is counted for 20 minutes, starting 5 minutes after the injection.[7]

      • Drug Administration: this compound is administered i.p. 30 minutes prior to the acetic acid injection.[7]

  • Thermal Nociception Models:

    • Hot Plate Test: This test measures the response latency to a thermal stimulus, reflecting supraspinal pain processing.

      • Animals: Male Swiss mice (25-35 g).

      • Procedure: Mice are placed on a heated surface maintained at a constant temperature (e.g., 55 ± 1°C). The latency to a nociceptive response (e.g., licking the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.[6]

      • Drug Administration: this compound is administered i.p. at specified times before the test.[6]

    • Tail-Flick Test: This test assesses the spinal reflex to a thermal stimulus.

      • Animals: Male Swiss mice (25-35 g).

      • Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The time taken for the mouse to flick its tail away from the heat source is measured.[6]

      • Drug Administration: this compound is administered i.p. prior to the test.[6]

  • Neuropathic Pain Model:

    • Partial Sciatic Nerve Ligation (PSNL): This model mimics chronic neuropathic pain in humans.

      • Animals: Male mice.

      • Procedure: Under anesthesia, the sciatic nerve is exposed, and a tight ligation is performed on approximately one-third to one-half of the nerve diameter. This induces mechanical and thermal hyperalgesia in the ipsilateral paw.[11]

      • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).

      • Drug Administration: this compound (50-200 mg/kg) is administered i.p.[11]

The following tables summarize the dose-dependent anti-nociceptive effects of this compound in various animal models.

Table 1: Effect of this compound on Chemical Nociception in Mice

Pain ModelThis compound Dose (mg/kg, i.p.)Nociceptive Response% InhibitionReference
Capsaicin-induced Licking 100Time (s)35%[6]
200Time (s)50%[6]
Glutamate-induced Licking 100Time (s)40%[6]
200Time (s)60%[6]
Acetic Acid-induced Writhing 39Number of WrithesSignificant Reduction[12]

Table 2: Effect of this compound on Thermal Nociception in Mice

Pain ModelThis compound Dose (mg/kg, i.p.)Nociceptive ResponseEffectReference
Hot Plate Test 100Latency (s)Significant Increase[6]
200Latency (s)Significant Increase[6]
Tail-Flick Test 100Latency (s)Significant Increase[6]
200Latency (s)Significant Increase[6]

Table 3: Effect of this compound on Neuropathic Pain in Mice (PSNL Model)

Pain ModalityThis compound Dose (mg/kg, i.p.)EffectReference
Mechanical Allodynia 50-200Dose-dependent reduction[11]
Thermal Hyperalgesia 50-200Dose-dependent reduction[11]
Human Clinical Studies

While preclinical data is robust, clinical studies on the analgesic effects of this compound are emerging.

  • Postoperative Pain Study:

    • Participants: Patients undergoing abdominal hysterectomy.

    • Design: Prospective, double-blind, placebo-controlled, randomized clinical trial.

    • Intervention: Patients received either oral this compound (300 mg) or a placebo the night before and 1 hour before surgery.

    • Outcome Measures: Postoperative pain was assessed using a visual analogue scale (VAS) at various time points. Cerebrospinal fluid was collected to measure purine levels.[13]

Table 4: Effect of this compound on Postoperative Pain in Humans

Study PopulationThis compound DosePain AssessmentOutcomeReference
Abdominal Hysterectomy Patients 300 mg (oral, preoperative)VAS at 2h post-surgery~40% reduction in pain scores[13]

Signaling Pathways and Visualizations

To visually represent the mechanisms of this compound's anti-nociceptive action, the following diagrams have been generated using Graphviz (DOT language).

This compound's Core Anti-Nociceptive Signaling Pathway

Allopurinol_Pathway Allo This compound XO Xanthine Oxidase Allo->XO Inhibits Hypo Hypoxanthine XO->Hypo Blocks Degradation of Adeno Adenosine Hypo->Adeno ↑ Conversion A1R A1 Adenosine Receptor Adeno->A1R Activates AC Adenylyl Cyclase A1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuro ↓ Neurotransmitter Release cAMP->Neuro Pain Anti-Nociception Neuro->Pain

Caption: this compound inhibits xanthine oxidase, leading to increased adenosine and A1 receptor activation.

Dual Mechanism of this compound: Purinergic and Antioxidant Effects

Dual_Mechanism cluster_0 Purinergic Pathway cluster_1 Antioxidant Pathway Allo_P This compound XO_P Xanthine Oxidase Allo_P->XO_P Inhibits Adeno_P ↑ Adenosine XO_P->Adeno_P Leads to A1R_P A1 Receptor Activation Adeno_P->A1R_P Pain_Relief Anti-Nociceptive Effect A1R_P->Pain_Relief Allo_A This compound XO_A Xanthine Oxidase Allo_A->XO_A Inhibits ROS ↓ Reactive Oxygen Species XO_A->ROS Reduces Production of OxStress ↓ Oxidative Stress ROS->OxStress OxStress->Pain_Relief

Caption: this compound's dual anti-nociceptive mechanism via purinergic and antioxidant pathways.

Experimental Workflow for Assessing this compound's Analgesic Effect

Experimental_Workflow start Animal Acclimatization drug_admin Drug Administration Vehicle This compound (i.p.) Antagonists start->drug_admin pain_induction Induction of Nociception Chemical (Capsaicin, etc.) Thermal (Hot Plate) Neuropathic (PSNL) drug_admin->pain_induction behavioral_test Behavioral Assessment Licking/Writhing Time Response Latency Paw Withdrawal Threshold pain_induction->behavioral_test data_analysis Data Analysis Statistical Comparison of Groups behavioral_test->data_analysis conclusion Conclusion on Anti-Nociceptive Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the anti-nociceptive effects of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the anti-nociceptive properties of this compound, mediated primarily through the enhancement of adenosine A1 receptor signaling and the reduction of oxidative stress. The consistent findings across various preclinical models of nociceptive, inflammatory, and neuropathic pain, along with emerging positive results from clinical trials, underscore the therapeutic potential of this compound beyond its traditional use.

For drug development professionals, this compound serves as an important pharmacological tool and a potential lead for the development of novel analgesics targeting the purinergic system. Future research should focus on:

  • Elucidating the precise downstream signaling cascades of A1AR activation in different neuronal populations involved in pain processing.

  • Investigating the synergistic effects of this compound with other classes of analgesics.

  • Conducting larger-scale, robust clinical trials to establish the efficacy and safety of this compound for a broader range of chronic pain conditions.

  • Exploring the therapeutic potential of more selective xanthine oxidase inhibitors for pain management, which may offer an improved side-effect profile.

References

Whitepaper: The Interplay of Allopurinol with the Gut Microbiome and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Allopurinol, a cornerstone therapy for hyperuricemia and gout, functions primarily by inhibiting xanthine oxidase, a key enzyme in purine degradation.[1][2] Emerging evidence reveals a secondary, yet significant, mechanism of action involving extensive interaction with the gut microbiome. This technical guide synthesizes current research on how this compound remodels the gut microbial community, alters its metabolic functions, and influences host-microbe signaling pathways. This compound treatment induces specific shifts in microbial composition, notably increasing beneficial genera like Bifidobacterium and decreasing pro-inflammatory taxa such as Bilophila.[1][3][4] These alterations are associated with changes in microbial metabolic pathways, particularly those related to nucleotide metabolism, and may contribute to the drug's therapeutic efficacy by modulating host inflammation and improving intestinal barrier integrity.[3][5] This document provides an in-depth review of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to inform future research and drug development.

This compound's Impact on Gut Microbiome Composition

This compound administration induces significant and reproducible changes in the composition of the gut microbiota. Studies in hyperuricemic rat models have demonstrated that this compound treatment leads to a distinct microbial signature compared to untreated controls.

Alterations in Microbial Diversity and Abundance

While some studies report no significant alteration in overall alpha diversity (e.g., Shannon index) after this compound treatment in a hyperuricemia model, the composition at various taxonomic levels is markedly affected.[3] The treatment consistently remodels the microbial community, favoring the growth of certain taxa while suppressing others.

The most consistently reported changes include an increase in the abundance of Bifidobacterium and Collinsella (both from the phylum Actinobacteria) and a decrease in several other genera.[3][6] The increase in Bifidobacterium is particularly noteworthy, as this genus is widely considered beneficial and has been investigated as a probiotic therapy to alleviate hyperuricemia.[3][7] Conversely, a key finding is the specific decrease in Bilophila, a genus known to be associated with systemic inflammation.[1][3][4]

Quantitative Summary of Microbial Changes

The following table summarizes the key taxonomic shifts observed in the gut microbiome of hyperuricemic rats following this compound treatment, as identified through 16S rRNA gene sequencing.

Taxonomic LevelTaxon NameDirection of ChangeSignificance and Potential ImplicationReference
PhylumActinobacteria▲ IncreaseParent phylum of beneficial genera like Bifidobacterium.[3]
PhylumLentisphaerae▼ Decrease[3]
GenusBifidobacterium▲ IncreaseConsidered a probiotic; may contribute to uric acid reduction.[3][4][6][7]
GenusCollinsella▲ IncreaseAlso increased by other uric acid-lowering drugs.[3][6]
GenusBilophila▼ DecreaseAssociated with pro-inflammatory activity; its reduction may lower systemic inflammation.[1][3][4]
GenusAdlercreutzia▼ DecreaseShared effect with the uricosuric agent benzbromarone.[3][6]
GenusAnaerostipes▼ DecreaseA known butyrate-producing bacterium; decrease may impact gut metabolite profiles.[3][6][8]
GenusDesulfovibrio▼ DecreaseSpecifically decreased by this compound treatment.[3][6]
GenusMorganella▼ DecreaseSpecifically decreased by this compound treatment.[3][6]

Alterations in Gut Microbiome Function and Metabolites

The compositional changes induced by this compound translate to functional shifts in the gut microbiome's metabolic output and capabilities.

Predicted Functional Changes in the Microbiome

Functional inference analyses, such as PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States), predict how this compound alters the metabolic potential of the gut microbiome. In hyperuricemic rats, this compound treatment was found to significantly decrease the abundance of microbial genes associated with nucleotide metabolism and ion-coupled transporters .[3] This functional shift aligns with this compound's primary mechanism, suggesting that the drug may not only inhibit host xanthine oxidase but also reduce the microbial community's capacity to metabolize purines and transport related molecules, potentially contributing to the overall reduction of uric acid in the gut.[3]

Impact on Metabolite Profile

While direct, quantitative data on this compound's impact on the gut metabolome is still emerging, the observed microbial shifts provide clues. The decrease in Anaerostipes, a known producer of the short-chain fatty acid (SCFA) butyrate, suggests a potential reduction in this key metabolite.[3][8] SCFAs, particularly butyrate, are crucial for colonocyte energy, maintaining gut barrier integrity, and have been implicated in regulating uric acid excretion.[4][8][9] The interplay between this compound, the microbiome, and SCFA production warrants further investigation.

This compound also directly impacts host metabolite profiles, leading to a predictable decrease in uric acid and an increase in its precursors, hypoxanthine and xanthine.[10] Some studies suggest it may also influence other pathways, such as tryptophan metabolism.[10]

Mechanisms and Signaling Pathways

This compound's interaction with the gut microbiome appears to influence host physiology through multiple mechanisms, including direct modulation of purine metabolism and regulation of host inflammatory signaling pathways.

Integrated Model of this compound-Microbiome Interaction in Purine Metabolism

This compound acts on both host and microbial enzymes involved in purine metabolism. The following diagram illustrates the drug's dual role in inhibiting uric acid production and reshaping the gut microbial community.

Allopurinol_Microbiome_Interaction cluster_host Host System cluster_gut Gut Lumen Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) This compound This compound This compound->XO Microbiome Gut Microbiome This compound->Microbiome Modulates Bifido Bifidobacterium This compound->Bifido ▲ Increases Bilophila Bilophila This compound->Bilophila ▼ Decreases PurineMetabolism Microbial Purine Metabolism This compound->PurineMetabolism ▼ Reduces (Predicted) Microbiome->Bifido Microbiome->Bilophila Microbiome->PurineMetabolism Contributes to Inflammation Systemic Inflammation Bilophila->Inflammation Reduces Pro-inflammatory Potential

This compound's dual action on host and microbial purine pathways.
Regulation of Intestinal Barrier Function via TLR4/NF-κB Signaling

Hyperuricemia itself can promote gut dysbiosis and compromise the intestinal barrier, leading to increased permeability and systemic inflammation.[5] this compound treatment has been shown to rescue this barrier dysfunction, an effect mediated by its influence on the gut microbiota.[5] The mechanism involves the downregulation of the Toll-like receptor 4 (TLR4) and subsequent suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Barrier_Function_Pathway cluster_untreated Hyperuricemia (Untreated) cluster_treated This compound Treatment HUA Hyperuricemia Dysbiosis Gut Dysbiosis (e.g., ▲ Pro-inflammatory taxa) HUA->Dysbiosis TLR4_up ▲ TLR4 Expression Dysbiosis->TLR4_up NFkB_up ▲ NF-κB Activation TLR4_up->NFkB_up TJ_down ▼ Tight Junctions (Occludin, Claudin-1) NFkB_up->TJ_down Perm_up ▲ Intestinal Permeability TJ_down->Perm_up Allo This compound Micro_remodel Microbiome Remodeling (e.g., ▼ Pro-inflammatory taxa) Allo->Micro_remodel TLR4_down ▼ TLR4 Expression Micro_remodel->TLR4_down NFkB_down ▼ NF-κB Activation TLR4_down->NFkB_down TJ_up ▲ Tight Junctions NFkB_down->TJ_up Perm_down ▼ Intestinal Permeability TJ_up->Perm_down

This compound restores gut barrier function via TLR4/NF-κB.

Key Experimental Protocols

The findings described in this guide are based on standardized preclinical research models. The following section details the common methodologies employed.

Hyperuricemia Animal Model
  • Model: A common model uses male Sprague Dawley (SD) rats (200 ± 20 g).[3]

  • Induction of Hyperuricemia: Rats are fed a high-fat diet supplemented with 10% yeast extract for several weeks to induce a state of hyperuricemia.[11] An alternative method involves the administration of adenine and oteracil potassium.[5]

  • Treatment Groups: A typical study includes a control group (standard diet), a model group (hyperuricemia-inducing diet), and a treatment group (hyperuricemia-inducing diet plus this compound administered orally, e.g., at 5 mg/kg, for a duration such as 6 weeks).[3][12]

  • Sample Collection: Fecal pellets are collected at baseline and endpoint for microbiome analysis. Blood is collected for serum uric acid and other biochemical marker measurements.[3] Intestinal tissue may be harvested for analysis of barrier proteins and inflammatory markers.[5]

16S rRNA Gene Sequencing and Analysis
  • Fecal DNA Extraction: Total microbial DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's protocols. Method optimization is crucial for reproducibility.[13]

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R).

  • Sequencing: Amplicon libraries are sequenced on a platform such as the Illumina MiSeq.[3]

  • Bioinformatic Analysis:

    • Data Processing: Raw sequences are processed using pipelines like QIIME or mothur for quality filtering, denoising, merging, and chimera removal.

    • Taxonomic Assignment: Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) are clustered and assigned to a taxonomic database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Alpha diversity (within-sample richness and evenness) is calculated using metrics like the Shannon index and Phylogenetic Diversity (PD) whole tree.[3] Beta diversity (between-sample compositional differences) is assessed using metrics like Bray-Curtis or UniFrac distances and visualized with Principal Coordinates Analysis (PCoA).

    • Functional Prediction: The functional potential of the microbial community is inferred from 16S rRNA data using tools like PICRUSt, which predicts KEGG pathway abundances.[3]

Untargeted Metabolomics of Gut-Related Samples
  • Analytical Platform: The most widely used platform is Liquid Chromatography-Mass Spectrometry (LC-MS), valued for its high sensitivity and broad coverage.[14] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for separating polar metabolites common in gut metabolism.[14][15]

  • Sample Preparation (Fecal/Cecal Contents):

    • Samples are homogenized and subjected to protein precipitation using a cold solvent, typically methanol or acetonitrile, containing internal standards for quality control.[16][17]

    • The mixture is centrifuged at high speed (e.g., 20,000 x g) at 4°C.[16]

    • The supernatant containing the metabolites is collected, dried, and reconstituted in a buffer suitable for LC-MS analysis.[17]

  • Data Acquisition and Processing:

    • Samples are analyzed via LC-MS, often in both positive and negative ionization modes to maximize metabolite detection.

    • Raw data is processed using software like MS-DIAL or XCMS.[17] This involves peak detection, alignment across samples, and feature identification by matching the mass-to-charge ratio (m/z) and retention time (RT) to a reference library of authentic chemical standards.[17]

The following diagram outlines a typical experimental workflow for investigating drug-microbiome interactions.

Experimental_Workflow cluster_samples cluster_analysis start Study Design & Animal Model (e.g., Hyperuricemic Rats) groups Group Allocation (Control, Model, this compound) start->groups treatment Drug Administration (e.g., 6 weeks) groups->treatment collection Sample Collection treatment->collection fecal Fecal Pellets collection->fecal serum Serum collection->serum tissue Intestinal Tissue collection->tissue seq 16S rRNA Sequencing fecal->seq metabolomics Untargeted Metabolomics fecal->metabolomics serum->metabolomics biochem Biochemical Assays (Uric Acid, Cytokines) serum->biochem wb Western Blot / qPCR (TLR4, Tight Junctions) tissue->wb integration Data Integration & Bioinformatics Analysis seq->integration metabolomics->integration biochem->integration wb->integration conclusion Conclusion & Mechanistic Insights integration->conclusion

A standard experimental workflow for drug-microbiome studies.

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic effects are not solely derived from host enzyme inhibition but are also significantly influenced by its modulation of the gut microbiome. This compound treatment consistently reshapes the microbial community, leading to a potentially more favorable gut environment characterized by an increase in beneficial bacteria and a reduction in pro-inflammatory species. This remodeling appears to contribute to the drug's efficacy by reducing the microbiome's capacity for purine metabolism and by strengthening the intestinal barrier through downregulation of the TLR4/NF-κB inflammatory pathway.

Despite these advances, several areas require further exploration:

  • Causality Confirmation: While associations are strong, studies using germ-free animal models colonized with specific microbiota are needed to definitively establish causality between the observed microbial shifts and therapeutic outcomes.

  • Metabolomic Deep Dive: Comprehensive, untargeted metabolomic studies are required to fully characterize how this compound-induced microbial changes affect the landscape of gut metabolites, particularly short-chain fatty acids.

  • Human Cohort Validation: The majority of detailed mechanistic work has been conducted in animal models. Validating these findings in well-controlled human clinical trials is a critical next step.

  • Personalized Medicine: Future research should investigate whether a patient's baseline gut microbiome composition can predict their therapeutic response or susceptibility to adverse effects from this compound, paving the way for personalized treatment strategies in gout and hyperuricemia.

References

Methodological & Application

Application Notes and Protocols: Allopurinol in Murine Models of Renal Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of allopurinol dosage and administration in various murine models of renal injury. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and other xanthine oxidase inhibitors in kidney disease.

Introduction

This compound, a structural isomer of hypoxanthine, is a widely used pharmacological agent for the management of hyperuricemia and gout. Its primary mechanism of action involves the competitive inhibition of xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1] Beyond its urate-lowering effects, this compound exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) during purine catabolism.[2] This dual action makes this compound a compound of interest for investigating therapeutic interventions in various pathologies, including renal injury, where oxidative stress and inflammation are key pathogenic drivers.[3][4]

Murine models are indispensable tools for studying the pathophysiology of renal diseases and for the preclinical evaluation of novel therapeutic agents. Various models have been established to mimic different aspects of human kidney injury, including acute kidney injury (AKI) induced by ischemia-reperfusion and chronic kidney disease (CKD) resulting from factors like diabetes or adenine-induced nephropathy.[5][6][7] This document outlines detailed protocols for the use of this compound in these models, summarizes key quantitative data from published studies, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in different murine models of renal injury and the corresponding effects on key renal function parameters.

Table 1: this compound Dosage and Effects in Murine Models of Acute Kidney Injury (AKI)

Renal Injury ModelMouse StrainThis compound DosageAdministration Route & FrequencyDuration of TreatmentKey FindingsReference(s)
Ischemia-ReperfusionC57BL/650 mg/kgIntraperitonealSingle dose prior to ischemiaReduced serum creatinine and BUN, attenuated histological damage[3]
Ischemia-ReperfusionSprague-Dawley Rat100 mg/kg/dayOral Gavage2 days prior to ischemiaSignificantly reduced 8-isoprostane levels (marker of oxidative stress)[8]
Dinitrofluorobenzene-sensitizedNot Specified100 mg/kg/dayNot SpecifiedNot SpecifiedIncreased plasma creatinine and BUN in sensitized mice[9]

Table 2: this compound Dosage and Effects in Murine Models of Chronic Kidney Disease (CKD)

Renal Injury ModelMouse StrainThis compound DosageAdministration Route & FrequencyDuration of TreatmentKey FindingsReference(s)
Diabetic Nephropathy (db/db)C57BLKS/J-db/db10 mg/kg/dayMixed in chow8 weeksLowered blood pressure, reduced albuminuria, improved BUN[6]
Adenine-Induced NephropathyC57BL/625 mg/kg/dayOral Gavage8 weeksDecreased plasma uric acid, attenuated kidney and cardiovascular damage[7][10]
Adenine Phosphoribosyltransferase (APRT) DeficiencyNot Specified~25 mg/kg/dayIn drinking water (62 µg/ml)From weaningNormal BUN, less renal damage, but creatinine clearance remained low[11]
Hyperuricemic ModelMale Mice50 mg/kg/dayIntraperitoneal7 daysLowered serum uric acid and creatinine levels[4]

Experimental Protocols

Murine Model of Ischemia-Reperfusion (I/R) Acute Kidney Injury

This protocol describes a common method for inducing renal I/R injury in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, micro-aneurysm clamps)

  • Suture materials

  • Saline solution

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Place the mouse on a heating pad to maintain its body temperature at 37°C.

  • Make a midline laparotomy incision to expose the kidneys.[1]

  • Carefully dissect the renal pedicles, isolating the renal artery and vein.

  • Occlude the renal pedicles with non-traumatic micro-aneurysm clamps to induce ischemia. The duration of ischemia can be varied (typically 22-30 minutes) to achieve different degrees of injury.[5] A color change of the kidney from red to dark purple indicates successful occlusion.[5]

  • After the ischemic period, remove the clamps to allow reperfusion. The kidney should regain its reddish color.[1]

  • Suture the abdominal wall and skin in layers.

  • Administer subcutaneous saline for fluid resuscitation.

  • Monitor the animals closely during recovery.

  • Euthanize the mice at predetermined time points after reperfusion (e.g., 24, 48, or 72 hours) for sample collection.

Murine Model of Adenine-Induced Chronic Kidney Disease

This protocol details the induction of CKD in mice through an adenine-rich diet.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • Adenine powder

  • This compound (for treatment group)

Procedure:

  • Prepare a diet containing 0.2% (w/w) adenine by mixing adenine powder with standard rodent chow.

  • Feed the mice with the adenine-supplemented diet for a period of 4 to 8 weeks to induce chronic kidney disease.[12]

  • For the treatment group, administer this compound concurrently with the adenine diet. This compound can be mixed into the food or administered daily by oral gavage.

  • Monitor the body weight and food intake of the animals regularly.

  • At the end of the study period, collect blood and kidney tissues for analysis.

This compound Administration by Oral Gavage

This protocol provides a standard procedure for administering this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Weigh the mouse to determine the correct volume of the this compound suspension to administer. The volume should not exceed 10 ml/kg of body weight.[13]

  • Gently restrain the mouse, holding it in an upright position.

  • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.[14]

  • Slowly administer the this compound suspension.

  • Carefully withdraw the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Renal Injury

This compound's protective effects in renal injury are primarily attributed to its inhibition of xanthine oxidase, which leads to a reduction in uric acid and reactive oxygen species (ROS) production. This, in turn, modulates downstream inflammatory and apoptotic pathways.

Allopurinol_Mechanism Mechanism of this compound in Renal Injury This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibits UricAcid Uric Acid XanthineOxidase->UricAcid Produces ROS Reactive Oxygen Species (ROS) XanthineOxidase->ROS Produces Hypoxanthine Hypoxanthine/Xanthine Hypoxanthine->XanthineOxidase Inflammation Inflammation (TNF-α, IL-1β) UricAcid->Inflammation Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes OxidativeStress->Inflammation Induces Apoptosis Apoptosis (Bax/Bcl-2) OxidativeStress->Apoptosis Induces RenalInjury Renal Injury Inflammation->RenalInjury Leads to Apoptosis->RenalInjury Leads to

Caption: Mechanism of this compound in Renal Injury.

Experimental Workflow for Ischemia-Reperfusion Injury Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a murine model of renal ischemia-reperfusion injury.

IRI_Workflow Experimental Workflow: this compound in Renal I/R Injury AnimalAcclimatization Animal Acclimatization Grouping Random Grouping (Sham, I/R, I/R + Allo) AnimalAcclimatization->Grouping AlloAdmin This compound Administration Grouping->AlloAdmin Surgery I/R Surgery Grouping->Surgery Vehicle AlloAdmin->Surgery PostOp Post-operative Monitoring Surgery->PostOp SampleCollection Sample Collection (Blood, Kidneys) PostOp->SampleCollection Analysis Biochemical & Histological Analysis SampleCollection->Analysis

Caption: Experimental Workflow: this compound in Renal I/R Injury.

Logical Relationship of this compound's Protective Effects

This diagram outlines the logical progression from this compound administration to its ultimate renoprotective outcomes.

Protective_Effects Logical Flow of this compound's Renoprotective Effects start This compound Administration inhibition Inhibition of Xanthine Oxidase start->inhibition reduction Reduced Uric Acid & ROS Production inhibition->reduction downstream Modulation of Downstream Pathways reduction->downstream inflammation Decreased Inflammation downstream->inflammation apoptosis Decreased Apoptosis downstream->apoptosis outcome Amelioration of Renal Injury inflammation->outcome apoptosis->outcome

Caption: Logical Flow of this compound's Renoprotective Effects.

References

Application Notes and Protocols: Establishing Effective In-Vitro Concentrations of Allopurinol for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for determining and utilizing effective, non-toxic concentrations of Allopurinol in cell culture experiments. This document outlines the mechanism of action, protocols for stock solution preparation, and key assays for establishing optimal experimental concentrations.

Introduction

This compound is a widely used inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps of purine catabolism, which converts hypoxanthine to xanthine and then to uric acid.[1][2] In clinical practice, it is a cornerstone for treating hyperuricemia and gout.[3] For in vitro studies, establishing an appropriate concentration is critical to ensure that the observed effects are due to the specific inhibition of xanthine oxidase and not a result of off-target effects or cytotoxicity. These notes provide the necessary protocols and data to guide researchers in selecting effective this compound concentrations for their cell culture models.

Mechanism of Action

This compound, a structural analog of hypoxanthine, is not only an inhibitor but also a substrate of xanthine oxidase.[1][4][5] The enzyme hydroxylates this compound to form its major active metabolite, Oxypurinol (also known as alloxanthine).[4][5][6] Both this compound and Oxypurinol inhibit xanthine oxidase.[6] Oxypurinol, however, binds tightly to the reduced molybdenum active site of the enzyme, leading to potent and long-lasting inhibition.[2] This inhibition reduces the production of uric acid.[1][5]

Allopurinol_Mechanism cluster_purine Purine Catabolism Pathway cluster_inhibition Inhibition by this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol (Alloxanthine) This compound->Oxypurinol Xanthine Oxidase Oxypurinol->Xanthine Inhibits XO_Inactive Inactive Xanthine Oxidase Complex

Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.

Data Presentation: In Vitro Concentrations and IC50 Values

The effective concentration of this compound can vary significantly depending on the cell type and the experimental objective. The following tables summarize quantitative data from various studies.

Table 1: Xanthine Oxidase Inhibition

CompoundIC50 Value (µM)IC50 Value (µg/mL)Notes
This compound2.84 ± 0.41~0.39Competitive inhibitor of xanthine oxidase.[7]
This compound~11.51.57Compared against various plant extracts.[8]
This compound0.84 ± 0.019~0.11Used as a control in a study of synthetic compounds.[9]

Note: Conversion from µM to µg/mL is based on this compound's molecular weight of 136.11 g/mol .

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineCompoundIC50 (µM)Notes
BEL-7402This compound Derivative 425.5Human hepatoma carcinoma. This compound itself showed lower cytotoxicity.[10]
SMMC-7221This compound Derivative 435.2Human hepatoma carcinoma.[10]
PC-3This compound~200Hormone-resistant human prostate cancer. Used to enhance TRAIL-induced apoptosis.[11]
DU145This compound~200Hormone-resistant human prostate cancer. Used to enhance TRAIL-induced apoptosis.[11]
HCC827This compound~400Used in combination therapy studies in a lung adenocarcinoma xenograft model.[12]

Table 3: Non-Cytotoxic Concentrations in Other Cell Types

Cell TypeConcentration RangeDurationObservation
PBMC25–300 µg/mL48 hoursNo cytotoxicity observed; no influence on CD4, CD8, and CD14 expression.[13]
HepG2Not specified-A "nontoxic concentration" was used to study drug-induced hepatotoxicity.[14]
THP-1EC30: ~0.3 mM to 50 mM24 hoursCalculated EC30 (concentration causing 30% viability loss) varied widely.[15]

Experimental Protocols

To establish an effective in vitro concentration of this compound for a new cell line or experimental system, a systematic approach is required. This involves preparing a stock solution, determining the cytotoxic concentration range, and then identifying the optimal concentration for xanthine oxidase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_range Range Finding cluster_functional Functional Assay A Prepare this compound Stock Solution (e.g., in DMSO or NaOH) B Perform Cell Viability Assay (e.g., MTT, XTT) with a broad concentration range A->B C Determine Cytotoxic Concentration (e.g., IC50 or EC30) B->C D Select a range of non-toxic concentrations for functional assays C->D E Perform Xanthine Oxidase Inhibition Assay in your cell model D->E F Determine the optimal concentration for desired XO inhibition without cytotoxicity E->F

Caption: Workflow for Determining Optimal this compound Concentration.
Protocol 1: Preparation of this compound Stock Solution

This compound is sparingly soluble in water and aqueous buffers.[16][17] Therefore, a stock solution is typically prepared in an organic solvent or a basic solution.

Materials:

  • This compound powder (MW: 136.11 g/mol )

  • Dimethyl sulfoxide (DMSO) or 0.1 N Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • For a DMSO Stock (e.g., 10 mM):

    • Weigh out 1.36 mg of this compound powder.

    • Dissolve the powder in 1 mL of DMSO to make a 10 mM stock solution. This compound is soluble in DMSO at approximately 3 mg/mL.[16]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • For an NaOH Stock (e.g., 10 mg/mL):

    • Weigh out 10 mg of this compound powder.

    • Add a small volume of 0.1 N NaOH (e.g., 200 µL) and sonicate for one minute to dissolve.[18][19]

    • Once dissolved, bring the final volume to 1 mL with sterile water or buffer.

    • Important: Neutralize the pH of the final working solution with HCl before adding it to cell cultures, or ensure the final dilution in media does not significantly alter the media's pH.

    • Store aliquots at -20°C.

Note on Dilution: When preparing working concentrations, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is toxic to the cells. This is essential to distinguish between specific inhibitory effects and general cytotoxicity.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A wide range is recommended for the initial screen (e.g., 1 µM to 1 mM).

    • Include a "no drug" control and a "vehicle control" (containing the highest concentration of the solvent used).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition:

    • Add 10 µL of MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes at room temperature, shaking gently.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[20]

Protocol 3: In Vitro Xanthine Oxidase Activity Assay

This assay measures the direct inhibitory effect of this compound on xanthine oxidase activity, which can be performed using a purified enzyme or cell lysates. The principle is to measure the formation of uric acid, which absorbs light at 290-295 nm.

Materials:

  • Cell lysate containing xanthine oxidase or purified xanthine oxidase enzyme

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Xanthine solution (substrate)

  • This compound stock solution (inhibitor)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the UV-transparent plate, prepare the reaction mixture. For a final volume of 200 µL:

    • Potassium phosphate buffer

    • Cell lysate or purified enzyme

    • Varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add xanthine solution to each well to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 295 nm every minute for a set period (e.g., 10-20 minutes). The increase in absorbance corresponds to the formation of uric acid.

  • Analysis:

    • Calculate the rate of reaction (V) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 for enzyme inhibition.

Application Notes for Researchers

  • Start with a Wide Concentration Range: Based on the literature, a starting range of 10 µM to 500 µM is reasonable for many cell lines. Cytotoxicity assays should explore up to 1 mM to establish a clear toxic threshold.

  • Consider the Cell Type: As seen in Table 2 and 3, sensitivity to this compound varies. Cancer cells may tolerate higher concentrations than primary cells like PBMCs.[10][11][13] It is imperative to determine the cytotoxic profile for each specific cell line used.

  • Balance Inhibition and Viability: The ideal experimental concentration will effectively inhibit xanthine oxidase without causing significant cell death. For most applications, aim for a concentration that yields >90% cell viability while providing the desired level of enzyme inhibition.

  • Metabolite Activity: Remember that this compound is metabolized to the more potent inhibitor, Oxypurinol.[5][6] The effective inhibition observed in cell culture is a result of both compounds. The rate of this conversion may vary between cell types.

  • Control Experiments are Crucial: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO) on your cells. A positive control for your experimental endpoint is also recommended.

By following these protocols and guidelines, researchers can confidently establish and utilize effective in vitro concentrations of this compound, ensuring the reliability and reproducibility of their cell culture studies.

References

Protocol for Measuring Xanthine Oxidase Inhibition by Allopurinol in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the measurement of xanthine oxidase (XO) activity and its inhibition by allopurinol in tissue homogenates. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are associated with conditions such as gout, and XO inhibitors like this compound are used in its treatment.[1][3] This protocol is applicable for screening potential XO inhibitors and studying the enzyme kinetics in various tissue samples.

The assay is based on the spectrophotometric measurement of uric acid production from the substrate xanthine. The increase in absorbance at 290-295 nm is directly proportional to the XO activity.[3] The inhibitory effect of this compound is determined by measuring the reduction in XO activity in the presence of the inhibitor. This compound acts as a competitive inhibitor of xanthine oxidase.[4]

Data Presentation

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: IC50 Values of this compound against Xanthine Oxidase

SubstrateIC50 (µg/mL)IC50 (µM)Source
Hypoxanthine0.13~0.95[2]
Xanthine0.11~0.81[2]
Xanthine24~176[5]
Not Specified1.734~12.74[6]
Not Specified8.62 (ppm)~63.3[4]

Note: The significant variation in reported IC50 values can be attributed to different assay conditions, such as substrate concentration, enzyme source, and buffer composition.

Experimental Protocols

Preparation of Tissue Homogenates

This protocol is a general guideline and may need optimization for specific tissue types.

Materials:

  • Tissue sample (e.g., liver, intestine)

  • Ice-cold phosphate buffered saline (PBS), pH 7.4

  • Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors)

  • Homogenizer (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or bead beater)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.

  • Blot the tissue dry and weigh it.

  • Mince the tissue into small pieces on an ice-cold surface.

  • Add the minced tissue to a pre-chilled homogenization tube containing 4 volumes of ice-cold homogenization buffer (e.g., 1 g of tissue in 4 mL of buffer).

  • Homogenize the tissue on ice until no large pieces are visible. The number of strokes or duration of homogenization will depend on the tissue type and homogenizer used.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7]

  • Carefully collect the supernatant, which contains the cytosolic fraction with xanthine oxidase, and transfer it to a fresh, pre-chilled tube.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay). This will be used to normalize the enzyme activity.

  • The tissue homogenate (supernatant) is now ready for the xanthine oxidase inhibition assay. It can be used immediately or stored at -80°C for later use.

Spectrophotometric Assay for Xanthine Oxidase Inhibition by this compound

This protocol is designed for a 96-well plate format for high-throughput analysis but can be adapted for single cuvette measurements.

Materials:

  • Prepared tissue homogenate (supernatant)

  • 50 mM Potassium phosphate buffer, pH 7.5

  • Xanthine solution (substrate): Prepare a stock solution in a small amount of NaOH and then dilute with the phosphate buffer to the desired final concentration (e.g., 50-100 µM).

  • This compound stock solution (inhibitor): Dissolve this compound in the phosphate buffer to create a high-concentration stock (e.g., 1 mM). Prepare a series of dilutions from this stock.

  • 1 N HCl (to stop the reaction)

  • UV-transparent 96-well plate or quartz cuvettes

  • Microplate reader or spectrophotometer capable of reading absorbance at 290-295 nm

Procedure:

  • Prepare the reaction mixtures in a 96-well plate:

    • Blank wells: Add phosphate buffer and this compound (at each concentration being tested) but no enzyme or substrate.

    • Control wells (No inhibitor): Add tissue homogenate, phosphate buffer, and xanthine solution.

    • Inhibitor wells: Add tissue homogenate, different concentrations of this compound solution, and xanthine solution.

  • Pre-incubation: To the appropriate wells, add the tissue homogenate and either the phosphate buffer (for control) or the this compound dilutions. The total volume should be kept consistent. Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Initiate the reaction: Add the xanthine solution to all wells (except the blanks) to start the enzymatic reaction.

  • Incubate: Incubate the plate at 25°C for 30 minutes.[3]

  • Stop the reaction: Add 1 N HCl to each well to stop the reaction.[3]

  • Measure absorbance: Read the absorbance of each well at 290 nm using a microplate reader.[3]

Calculation of Percent Inhibition:

The percentage of xanthine oxidase inhibition can be calculated using the following formula:

% Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

Where:

  • Abs_inhibitor is the absorbance of the well with the enzyme, substrate, and this compound.

  • Abs_control is the absorbance of the well with the enzyme and substrate, but no inhibitor.

  • Abs_blank is the absorbance of the well with the buffer and this compound, but no enzyme or substrate.

Determination of IC50:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. The concentration that gives 50% inhibition is the IC50.

Mandatory Visualizations

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine This compound This compound This compound->XO1 Inhibition This compound->XO2 Inhibition

Caption: Xanthine Oxidase Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis TissueCollection 1. Tissue Collection (e.g., Liver) Homogenization 2. Homogenization in Buffer TissueCollection->Homogenization Centrifugation 3. Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (XO Source) Centrifugation->Supernatant PreIncubation 5. Pre-incubation (Homogenate + this compound) Supernatant->PreIncubation Reaction 6. Add Xanthine (Substrate) PreIncubation->Reaction Incubation 7. Incubation (25°C, 30 min) Reaction->Incubation StopReaction 8. Stop Reaction (Add HCl) Incubation->StopReaction Measurement 9. Measure Absorbance (290 nm) StopReaction->Measurement Calculation 10. Calculate % Inhibition Measurement->Calculation IC50 11. Determine IC50 Calculation->IC50

Caption: Workflow for Measuring Xanthine Oxidase Inhibition.

References

Application Notes and Protocols for Utilizing Allopurinol in Animal Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This process is a significant cause of morbidity and mortality in various clinical scenarios, including stroke, myocardial infarction, and organ transplantation. A key mechanism underlying I/R injury is the massive production of reactive oxygen species (ROS) during the reperfusion phase.[1] Allopurinol, a structural analog of hypoxanthine, is a well-established inhibitor of xanthine oxidase, a critical enzyme in the purine catabolism pathway and a major source of superoxide radicals during reperfusion.[1][2] These application notes provide a comprehensive overview of the use of this compound in various animal models of I/R injury, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.

Mechanism of Action of this compound in Ischemia-Reperfusion Injury

The primary protective mechanism of this compound in I/R injury is its inhibition of xanthine oxidase.[3][4] During ischemia, ATP is catabolized to hypoxanthine.[1] Upon reperfusion, the reintroduction of molecular oxygen allows xanthine oxidase to convert hypoxanthine to xanthine and then to uric acid, generating a burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂) in the process.[1][5] this compound competitively inhibits xanthine oxidase, thereby attenuating this ROS burst and subsequent oxidative damage.[1][6]

Beyond xanthine oxidase inhibition, other mechanisms for this compound's protective effects have been proposed, including direct scavenging of free radicals and preservation of hypoxanthine, which can be used for ATP resynthesis.[2][7] this compound has been shown to modulate various signaling pathways involved in apoptosis and inflammation. For instance, it can normalize the activity of MAP kinases (ERK, JNK, p38) and the Bax/Bcl-2 apoptosis pathway.[8][9] It also reduces the expression of inflammatory markers like TNF-α and High Mobility Group Box 1 (HMGB1).[8][10]

Protective Signaling Pathway of this compound in I/R Injury IR Ischemia/ Reperfusion ATP_Deg ATP Degradation IR->ATP_Deg Hypoxanthine Hypoxanthine ATP_Deg->Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO ROS Reactive Oxygen Species (ROS) XO->ROS O₂ This compound This compound This compound->XO Inhibits MAPK MAPK Pathway (↑ JNK, ↑ p38, ↓ ERK) ROS->MAPK Apoptosis Apoptosis (↑ Bax, ↓ Bcl-2) ROS->Apoptosis Inflammation Inflammation (↑ TNF-α, ↑ HMGB1) ROS->Inflammation MAPK->Apoptosis Injury Tissue Injury & Cell Death Apoptosis->Injury Inflammation->Injury

Caption: this compound inhibits Xanthine Oxidase, reducing ROS and downstream injury pathways.

Application Notes: this compound Across Different I/R Models

This compound has demonstrated protective effects in a wide range of preclinical I/R injury models, spanning various organ systems. The optimal dose and timing of administration can vary depending on the model and species.[2][3] Pre-treatment before the ischemic event is a common and often effective strategy.[3][11]

Quantitative Data from Animal I/R Injury Studies

Table 1: Renal Ischemia-Reperfusion Injury

Animal Model This compound Dose & Timing I/R Duration Key Endpoints Measured Summary of Results Citation
Rat (Sprague-Dawley) 50 mg/kg for 14 days (pre-treatment) 30 min / 72 hr Serum Creatinine, BUN, Caspase-3, Bax, Bcl-2, HMGB1 Improved renal function, reduced apoptosis, and decreased HMGB1 expression. [10]
Rat Not Specified (pre-treatment) 60 min / Not Specified 8-isoprostane (marker of oxidative stress) Significantly reduced the increase in 8-isoprostane levels compared to control. [12]

| Rat | Not Specified (pre-treatment) | 30 min / 24 hr | BUN, Serum Creatinine, MDA, SOD | Prevented the increase in BUN, Cr, and MDA, and the decrease in SOD. |[13] |

Table 2: Hepatic Ischemia-Reperfusion Injury

Animal Model This compound Dose & Timing I/R Duration Key Endpoints Measured Summary of Results Citation
Rat (Wistar) Not Specified (pre-treatment) 50 min / 1 hr ALT, AST, Lipid Peroxidation, Necrosis Attenuated the increase in liver enzymes and lipid peroxidation; reduced necrosis. [14]
Rat 100 mg/kg (pre-ischemia and pre-reperfusion) 60 min / Not Specified ATP production, Bile flow Two-dose schedule improved ATP production and bile flow more effectively than single doses. [7]
Rabbit 10 mg/kg IV (pre-treatment) Not Specified AST, ALT, LDH, Apoptosis Reversed the I/R-induced increase in serum enzymes and apoptotic cell count. [15]

| Rat (Wistar) | Not Specified | Not Specified | Lipid Peroxide, Serum Liver Enzymes | Inhibited the increase in lipid peroxides and liver enzymes, especially under 100% O₂ inhalation. |[16] |

Table 3: Cerebral Ischemia-Reperfusion Injury

Animal Model This compound Dose & Timing I/R Duration Key Endpoints Measured Summary of Results Citation
Rat (Sprague-Dawley) 50 mg/kg IP (2 hrs before ischemia) 3 hr / 24 hr Infarct Volume and Ratio Significantly reduced infarct volume and ratio; post-ischemia treatment was ineffective. [11][17]
Rat (Spontaneously Hypertensive) 200 mg/kg oral (24 hrs & 1 hr before ischemia) 4 hr / 72 hr Mortality, Cerebral Water Content Prevented mortality and the I/R-induced increase in cerebral water and sodium content. [18]
Dog 50 mg/kg for 5 days (pre-treatment) 15 min / 4 hr Somatosensory Evoked Potentials (SEP) Significantly improved recovery of SEPs after reperfusion. [19]

| Rat (7-day old) | 135 mg/kg s.c. (15 min after hypoxia-ischemia) | 2.25 hr hypoxia / 30 days | Brain Atrophy, Cavitary Lesions | Markedly reduced brain edema, atrophy, and prevented cavitary lesions. |[20] |

Table 4: Myocardial Ischemia-Reperfusion Injury

Animal Model This compound Dose & Timing I/R Duration Key Endpoints Measured Summary of Results Citation
Dog 25 mg/kg (18 hrs before) & 50 mg/kg (5 min before) 90 min / 6 hr Infarct Size (% of area at risk) Reduced infarct size from 40% in controls to 22%. [21][22]
Rabbit 75 mg/kg/day in water for 7 days 40 min / 60 min ATP levels, Left Ventricular Pressure, Ion accumulation Preserved ATP levels during ischemia and prevented the decrease in LV pressure and ion accumulation during reperfusion. [23]
Rat (Isolated Heart) Not Specified Not Specified LV Dysfunction, LDH, TBARS, Hydroxyl Radicals Improved LV function and decreased LDH, TBARS, and hydroxyl radical formation. [6]

| Guinea Pig (Isolated Heart) | 1 mmol/L (in reperfusion solution) | 20 min / Not Specified | Ventricular Contractile Force, CK-MB, LD | Improved post-ischemic myocardial function and decreased enzyme release. |[24] |

Experimental Protocols

A generalized workflow for investigating the effects of this compound in an I/R model is presented below. This is followed by a detailed, representative protocol for a rat renal I/R injury model.

General Experimental Workflow for this compound in I/R Models A 1. Animal Acclimatization (e.g., 1 week) B 2. Randomization into Groups (Sham, I/R + Vehicle, I/R + this compound) A->B C 3. Drug Administration (this compound or Vehicle) B->C D 4. Anesthesia C->D E 5. Surgical Procedure: Induction of Ischemia D->E F 6. Reperfusion E->F G 7. Post-operative Monitoring & Sample Collection F->G H 8. Endpoint Analysis (Biochemical, Histological, Molecular) G->H I 9. Statistical Analysis & Data Interpretation H->I

References

Application Note: Simultaneous Quantification of Allopurinol and Its Active Metabolite, Oxypurinol, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and its primary active metabolite, oxypurinol, in human plasma. The straightforward protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput applications, such as pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

This compound is a cornerstone medication for the management of hyperuricemia and gout.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[2][3][4] this compound is rapidly metabolized in the liver to its major active metabolite, oxypurinol, which has a significantly longer half-life and also inhibits xanthine oxidase.[3][4][5] Given that both compounds contribute to the therapeutic effect, their simultaneous quantification is crucial for accurately assessing patient exposure and optimizing treatment strategies. This LC-MS/MS method provides a reliable tool for researchers and drug development professionals.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and oxypurinol from human plasma.

Materials:

  • Human plasma

  • Acetonitrile (containing 1.0% formic acid)

  • This compound-d2 (Internal Standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (this compound-d2).

  • Add 300 µL of acetonitrile with 1.0% formic acid to precipitate plasma proteins.[1][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • HPLC system capable of binary gradient delivery

Chromatographic Conditions:

ParameterValue
Column Hypersil Gold (150 mm × 4.6 mm, 5 µm)[1][6][7]
Mobile Phase 0.1% Formic acid in water:Acetonitrile (98:2, v/v)[1][6][7]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 6 minutes
Mass Spectrometry

Instrumentation:

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mass Spectrometry Parameters:

ParameterThis compoundOxypurinolThis compound-d2 (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) 137.0[1]153.1[1]139.0[1]
Product Ion (m/z) 109.9[1]136.0[1]111.9[1]
Collision Energy Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument
Dwell Time 200 ms200 ms200 ms

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative performance is presented in the tables below.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound60.0 - 6000[1][6][8]> 0.99
Oxypurinol80.0 - 8000[1][6][8]> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLQC< 15< 1585 - 115
MQC< 15< 1585 - 115
HQC< 15< 1585 - 115
OxypurinolLQC< 15< 1585 - 115
MQC< 15< 1585 - 115
HQC< 15< 1585 - 115

Data presented are representative and may vary between laboratories and instrument platforms.

Table 3: Recovery

AnalyteRecovery (%)
This compound85.36 - 91.20[1]
Oxypurinol85.36 - 91.20[1]

Visualizations

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound to oxypurinol and their inhibitory action on xanthine oxidase.

Experimental Workflow

LCMSMS_Workflow Start Start: Human Plasma Sample SamplePrep Sample Preparation: Protein Precipitation Start->SamplePrep 100 µL Plasma LC_Separation LC Separation: Isocratic Elution SamplePrep->LC_Separation Supernatant Injection MS_Detection MS/MS Detection: Positive ESI Mode LC_Separation->MS_Detection Eluent Transfer DataAnalysis Data Analysis: Quantification MS_Detection->DataAnalysis Mass Spectra Acquisition End End: Concentration Results DataAnalysis->End

Caption: Workflow for the LC-MS/MS analysis of this compound and oxypurinol in human plasma.

References

Application of Allopurinol in Studies of Fructose-Induced Metabolic Syndrome in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed overview of the use of allopurinol in rat models of fructose-induced metabolic syndrome. It includes a summary of the quantitative effects of this compound on key metabolic parameters, detailed experimental protocols derived from multiple studies, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

Fructose consumption has been linked to the development of metabolic syndrome, a cluster of conditions that include obesity, insulin resistance, dyslipidemia, and hypertension.[1] In rodent models, a high-fructose diet reliably induces features of metabolic syndrome.[2] A key mechanism implicated in fructose-induced metabolic syndrome is the metabolism of fructose, which leads to the production of uric acid.[3] this compound, a xanthine oxidase inhibitor, blocks the final steps of uric acid synthesis and has been investigated as a therapeutic agent to mitigate the adverse metabolic effects of fructose.[3][4] This document outlines the application of this compound in this experimental context.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on rats with fructose-induced metabolic syndrome.

Table 1: Effects of this compound on Metabolic Parameters

ParameterFructose-Fed Control Group (Mean ± SD/SEM)Fructose-Fed + this compound Group (Mean ± SD/SEM)Animal Strain & Study DurationReference
Systolic Blood Pressure (mmHg)130.61 ± 0.80115 (approx., significant reduction)Sprague-Dawley, 9 weeks[2][3]
Serum Uric Acid (mg/dL)~6.0~2.0 (normalized)Sprague-Dawley, 8 weeks[4]
Serum Triglycerides (mg/dL)331.20 ± 23.15100 (approx., completely prevented)Sprague-Dawley, 12 weeks[2][3]
Serum Insulin (µU/mL)Significantly IncreasedNormalizedSprague-Dawley, 8 weeks[4]
HOMA-IRSignificantly IncreasedNormalizedWistar, 8 weeks[4]
Body Weight (g)Significantly IncreasedSignificantly ReducedOLETF, 16 weeks[5]
Epididymal Fat Weight (g)Significantly IncreasedSignificantly ReducedOLETF, 16 weeks[5]
Total Cholesterol (mg/dL)Significantly IncreasedNormalizedWistar, 8 weeks[4]
LDL-c (mg/dL)Significantly IncreasedSignificantly DecreasedWistar, 8 weeks[4]
HDL-c (mg/dL)Significantly DecreasedNormalizedWistar, 8 weeks[4]

Table 2: Effects of this compound on Hepatic Parameters in Fructose-Fed Diabetic Rats

ParameterOLETF-HFrD Group (Mean ± SEM)OLETF-HFrD-Allo Group (Mean ± SEM)Animal Strain & Study DurationReference
NAFLD Activity Score (NAS)Significantly IncreasedSignificantly DecreasedOLETF, 16 weeks[5]
Hepatic SREBP1C ExpressionSignificantly IncreasedSignificantly DownregulatedOLETF, 16 weeks[5]
Hepatic SCD1 ExpressionSignificantly IncreasedSignificantly DownregulatedOLETF, 16 weeks[5]

Experimental Protocols

Induction of Fructose-Induced Metabolic Syndrome in Rats

This protocol is a synthesis of methodologies reported in several studies.[2][6][7]

Objective: To induce metabolic syndrome in rats using a high-fructose diet.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)[6][8]

  • Standard rat chow

  • Fructose (powder)

  • Drinking water

  • Metabolic cages for monitoring food and water intake

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.

  • Group Allocation: Randomly divide the rats into a control group and a high-fructose diet group.

  • Diet Administration:

    • Control Group: Provide standard rat chow and plain drinking water.

    • High-Fructose Group: Provide standard rat chow and a fructose solution (10-60% w/v) as the sole source of drinking water. A common and effective concentration is a 60% fructose diet or 10-20% fructose in drinking water.[2][8][9] The duration of the diet can range from 8 to 20 weeks to induce metabolic syndrome.[4][8]

  • Monitoring: Monitor body weight, food and water intake, and blood pressure weekly.

  • Confirmation of Metabolic Syndrome: After the induction period, confirm the development of metabolic syndrome by measuring parameters such as blood pressure, serum triglycerides, insulin, and glucose.

This compound Treatment

This protocol outlines the administration of this compound to rats with fructose-induced metabolic syndrome.

Objective: To investigate the therapeutic effects of this compound on fructose-induced metabolic syndrome.

Materials:

  • Rats with established fructose-induced metabolic syndrome

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Group Allocation: Divide the rats with metabolic syndrome into a treatment group and a vehicle control group.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. The dosage of this compound can range from 5 mg/kg/day to 30 mg/kg/day.[5] A commonly used effective dose is 10 mg/kg/day.[5]

  • Administration: Administer the this compound suspension or vehicle to the respective groups daily via oral gavage for a period of 4 to 8 weeks.[4]

  • Monitoring and Analysis: Continue to monitor key metabolic parameters throughout the treatment period. At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

Biochemical Assays

Objective: To quantify key metabolic markers in serum/plasma.

Procedure:

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study after a period of fasting (e.g., 8-12 hours).

  • Serum/Plasma Separation: Centrifuge the blood to separate serum or plasma.

  • Analysis: Use commercially available assay kits to measure the following:

    • Glucose

    • Insulin

    • Triglycerides

    • Total Cholesterol, HDL-c, LDL-c

    • Uric Acid

    • Liver enzymes (ALT, AST)

Histopathological Analysis of the Liver

Objective: To assess the extent of hepatic steatosis and inflammation.

Procedure:

  • Tissue Collection and Fixation: Euthanize the rats and perfuse the liver with saline, followed by 4% paraformaldehyde. Excise the liver and fix it in 10% neutral buffered formalin.

  • Tissue Processing and Staining: Embed the fixed liver tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

  • Microscopic Examination: Examine the stained sections under a microscope to evaluate the degree of steatosis, inflammation, and ballooning, and calculate the NAFLD Activity Score (NAS).[5]

Visualizations

Signaling Pathways and Experimental Workflow

Fructose_Metabolism_and_Allopurinol_Action cluster_fructose Fructose Metabolism cluster_purine Purine Catabolism Fructose Fructose Fructose_1_P Fructose-1-Phosphate Fructose->Fructose_1_P Ketohexokinase DHAP_Glyceraldehyde DHAP + Glyceraldehyde Fructose_1_P->DHAP_Glyceraldehyde ADP ADP Fructose_1_P->ADP ATP Consumption Pyruvate Pyruvate DHAP_Glyceraldehyde->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA De_Novo_Lipogenesis De Novo Lipogenesis Acetyl_CoA->De_Novo_Lipogenesis Triglycerides Triglycerides De_Novo_Lipogenesis->Triglycerides ATP ATP AMP AMP ADP->AMP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Uric_Acid->De_Novo_Lipogenesis Stimulates This compound This compound This compound->Xanthine Inhibits

Caption: Fructose metabolism, purine catabolism, and this compound's inhibitory action.

Experimental_Workflow cluster_induction Metabolic Syndrome Induction (8-20 weeks) cluster_treatment This compound Treatment (4-8 weeks) cluster_analysis Data Collection and Analysis Acclimatization Acclimatization (1 week) Randomization Randomization Acclimatization->Randomization Control_Group Control Group (Standard Diet) Randomization->Control_Group Fructose_Group High-Fructose Group (Fructose Diet) Randomization->Fructose_Group Fructose_Syndrome Rats with Metabolic Syndrome Treatment_Randomization Randomization Fructose_Syndrome->Treatment_Randomization Vehicle_Group Vehicle Control Group Treatment_Randomization->Vehicle_Group Allopurinol_Group This compound Group (10 mg/kg/day) Treatment_Randomization->Allopurinol_Group Monitoring Weekly Monitoring (Body Weight, BP) Vehicle_Group->Monitoring Allopurinol_Group->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint_Collection Biochemical_Assays Biochemical Assays Endpoint_Collection->Biochemical_Assays Histopathology Histopathology Endpoint_Collection->Histopathology

Caption: Experimental workflow for studying this compound in fructose-induced metabolic syndrome.

Allopurinol_Amelioration_Pathway cluster_cause Fructose-Induced Pathogenesis cluster_intervention Therapeutic Intervention High_Fructose High Fructose Diet Hyperuricemia Hyperuricemia High_Fructose->Hyperuricemia Oxidative_Stress Oxidative Stress Hyperuricemia->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction Hyperuricemia->Endothelial_Dysfunction Insulin_Resistance Insulin Resistance Oxidative_Stress->Insulin_Resistance Endothelial_Dysfunction->Insulin_Resistance Metabolic_Syndrome Metabolic Syndrome Insulin_Resistance->Metabolic_Syndrome This compound This compound Xanthine_Oxidase_Inhibition Xanthine Oxidase Inhibition This compound->Xanthine_Oxidase_Inhibition Reduced_Uric_Acid Reduced Uric Acid Xanthine_Oxidase_Inhibition->Reduced_Uric_Acid Reduced_Uric_Acid->Hyperuricemia Blocks Amelioration Amelioration of Metabolic Syndrome Reduced_Uric_Acid->Amelioration

Caption: Logical relationship of this compound's role in ameliorating metabolic syndrome.

References

Application Notes and Protocols for Studying the Effects of Allopurinol on Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to investigate the therapeutic potential of allopurinol in the context of diabetic nephropathy. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Emerging evidence suggests that hyperuricemia is an independent risk factor for the progression of diabetic kidney disease.[1][2] this compound, a xanthine oxidase inhibitor, lowers serum uric acid levels and has shown potential in mitigating renal damage in diabetic subjects.[2][3][4][5] Its mechanism of action involves not only the reduction of uric acid but also the attenuation of inflammation and oxidative stress, key drivers of diabetic nephropathy.[6][7][8][9]

These protocols and notes are intended to provide a framework for investigating the efficacy and mechanisms of this compound in diabetic nephropathy models.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound in both clinical and preclinical models of diabetic nephropathy.

Table 1: Summary of this compound Effects in Clinical Trials on Diabetic Nephropathy

Study PopulationThis compound DoseTreatment DurationKey FindingsReference
60 patients with diabetic kidney disease100 mg/day6 monthsSignificant reduction in uric acid and 24-hour urinary protein.[3]Mardani S, et al. (2021)
40 patients with type 2 diabetes and nephropathy100 mg/day4 monthsSignificantly lower serum uric acid and 24-hour urine protein compared to placebo.[10]Momeni A, et al. (2010)
Meta-analysis of 10 RCTs (866 participants)Varied< 6 monthsSignificantly lower 24-hour urine protein. For treatment durations less than six months, serum creatinine was significantly lower.[11]Wu Y, et al. (2022)
Meta-analysis of 3 RCTsVariedVariedEvident reduction in serum uric acid, but no significant improvement in GFR or albuminuria.[4][5]Lin T, et al. (2022)
113 patients with CKD (37% diabetic)100 mg/day24 monthseGFR increased by 1.3 ± 1.3 ml/min/1.73 m² in the this compound group, versus a decrease of 3.3 ± 1.2 ml/min/1.73 m² in the control group.[12]Goicoechea M, et al. (2010)

Table 2: Summary of this compound Effects in Preclinical Models of Diabetic Nephropathy

Animal ModelThis compound DoseTreatment DurationKey FindingsReference
db/db mice (Type 2 diabetes)150 mg/L in drinking water8 weeksSignificantly blocked the elevation of renal ICAM-1 expression and serum MCP-1 levels.[6]Miyamoto Y, et al. (2011)
Otsuka Long-Evans Tokushima Fatty (OLETF) rats with high-fructose diet (Type 2 diabetes)10 mg/dl in drinking water16 weeksImproved albuminuria, tubular injury, macrophage infiltration, and renal IL-1β.[7]Kim SM, et al. (2017)
Streptozotocin (STZ)-treated rats (Type 1 diabetes)Not specifiedNot specifiedAmeliorated kidney injury, suppressed renal NLRP3 inflammasome activation.[6]Wang FN, et al. (2021)

Experimental Protocols

Animal Model of Type 2 Diabetic Nephropathy (db/db mice)

This protocol describes the use of db/db mice, a genetic model of type 2 diabetes that develops progressive kidney disease resembling human diabetic nephropathy.[13]

Materials:

  • Male db/db mice (BKS.Cg-m +/+ Leprdb/J)

  • Age-matched male db/m mice (heterozygous controls)

  • Standard rodent chow and water

  • This compound

  • Metabolic cages for urine collection[14]

Procedure:

  • House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • At 8 weeks of age, divide db/db mice into two groups: vehicle control and this compound-treated.

  • Administer this compound in the drinking water at a concentration of 150 mg/L for 8 weeks.[6] The vehicle control group receives regular drinking water.

  • Monitor body weight and blood glucose levels bi-weekly.

  • At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection to assess urinary albumin and creatinine excretion.[14]

  • At the end of the study, euthanize mice and collect blood via cardiac puncture for serum analysis (creatinine, uric acid, MCP-1).

  • Perfuse kidneys with phosphate-buffered saline (PBS) and then fix one kidney in 10% neutral buffered formalin for histological analysis. Snap-freeze the other kidney in liquid nitrogen for molecular and biochemical analyses.

Assessment of Renal Function

a. Urinary Albumin-to-Creatinine Ratio (ACR)

This is a key indicator of kidney damage.

Materials:

  • 24-hour urine samples collected in metabolic cages.[14]

  • Mouse Albumin ELISA kit[10]

  • Creatinine assay kit[14][15]

  • Microplate reader

Procedure:

  • Centrifuge urine samples to pellet any debris.

  • Measure urinary albumin concentration using a commercially available mouse albumin ELISA kit according to the manufacturer's instructions.[16]

  • Measure urinary creatinine concentration using a creatinine assay kit.[14][15]

  • Calculate the ACR by dividing the albumin concentration (in µg) by the creatinine concentration (in mg).

b. Serum Creatinine

An indicator of glomerular filtration rate (GFR).

Materials:

  • Serum samples

  • Creatinine assay kit

  • Microplate reader

Procedure:

  • Collect blood and process to obtain serum.

  • Measure serum creatinine concentration using a commercially available creatinine assay kit according to the manufacturer's instructions.

Measurement of Inflammatory Markers

a. Serum Monocyte Chemoattractant Protein-1 (MCP-1) ELISA

MCP-1 is a chemokine that plays a role in the recruitment of monocytes to the kidneys in diabetic nephropathy.

Materials:

  • Serum samples

  • Mouse MCP-1 ELISA kit[11][12][17][18][19]

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol.[11][12][17][18][19] Briefly, add standards and samples to the antibody-coated microplate.

  • Incubate, wash, and add the detection antibody.

  • Add the substrate and stop solution.

  • Read the absorbance at the appropriate wavelength and calculate the MCP-1 concentration based on the standard curve.

Histopathological Analysis

a. Masson's Trichrome Staining for Renal Fibrosis

This stain is used to visualize collagen deposition, a hallmark of fibrosis.

Materials:

  • Formalin-fixed, paraffin-embedded kidney sections (3-5 µm)

  • Masson's Trichrome stain kit[20]

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the kidney sections.

  • Perform Masson's Trichrome staining according to a standard protocol.[20][21][22] This typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

  • Dehydrate and mount the sections.

  • Examine the slides under a microscope. Collagen fibers will be stained blue, nuclei will be black, and cytoplasm, muscle, and erythrocytes will be red.

  • Quantify the fibrotic area using image analysis software.

Mandatory Visualizations

experimental_workflow cluster_animal_model Animal Model Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase cluster_outcomes Primary Outcomes start 8-week-old db/db mice treatment 8 weeks of this compound (150 mg/L in water) or Vehicle start->treatment urine 24h Urine Collection (Metabolic Cages) treatment->urine blood Blood Collection (Cardiac Puncture) treatment->blood tissue Kidney Harvest (Fixation & Freezing) treatment->tissue acr Urinary Albumin-to- Creatinine Ratio (ACR) urine->acr serum_cr Serum Creatinine blood->serum_cr mcp1 Serum MCP-1 ELISA blood->mcp1 histo Histopathology (Masson's Trichrome) tissue->histo renal_func Renal Function acr->renal_func serum_cr->renal_func inflammation Inflammation mcp1->inflammation fibrosis Fibrosis histo->fibrosis

Caption: Experimental workflow for studying this compound in a db/db mouse model.

signaling_pathway cluster_upstream Upstream Triggers in Diabetic Nephropathy cluster_this compound Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_downstream Downstream Pathological Effects hyperglycemia Hyperglycemia ros Mitochondrial ROS hyperglycemia->ros hyperuricemia Hyperuricemia hyperuricemia->ros induces This compound This compound This compound->hyperuricemia reduces xo Xanthine Oxidase This compound->xo inhibits uric_acid Uric Acid Production xo->uric_acid nlrp3 NLRP3 Inflammasome Activation ros->nlrp3 activates caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-IL-1β -> IL-1β caspase1->il1b inflammation Inflammation (e.g., MCP-1) il1b->inflammation fibrosis Renal Fibrosis inflammation->fibrosis tubular_injury Tubular Injury inflammation->tubular_injury albuminuria Albuminuria tubular_injury->albuminuria

References

Application Notes and Protocols: Development of Allopurinol-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allopurinol is a first-line therapy for conditions associated with hyperuricemia, such as gout and certain types of kidney stones.[1][2] It functions by inhibiting xanthine oxidase, the enzyme responsible for converting purines into uric acid.[3][4] However, conventional oral administration of this compound is hampered by its poor water solubility, short biological half-life (1-2 hours), and potential for gastrointestinal side effects.[3][5] Encapsulating this compound within nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance bioavailability, provide sustained drug release, and enable targeted delivery to specific sites, such as the kidneys, thereby improving therapeutic efficacy and reducing systemic toxicity.[6][7][8]

These notes provide an overview and detailed protocols for the formulation, characterization, and evaluation of various this compound-loaded nanoparticles, intended for researchers in drug development and nanomedicine.

Mechanism of Action: this compound

This compound's therapeutic effect stems from its role as a competitive inhibitor of the enzyme xanthine oxidase. This enzyme is critical in the metabolic pathway that degrades purines, ultimately producing uric acid. By blocking this enzyme, this compound reduces the production of uric acid, alleviating the symptoms of hyperuricemia.

purine_pathway Purines Purines (from diet/cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid (leads to Gout/Kidney Stones) XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid This compound This compound (Drug) This compound->XanthineOxidase1 Inhibits This compound->XanthineOxidase2 Inhibits

Caption: this compound inhibits xanthine oxidase, blocking uric acid production.

Data Presentation: Comparative Analysis of this compound Nanoparticles

The choice of nanoparticle formulation significantly impacts the physicochemical properties and subsequent in vivo performance. The following table summarizes quantitative data from various studies on this compound-loaded nanoparticles.

Nanoparticle Type Preparation Method Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Chitosan Nanoparticles (A-CNPs)Ionotropic Gelation375.3 ± 10.10.362 ± 0.01+32.5 ± 2.752.56 ± 0.10[3][9][10]
Solid Lipid Nanoparticles (ALP-SLNs)Emulsification & Low-Temp. Solidification145.10.212-21.7097.33[11]
Bovine Serum Albumin NPs (ABNPs)DesolvationOptimized formulationOptimized formulationOptimized formulationOptimized formulation[6]
Nanostructured Lipid Carriers (ALP-NLCs)Micro-emulsion238.130.115-31.587.24[5][12][13]
Nanostructured Lipid Carriers (AP-NLC)Emulsion-sonication193 ± 150.240 ± 0.02-49.652.2[14][15]
This compound NanospongesEmulsion Solvent Diffusion181.40.327-25.5-[16]

Experimental Workflow

The development and evaluation of this compound-loaded nanoparticles follow a structured workflow, from initial formulation to preclinical assessment. This process ensures that the nanoparticles meet the required specifications for targeted drug delivery.

experimental_workflow cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Preclinical Studies Materials Select Materials (this compound, Polymer/Lipid, Surfactant) Method Choose Method (e.g., Ionotropic Gelation, Emulsion) Materials->Method Optimization Optimize Parameters (Concentrations, Stirring Speed, pH) Method->Optimization Size Particle Size & PDI (DLS) Optimization->Size Zeta Zeta Potential (EPM) Size->Zeta EE Encapsulation Efficiency (HPLC/UV-Vis) Zeta->EE Morphology Morphology & Structure (TEM, XRD, DSC) EE->Morphology Release Drug Release Study (Dialysis Bag Method) Morphology->Release Kinetics Release Kinetics Modeling (e.g., Higuchi, Peppas) Release->Kinetics Model Induce Hyperuricemia (Animal Model) Kinetics->Model Admin Administer Nanoparticles Model->Admin Efficacy Assess Efficacy (Uric Acid Levels in Serum/Urine) Admin->Efficacy Targeting Evaluate Targeting (Drug concentration in Kidney) Efficacy->Targeting Histo Histopathology (Kidney Tissue Examination) Targeting->Histo

Caption: Workflow for developing this compound-loaded nanoparticles.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles

1.1: Chitosan Nanoparticles via Ionotropic Gelation [3][9][10]

This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP).

  • Prepare Chitosan Solution: Dissolve high molecular weight (HMW) chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir overnight to ensure complete dissolution.

  • Prepare this compound Solution: Dissolve this compound in a suitable solvent (e.g., 0.1 N NaOH) and add it to the chitosan solution under continuous stirring.

  • Prepare TPP Solution: Prepare a 0.1-0.25% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-allopurinol mixture under constant magnetic stirring (e.g., 700-1000 rpm) at room temperature.

  • Incubation: Continue stirring for 30-60 minutes to allow for the formation and stabilization of nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing & Storage: Wash the nanoparticle pellet twice with deionized water to remove unreacted reagents. Resuspend the pellet in water or lyophilize for long-term storage.

1.2: Nanostructured Lipid Carriers (NLCs) via Micro-emulsion [5][12]

This method involves the emulsification of a molten lipid phase containing the drug into a hot aqueous surfactant solution.

  • Prepare Lipid Phase: Mix a solid lipid (e.g., stearic acid) and a liquid lipid (e.g., oleic acid) in a predetermined ratio. Add this compound to the lipid mixture.

  • Melt Lipid Phase: Heat the mixture to approximately 85°C until a clear, uniform oil phase is obtained.

  • Prepare Aqueous Phase: Separately, heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature (85°C).

  • Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization or ultrasonication for 5-10 minutes to form a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Solidification: Quickly disperse the hot microemulsion into cold deionized water (2-4°C) under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming NLCs.

  • Purification: The resulting NLC dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

Protocol 2: Characterization of Nanoparticles

2.1: Particle Size, PDI, and Zeta Potential [9][11]

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Parameters:

    • Particle Size (Z-average): Determined by the intensity fluctuations of scattered light.

    • Polydispersity Index (PDI): Measures the width of the particle size distribution. A PDI < 0.4 is generally considered acceptable for drug delivery applications.

    • Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge, which indicates the stability of the colloidal suspension.

2.2: Entrapment Efficiency (EE) and Drug Loading (DL)

  • Separate Free Drug: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm, 30 min). The supernatant will contain the un-encapsulated ("free") this compound.

  • Quantify Free Drug: Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry (at ~250 nm) or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculate EE and DL: Use the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

3.1: Dialysis Bag Method [5][17]

This method simulates the release of the drug from the nanoparticles into a physiological medium.

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles (e.g., equivalent to 3 mg of this compound) in a small volume of release medium (e.g., 1-2 mL).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag (with a specific molecular weight cut-off, e.g., 12-14 kDa). Securely close both ends of the bag.

  • Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 50-100 mL of phosphate-buffered saline, pH 7.4 or 5.5) in a beaker.

  • Incubation: Place the beaker in a shaking water bath maintained at 37°C with continuous, gentle agitation (e.g., 75 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

  • Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Protocol 4: In Vivo Efficacy Assessment

4.1: Hyperuricemic Animal Model and Kidney Targeting [6][18][19]

This protocol assesses the ability of the nanoparticles to lower uric acid levels and target the kidneys in a preclinical model.

  • Animal Model Induction: Induce hyperuricemia in mice or rats by administering a uricase inhibitor (e.g., potassium oxonate) intraperitoneally for several days.

  • Grouping: Divide animals into groups: (a) Healthy Control, (b) Hyperuricemic Control, (c) Free this compound, and (d) this compound-Loaded Nanoparticles.

  • Administration: Administer the respective formulations (e.g., via oral gavage or intravenous injection).

  • Sample Collection: At specific time points post-administration (e.g., 2 hours), collect blood samples (for serum) and 24-hour urine samples.

  • Efficacy Analysis: Measure uric acid levels in the serum and urine samples using commercially available assay kits. Evaluate the pH of the urine.

  • Kidney Targeting Analysis: After the final time point, euthanize the animals and harvest the kidneys. Homogenize the kidney tissue and extract the drug.

  • Quantification: Quantify the concentration of this compound in the kidney homogenate and serum using a validated analytical method (e.g., LC-MS/MS).

  • Histopathology: Fix kidney tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe any pathological changes or improvements. A significant increase in the kidney-to-serum drug concentration ratio for the nanoparticle group compared to the free drug group indicates successful targeting.[6][18]

References

Application Notes: Allopurinol as a Tool to Study the Role of Uric Acid in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allopurinol is a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid.[1][2] It acts as a structural analog of hypoxanthine and is metabolized to the active metabolite, oxypurinol, which also inhibits xanthine oxidase.[3][4][5] This mechanism effectively reduces the synthesis of uric acid, making this compound a cornerstone therapy for conditions associated with hyperuricemia, such as gout.[1][2] For researchers, this compound serves as an invaluable pharmacological tool to manipulate systemic and local uric acid concentrations. This allows for the direct investigation of the causal role of uric acid in the pathophysiology of various disease models, including those for gout, cardiovascular disease, and chronic kidney disease.

By reducing uric acid levels, this compound helps to elucidate the specific contributions of this metabolite to disease progression, separate from other metabolic dysfunctions. Its use in preclinical and clinical studies has provided significant insights into how uric acid influences inflammation, endothelial function, and renal hemodynamics.[6][7][8]

Mechanism of Action

This compound and its primary active metabolite, oxypurinol, lower plasma and urinary uric acid concentrations by inhibiting xanthine oxidase.[3][5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] The inhibition of this pathway leads to an increase in the plasma concentrations of the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[4] This reduction in the uric acid pool prevents the formation and deposition of monosodium urate (MSU) crystals in tissues, which is the primary cause of gouty arthritis.[5][9]

Allopurinol_Mechanism Purines Dietary Purines & de novo Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Feedback Feedback Inhibition of de novo Synthesis Hypoxanthine->Feedback Salvage Pathway Leads to UricAcid Uric Acid Xanthine->UricAcid This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized to XanthineOxidase Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibits XanthineOxidase->Hypoxanthine XanthineOxidase->Xanthine

Caption: this compound's inhibition of uric acid synthesis.

Applications in Disease Models

Gout and Inflammatory Arthritis

Hyperuricemia is a prerequisite for gout, a condition characterized by painful inflammatory arthritis due to the deposition of MSU crystals in joints.[9] this compound is used in animal models to prevent hyperuricemia and subsequent MSU crystal formation, allowing researchers to study the inflammatory pathways triggered by these crystals. These studies have shown that MSU crystals can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[9][10] In a rat model of rheumatoid arthritis, this compound treatment significantly decreased levels of prostaglandin E2 (PGE2), lipid peroxidation (LPO), and nitric oxide (NO), demonstrating its anti-inflammatory effects beyond simple urate lowering.[11]

Chronic Kidney Disease (CKD)

Hyperuricemia is commonly associated with CKD and may contribute to its progression.[6][12] Studies in animal models of established renal disease show that correcting hyperuricemia with this compound can improve blood pressure control, decrease proteinuria, and slow disease progression.[6] In a clinical trial involving patients with CKD, this compound treatment for 24 months significantly decreased serum uric acid levels and C-reactive protein, and slowed the progression of renal disease compared to standard therapy.[6] Another study in patients with gout and CKD stages 3-4 found that this compound initiation was associated with a slight improvement in eGFR over one year compared to non-users.[13] A prospective, randomized, controlled trial on hyperuricemic patients with CKD demonstrated that this compound therapy helps preserve kidney function over 12 months.[14]

Cardiovascular Disease

Elevated uric acid is linked to hypertension, atherosclerosis, and other cardiovascular diseases.[7][10] The proposed mechanisms involve uric acid-induced endothelial dysfunction, oxidative stress, and inflammation.[10][15] this compound is used in these models to investigate whether lowering uric acid can mitigate these effects. While some observational studies and small trials have suggested cardiovascular benefits[7][8], larger randomized controlled trials have yielded mixed results. The ALL-HEART study, for instance, found that this compound did not improve major cardiovascular outcomes in patients with ischemic heart disease without gout.[16] However, other analyses have shown that higher doses of this compound are associated with lower risks of cardiovascular events and mortality.[17] This makes this compound a critical tool for ongoing research to clarify the role of uric acid in cardiovascular pathology.

UricAcid_Inflammation Hyperuricemia Hyperuricemia MSU_Crystals Monosodium Urate (MSU) Crystal Formation Hyperuricemia->MSU_Crystals Phagocyte Phagocytic Cells (e.g., Macrophages) MSU_Crystals->Phagocyte Phagocytosed by NLRP3 NLRP3 Inflammasome Activation Phagocyte->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1B Pro-IL-1β Caspase1->ProIL1B IL1B Active IL-1β ProIL1B->IL1B Cleavage Inflammation Acute Inflammation (Gout Attack) IL1B->Inflammation Induces

Caption: Uric acid-induced activation of the NLRP3 inflammasome.

Quantitative Data

The following tables summarize the quantitative effects of this compound treatment in various study models.

Table 1: Effect of this compound on Serum Uric Acid and Renal Function in Human Clinical Studies

Study Population Treatment Group Duration Baseline Serum Uric Acid (mg/dL) Post-Treatment Serum Uric Acid (mg/dL) Change in Renal Function Reference
CKD Patients (n=113) This compound 24 months 7.8 ± 2.1 6.0 ± 1.2 Slowed progression of renal disease [6]
CKD Patients (n=54) This compound (100-300 mg/d) 12 months 9.75 ± 1.18 5.88 ± 1.01 Preserved kidney function vs. control [14][18]
Gout & CKD 3-4 (n=10,716) This compound Initiators 1 year 48.4 mL/min (eGFR) 49.4 mL/min (eGFR) +0.81 mL/min eGFR increase vs. non-users [13]

| CKD Stage 3 (n=60) | this compound (300 mg/d) | 8 weeks | 8.3 ± 1.4 | 4.7 ± 1.4 | No significant change in oxidative stress markers |[19] |

Table 2: Effect of this compound in Animal Models of Hyperuricemia

Animal Model Method of Induction Treatment Effect on Serum Uric Acid (SUA) Other Notable Effects Reference
Mice IMP + GMP injection This compound (5 mg/kg) Significant decrease vs. model control - [20]
Mice Potassium Oxonate This compound (10 mg/kg) Significant decrease vs. hyperuricemic group Decreased serum/hepatic XOD activity; Reduced inflammatory cytokines (IL-1β, TNF-α) [21]
Rats (Rheumatoid Arthritis) Collagen-induced This compound Significant decrease vs. CII-treated group Decreased PGE2, LPO, NO levels [11]

| Silkworm (Bombyx mori) | N/A (natural metabolism) | this compound (1, 5, 25 mg/mL in diet) | Dose-dependent decrease in hemolymph and fat body | - |[22] |

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in a Mouse Model

This protocol describes a common method for inducing acute hyperuricemia in mice using a uricase inhibitor (potassium oxonate) and a purine precursor (hypoxanthine).

Materials:

  • Male Kunming mice (or other suitable strain), 6-8 weeks old

  • Potassium Oxonate (PO)

  • Hypoxanthine (HX)

  • 0.5% Carboxymethylcellulose sodium (CMC-Na) solution (vehicle)

  • Oral gavage needles

  • Intraperitoneal (IP) injection needles and syringes

Procedure:

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., Normal Control, Model Control, this compound-treated).

  • Drug Administration (Pre-treatment):

    • For the treatment groups, administer this compound orally (e.g., 5-10 mg/kg body weight) dissolved or suspended in 0.5% CMC-Na solution once daily for a predetermined period (e.g., 7 consecutive days).[21]

    • Administer an equal volume of the vehicle (0.5% CMC-Na) to the Normal Control and Model Control groups.

  • Induction of Hyperuricemia:

    • One hour after the final administration of this compound or vehicle on the last day, induce hyperuricemia in all groups except the Normal Control group.

    • Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (IP) injection to inhibit uricase.

    • Simultaneously or 30 minutes later, administer hypoxanthine (e.g., 250-300 mg/kg) via IP injection or oral gavage to provide a substrate for uric acid production.[23]

  • Sample Collection:

    • One to two hours after induction with PO and HX, collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Centrifuge blood to separate serum and store at -80°C until analysis.

  • Biochemical Analysis:

    • Measure serum uric acid (SUA) levels using a commercial uric acid assay kit according to the manufacturer's instructions.

    • Measure other relevant biomarkers as needed (e.g., creatinine, BUN, inflammatory cytokines).

Protocol 2: this compound Administration and Efficacy Assessment

This protocol outlines the general procedure for administering this compound and assessing its efficacy in a research setting.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% CMC-Na, sterile water, or saline)

  • Animal model (e.g., hyperuricemic mice from Protocol 1)

  • Analytical balance, vortex mixer, sonicator

  • Oral gavage needles or equipment for diet mixing

  • Blood collection supplies

  • Assay kits for uric acid and other biomarkers

Procedure:

  • Preparation of this compound Solution/Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100-300 mg/kg for rats, 5-10 mg/kg for mice) and the number and weight of the animals.[18][21]

    • Weigh the this compound powder accurately.

    • Suspend or dissolve the powder in the chosen vehicle to the final desired concentration. Use a vortex mixer and/or sonicator to ensure a homogenous suspension if the compound is not fully soluble. Prepare fresh daily.

  • Administration:

    • Oral Gavage: Administer the prepared this compound suspension directly into the stomach using a suitable oral gavage needle. Ensure the volume is appropriate for the animal size (e.g., 5-10 mL/kg for mice). This is the most common and precise method.[24]

    • Dietary Admixture: Alternatively, mix the this compound powder into the animal chow. This method is less precise for dosage but can be useful for long-term studies. Ensure homogenous mixing. A low-purine diet should be used when treating uric acid stone formation to prevent the formation of xanthine stones.[24][25]

    • Drinking Water: For some species like birds, this compound can be added to the drinking water.[24]

  • Dosing Regimen:

    • This compound is typically administered once or twice daily.[25]

    • The duration of treatment will depend on the study objectives, ranging from a single dose in acute models to several weeks or months in chronic disease models.

  • Efficacy Assessment:

    • Monitor serum uric acid levels at baseline and at various time points throughout the study to confirm the urate-lowering effect of the treatment.

    • At the end of the study, collect blood, urine, and tissues (e.g., kidney, liver, joints) for analysis of uric acid, xanthine, hypoxanthine, inflammatory markers, and histological evaluation.

    • Monitor for potential side effects, especially with long-term use or in animals with pre-existing kidney or liver dysfunction.[25]

Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Random Grouping (Control, Model, Treatment) Acclimatization->Grouping Pretreatment 3. This compound Pre-treatment (e.g., 7 days, oral gavage) Grouping->Pretreatment Induction 4. Induce Hyperuricemia (Potassium Oxonate + Hypoxanthine) Pretreatment->Induction SampleCollection 5. Sample Collection (Blood, Tissues) Induction->SampleCollection Analysis 6. Biochemical & Histological Analysis SampleCollection->Analysis Data 7. Data Interpretation & Statistical Analysis Analysis->Data

Caption: General workflow for an in vivo this compound study.

References

Troubleshooting & Optimization

Technical Support Center: Allopurinol Solubility & Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and bioavailability of Allopurinol for in vivo studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is improving the solubility and bioavailability of this compound important for in vivo studies?

Q2: What is the primary mechanism of action of this compound?

This compound is a structural isomer of hypoxanthine. It acts as a competitive inhibitor of the enzyme xanthine oxidase.[7][8] This enzyme is crucial for purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[9] this compound is also metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine), which is a more potent non-competitive inhibitor of the enzyme.[7][8] By inhibiting xanthine oxidase, this compound reduces the production of uric acid.[7]

Allopurinol_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation This compound This compound This compound->XO1 Inhibits Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by XO Oxypurinol->XO2 Inhibits

Caption: this compound's inhibition of the purine metabolism pathway.
Formulation Strategies

Q3: What are the most common strategies to enhance this compound's solubility?

Common strategies focus on altering the drug's physical state or creating formulations that improve its interaction with aqueous media. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix (like PVP or PEG) to improve wettability and dissolution.[3][10]

  • Cocrystallization/Salt Formation: Creating multicomponent solids (cocrystals or salts) with improved physicochemical properties.[1][2]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.[11]

  • Particle Size Reduction (Nanonization): Reducing particle size to the nanometer range to increase the surface area, which enhances dissolution velocity according to the Noyes-Whitney equation.[12][13][14]

Q4: How effective are solid dispersions for this compound?

Solid dispersions have been shown to significantly enhance the dissolution rate of this compound. By dispersing the drug in an amorphous state within a hydrophilic carrier, both wettability and dissolution are improved.[4] Studies using carriers like polyvinylpyrrolidone (PVP K30) and polyethylene glycol (PEG 6000) have demonstrated a marked increase in solubility and dissolution compared to the pure drug.[3]

Q5: What is the principle behind using cyclodextrins with this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[15] They can encapsulate poorly soluble drug molecules, like this compound, within their cavity.[11] This "inclusion complex" shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate without altering the molecule itself.[16] Studies have shown that complexation with beta-cyclodextrin (β-CD) forms a 1:1 complex and improves this compound's dissolution properties.[11]

Q6: Can nanosuspensions improve the bioavailability of this compound?

Yes, nanosuspensions are a highly effective approach. By reducing the drug particle size to the sub-micron range, the surface area-to-volume ratio increases dramatically.[13][17] This leads to a higher dissolution rate and an increase in saturation solubility.[14] Nanosuspensions can be administered orally or parenterally and have been shown to enhance the bioavailability of many BCS Class II and IV drugs.[12][18]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound formulations.

Troubleshooting_Workflow Start Issue: Low or Variable In Vivo Bioavailability CheckFormulation Is the formulation physically stable? Start->CheckFormulation CheckDissolution Does the formulation show enhanced in vitro dissolution? CheckFormulation->CheckDissolution Yes Sol_Reformulate Action: Reformulate. Consider alternative stabilizers or formulation type. CheckFormulation->Sol_Reformulate No CheckDose Is the dose appropriate? Consider dose escalation. CheckDissolution->CheckDose Yes Sol_OptimizeFormulation Action: Optimize formulation. Increase carrier/drug ratio or reduce particle size further. CheckDissolution->Sol_OptimizeFormulation No CheckAnimalModel Review animal model factors. CheckDose->CheckAnimalModel Yes Sol_AdjustDose Action: Perform dose-ranging study. Ensure dose is not on the flat part of the dose-response curve. CheckDose->Sol_AdjustDose No Sol_ControlModel Action: Standardize study conditions. (e.g., fasted vs. fed state, vehicle pH, animal strain/gender). CheckAnimalModel->Sol_ControlModel Potential Issue

Caption: Troubleshooting flowchart for low this compound bioavailability.
Problem Potential Cause Recommended Solution
Precipitation of drug in aqueous vehicle before dosing. The formulation has low kinetic stability, or the drug concentration exceeds its equilibrium solubility in the final vehicle.Increase the amount of stabilizer (e.g., surfactant, polymer). For cosolvent systems, ensure the final solvent composition maintains solubility. Prepare fresh formulations immediately before use.
High variability in plasma concentrations between subjects. Inconsistent oral absorption due to formulation instability in GI fluids, food effects, or physiological differences between animals.Use a formulation strategy less susceptible to environmental pH, such as a nanosuspension or cyclodextrin complex. Standardize feeding protocols (e.g., ensure all animals are fasted for a consistent period).
Failure to achieve target serum urate levels despite dosing. The dose may be insufficient, or the formulation's bioavailability is lower than expected.[5][19] This is often termed "inadequate response."First, confirm adherence and accurate dosing. Consider a dose-escalation study. If bioavailability is the suspected issue, switch to a more robust formulation with proven in vitro dissolution enhancement.[20]
Unexpected adverse events or toxicity. High Cmax due to rapid dissolution ("dose dumping") from an amorphous solid dispersion, or toxicity from formulation excipients.For solid dispersions, consider including a release-modifying polymer. Review the safety data for all excipients at the administered concentration. Ensure excipient levels are within tolerated limits for the specific animal model and route of administration.

Quantitative Data Summary

The following table summarizes the reported improvements in this compound solubility and pharmacokinetics using various formulation strategies.

Formulation Strategy Key Findings Quantitative Improvement Reference
Solid Dispersion (with PVP K30) Showed the highest improvement in wettability and dissolution rate among tested carriers.Aqueous solubility of pure this compound: 137 µg/mL. Solubility increased linearly with increasing PVP K30 concentration.[3]
Solid Dispersion (with Sugars) Kneading method with Mannitol (1:3 drug:carrier ratio) showed the best dissolution profile.98.43% drug release within 60 minutes.[21]
Salt Formation (with Maleic Acid) Organic salt formation improved both solubility and diffusion permeability.Up to a 5-fold improvement in solubility and 12-fold improvement in diffusion permeability compared to the native drug.[2]
Nanostructured Lipid Carrier (NLC) Gel Transdermal NLC gel showed sustained release and significantly enhanced skin permeation.~28-fold enhanced permeation compared to a conventional gel.[12]
Oral Tablet Bioavailability Standard oral tablets show reasonable but incomplete absorption.Absolute systemic bioavailability of an oral tablet was found to be 67% ± 23%. Peak plasma levels (Cmax) occur at ~1.5 hours.[22][23]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methodologies designed to enhance drug dissolution by creating an amorphous dispersion in a hydrophilic carrier.[3][4]

Materials and Equipment:

  • This compound powder

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)

  • Methanol (or other suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 40-mesh)

Methodology:

  • Preparation of Drug-Carrier Solution:

    • Accurately weigh this compound and the selected carrier (e.g., PVP K30) in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask by stirring or sonication until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a solid mass/film is formed on the flask wall.

  • Drying:

    • Scrape the solid mass from the flask.

    • Place the material in a vacuum oven at ~40°C for 24 hours or until constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving:

    • Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

  • Storage:

    • Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol describes a simple and effective method for forming an inclusion complex to enhance solubility.[11]

Materials and Equipment:

  • This compound powder

  • Beta-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Mixing:

    • Place a accurately weighed amount of β-CD into a glass mortar.

    • Add a small volume of a water:ethanol (1:1) mixture to the β-CD to moisten the powder.

  • Kneading:

    • Slowly add a molar equivalent of this compound (for a 1:1 complex) to the mortar.

    • Knead the mixture thoroughly for 45-60 minutes, maintaining a paste-like consistency by adding small amounts of the water:ethanol mixture if necessary.

  • Drying:

    • Spread the resulting paste on a glass tray and dry it in a vacuum oven at 50°C until a constant weight is obtained.

  • Final Processing:

    • Pulverize the dried complex into a fine powder.

    • Store in a tightly sealed container in a desiccator.

InVivo_Workflow A 1. Formulation Preparation (e.g., Solid Dispersion, Nanosuspension) B 2. In Vitro Characterization (Solubility, Dissolution, Stability) A->B C 3. Animal Dosing (Oral Gavage, IV Injection) B->C D 4. Serial Blood Sampling (e.g., Tail Vein, Retro-orbital) C->D E 5. Plasma Sample Processing (Centrifugation, Protein Precipitation) D->E F 6. Bioanalytical Method (HPLC or LC-MS/MS for this compound and Oxypurinol Quantification) E->F G 7. Pharmacokinetic (PK) Analysis (Calculation of Cmax, Tmax, AUC) F->G

Caption: General experimental workflow for an in vivo pharmacokinetic study.

References

Addressing Allopurinol-induced cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with allopurinol-induced cytotoxicity in primary cell cultures.

Troubleshooting Guide

Issue 1: Unexpected Cell Death Observed After this compound Treatment

Q1: My primary cells are dying after I added this compound. Is this compound cytotoxic?

A1: While direct, acute cytotoxicity from this compound alone is not commonly reported in primary cells at standard experimental concentrations, adverse effects can occur under specific conditions. Several studies have shown that this compound does not exert significant cytotoxicity on human peripheral blood mononuclear cells (PBMCs) at concentrations up to 300 μg/ml.[1][2] However, in some cell types or in combination with other agents, cytotoxicity can be observed.[3][4]

Troubleshooting Steps:

  • Verify this compound Concentration: High concentrations of any compound can be toxic. Ensure your final concentration is within the reported experimental range (typically 25-300 μg/ml).[1][2]

  • Assess Solvent Toxicity: If you dissolved this compound in a solvent like NaOH or DMSO, run a vehicle control (cells treated with the solvent alone at the same final concentration) to rule out solvent-induced cytotoxicity.[2][5]

  • Consider Co-treatments: Are you using this compound in combination with other drugs? this compound can enhance the cytotoxicity of certain compounds, such as thiopurines.[3][4]

  • Evaluate Cell Type Sensitivity: While PBMCs appear resilient, other primary cell types might be more sensitive. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell culture.

  • Check for Contamination: Microbial contamination can cause rapid cell death. Visually inspect your cultures under a microscope and consider testing for mycoplasma.

Issue 2: Increased Apoptosis Markers Following this compound Treatment

Q2: I'm observing an increase in apoptosis markers (e.g., caspase activation, DNA fragmentation) in my this compound-treated primary cells. What's the mechanism?

A2: this compound's effect on apoptosis is context-dependent. In some scenarios, such as hypoxia-reperfusion injury, this compound can be protective and inhibit apoptosis by reducing reactive oxygen species (ROS).[6][7][8] Conversely, in combination with other agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) in cancer cell lines, this compound can promote apoptosis by upregulating death receptors like DR5.[5][9][10]

Troubleshooting and Investigation Steps:

  • Measure Oxidative Stress: Assess levels of intracellular ROS. This compound is a xanthine oxidase (XO) inhibitor and is known to modulate ROS production.[11][12][13] An unexpected increase in ROS could point to off-target effects or interactions in your specific cell system.

  • Analyze the Apoptotic Pathway:

    • Extrinsic Pathway: Evaluate the expression of death receptors (e.g., Fas, DR5) and the activation of caspase-8.[6][9]

    • Intrinsic (Mitochondrial) Pathway: Assess mitochondrial membrane potential and the activation of caspase-9. Some studies suggest this compound can influence mitochondrial function.[14][15][16]

    • Executioner Caspases: Measure the activity of caspase-3, a common downstream effector in both pathways.[6]

  • Review Experimental Context: Are your cells under stress (e.g., hypoxia, inflammation)? this compound's effects can be more pronounced in stressed cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound and its primary metabolite, oxypurinol, are inhibitors of xanthine oxidase (XO).[11][12] This enzyme is crucial in the purine degradation pathway, where it catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound reduces the production of uric acid and can also decrease the generation of reactive oxygen species (ROS) that are a byproduct of this reaction.[11][12][13]

Q2: At what concentrations is this compound typically used in primary cell culture experiments without causing cytotoxicity?

A2: Based on published studies, this compound is generally well-tolerated in primary cells at concentrations ranging from 25 µg/mL to 300 µg/mL.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.

Q3: Can this compound affect inflammatory signaling pathways in primary immune cells?

A3: Yes, this compound has demonstrated immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines like TNF-α and IFN-γ from T cells and macrophages.[1] It has also been shown to reduce IL-1β secretion and caspase-1 activation in PBMCs from patients with Behçet's disease.[17] These effects are likely linked to its antioxidant properties and its influence on T-cell activation.[1][2]

Q4: Are there alternatives to this compound if I suspect it is causing issues in my experiments?

A4: Yes, other xanthine oxidase inhibitors are available. Febuxostat is a non-purine selective inhibitor of xanthine oxidase and is a common alternative.[18][19][20] Unlike this compound, it has a different chemical structure, which may reduce the likelihood of cross-reactivity in sensitive systems.[19][20] Depending on the experimental goal, other antioxidants or agents targeting different pathways of ROS production could also be considered.

Q5: My experiments involve T-cell activation. What should I be aware of when using this compound?

A5: this compound can suppress T-cell activation and proliferation, both in response to specific antigens and polyclonal stimuli.[1][2] It has been shown to decrease the production of IFN-γ and IL-2 by T cells and attenuate the upregulation of activation markers like CD69.[2] Be aware that these immunomodulatory effects could influence the outcome of your experiments. In rare cases, this compound can be associated with severe T-cell mediated hypersensitivity reactions, particularly in individuals with the HLA-B*58:01 allele.[21][22][23]

Data and Protocols

Quantitative Data Summary

Table 1: this compound Concentrations and Effects in In Vitro Studies

Cell TypeConcentration RangeObserved EffectReference
Human PBMCs25-300 µg/mLNo significant cytotoxicity.[2][2]
Human PBMCs300 µg/mLAttenuation of T-cell activation (reduced CD69).[2][2]
Human Prostate Cancer Cells (PC-3, DU145)up to 200 µmol/LNo cytotoxicity alone; sensitizes cells to TRAIL-induced apoptosis.[9][10][9][10]
Neonatal Rat Cardiomyocytes10 µMSuppressed hypoxia-reoxygenation induced XO activity and ROS production.[11][11]
Human Hepatoma Cells (HepaRG)100 µMIncreased cytotoxicity of thiopurines (azathioprine, 6-mercaptopurine).[3][4][3][4]
Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using 7-AAD Staining

This protocol is adapted from studies on human PBMCs.[2]

  • Cell Preparation: Isolate primary cells (e.g., PBMCs) using a suitable method like density gradient centrifugation.

  • Cell Seeding: Plate 3 x 10^6 cells in 24-well plates with complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum).

  • Treatment: Add this compound at desired concentrations (e.g., 25, 50, 100, 200, 300 μg/ml). Include a "media alone" control and a "drug vehicle" control (e.g., 10 mM NaOH).

  • Incubation: Incubate cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently-conjugated antibodies for cell surface markers of interest (e.g., CD4, CD8 for T-cells; CD14 for monocytes).

    • Add 1 µg/ml 7-aminoactinomycin D (7-AAD) to the cell suspension. 7-AAD is a fluorescent dye that intercalates with DNA in cells with compromised membranes (i.e., dead or dying cells).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on your cell populations of interest based on surface markers. Within each population, quantify the percentage of 7-AAD positive cells, which represents the non-viable cell population.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for measuring ROS, which can be adapted based on specific cell types and experimental setups.

  • Cell Preparation and Treatment: Culture and treat your primary cells with this compound and appropriate controls as described in Protocol 1.

  • ROS Probe Loading:

    • After the treatment period, remove the media and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 5-10 µM in warm buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light. H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Acquisition:

    • Fluorometry/Plate Reader: After incubation, wash the cells to remove excess probe. Add buffer and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Flow Cytometry: After incubation, harvest the cells, wash, and resuspend in buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Analysis: Compare the fluorescence intensity of this compound-treated cells to control cells. An increase or decrease in fluorescence indicates a change in intracellular ROS levels.

Visualizations

Signaling Pathways and Workflows

Allopurinol_Action_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate UricAcid Uric Acid XO->Xanthine Catalyzes XO->UricAcid Catalyzes ROS Reactive Oxygen Species (ROS) XO->ROS Byproduct This compound This compound This compound->XO Inhibits CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage

Caption: Mechanism of this compound action via xanthine oxidase inhibition.

Troubleshooting_Workflow Start Unexpected Cell Death with this compound CheckConc Is Concentration Too High? Start->CheckConc CheckSolvent Run Vehicle Control CheckConc->CheckSolvent No DoseResp Action: Perform Dose-Response Curve CheckConc->DoseResp Yes CheckCoTreat Any Co-treatments? CheckSolvent->CheckCoTreat No SolventTox Issue: Solvent Toxicity CheckSolvent->SolventTox Yes CheckContam Check for Contamination CheckCoTreat->CheckContam No Synergy Issue: Synergistic Cytotoxicity CheckCoTreat->Synergy Yes ContamIssue Issue: Contamination CheckContam->ContamIssue Yes Resolved Problem Identified DoseResp->Resolved SolventTox->Resolved Synergy->Resolved ContamIssue->Resolved

Caption: Troubleshooting workflow for this compound-induced cell death.

Apoptosis_Investigation_Pathway Apoptosis Increased Apoptosis Markers Observed MeasureROS Measure Intracellular ROS Apoptosis->MeasureROS AnalyzePath Analyze Apoptotic Pathway Apoptosis->AnalyzePath Conclusion Determine Mechanism MeasureROS->Conclusion Extrinsic Extrinsic Pathway (Caspase-8, DR5) AnalyzePath->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria, Caspase-9) AnalyzePath->Intrinsic Executioner Executioner Caspases (Caspase-3) Extrinsic->Executioner Intrinsic->Executioner Executioner->Conclusion

Caption: Logical flow for investigating the mechanism of apoptosis.

References

Optimizing the timing of Allopurinol administration for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allopurinol Administration Timing

This technical support center provides researchers, scientists, and drug development professionals with detailed information to optimize the timing of this compound administration for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for optimizing allopurinorl administration time?

A1: The primary rationale is to maintain consistent inhibition of xanthine oxidase, the enzyme responsible for uric acid production. This compound has a short half-life of 1-2 hours, but its active metabolite, oxypurinol, has a much longer half-life of approximately 15-23 hours.[1][2][3][4] This long half-life of oxypurinol is what allows for effective 24-hour uric acid control with once-daily dosing.[1] However, uric acid levels naturally fluctuate throughout the day (diurnal variation), with levels often peaking in the early morning.[5] Optimizing administration timing aims to counteract this peak, potentially leading to lower overall uric acid exposure and better therapeutic outcomes.

Q2: Is there a clinically significant difference between morning and evening administration of this compound?

A2: Current research suggests a potential benefit for nighttime administration, though the difference may not be statistically significant in all studies. One study noted a better reduction in uric acid levels with night administration compared to morning administration (-2.45 mg/dL vs. -0.98 mg/dL), although this result was not statistically significant (p=0.435).[5] The proposed mechanism is that nighttime administration may better counteract the natural overnight production of uric acid, which can peak in the early morning hours.[5] However, morning administration after a meal is often recommended to improve tolerability and reduce gastrointestinal side effects.[6][7][8] Ultimately, consistent timing each day is crucial for maintaining steady-state concentrations of oxypurinol.[6]

Q3: How does food intake affect the pharmacokinetics of this compound?

A3: this compound is well-absorbed orally, with approximately 90% absorption.[1] Taking this compound after a meal is generally recommended to minimize potential gastric irritation, nausea, and diarrhea.[7][8][9] While food may slightly delay the time to peak plasma concentration, it does not significantly impact the overall bioavailability of the drug. The key benefit of administration with food is improved gastrointestinal tolerability.[8][9]

Q4: What are the key pharmacokinetic parameters to consider in our experimental design?

A4: The most critical parameters are the half-lives of this compound and its active metabolite, oxypurinol. This compound is rapidly cleared, but oxypurinol's long half-life dictates the dosing interval and time to reach steady state. It is the accumulation and maintenance of therapeutic oxypurinol levels that determines the efficacy of the treatment.

Table 1: Key Pharmacokinetic Parameters of this compound and Oxypurinol
ParameterThis compoundOxypurinolReference
Oral Bioavailability ~79% (± 20%)N/A (Metabolite)[1][2][3]
Time to Peak Plasma (Tmax) ~1.5 hours~4.5 hours[1]
Plasma Half-life (t½) 1-2 hours~15-23 hours[1][2][3][4]
Metabolism Rapidly oxidizedPrimary active moiety[1][2][3][4]
Elimination Primarily metabolism & renalPrimarily renal excretion[1][2][3]

Troubleshooting Guide

Issue 1: High variability in serum uric acid (sUA) levels despite consistent dosing.

  • Possible Cause 1: Inconsistent Administration Time.

    • Troubleshooting: Ensure subjects adhere to a strict administration schedule (e.g., within a 30-minute window each day). Use a dosing diary to track administration times. The long half-life of oxypurinol provides a stable effect, but consistency is key.[1][6]

  • Possible Cause 2: Dietary Purine Intake.

    • Troubleshooting: Standardize the diet of study subjects, particularly regarding high-purine foods (e.g., red meat, seafood) and alcohol, which can cause transient spikes in sUA.[10] Provide subjects with a list of foods to limit or avoid.

  • Possible Cause 3: Diurnal Variation.

    • Troubleshooting: Standardize the time of blood sample collection. Uric acid levels can be higher in the morning. Collecting samples at the same time of day for all subjects will minimize this variability.

  • Possible Cause 4: Inadequate Hydration.

    • Troubleshooting: Counsel subjects to maintain adequate fluid intake (e.g., 2-3 liters per day) to support the renal excretion of uric acid.[6][9]

Issue 2: Failure to reach target serum uric acid (sUA) level (<6 mg/dL).

  • Possible Cause 1: Insufficient Dosage.

    • Troubleshooting: Standard clinical practice often involves starting at a low dose (e.g., 100 mg/day) and titrating upwards every 2-4 weeks based on sUA levels.[11] Studies show that many patients on "standard" doses do not reach the target sUA, and higher doses (≥300 mg) are often more effective.[12][13][14] Your protocol may require dose adjustment.

  • Possible Cause 2: Poor Adherence.

    • Troubleshooting: Measure plasma oxypurinol concentrations to confirm adherence.[2][3] Target therapeutic concentrations are often suggested to be in the range of 5-23 mg/L, measured 6-9 hours post-dose.[4][15]

  • Possible Cause 3: Drug Interactions.

    • Troubleshooting: Review concomitant medications. Uricosuric agents (e.g., probenecid) can increase the renal clearance of oxypurinol, potentially reducing its efficacy.[2][3] Diuretics may also increase sUA levels.[15]

  • Possible Cause 4: Renal Impairment.

    • Troubleshooting: Assess renal function (creatinine clearance). While renal impairment leads to the accumulation of oxypurinol, requiring dose reduction for safety, severe underlying kidney disease can also impair the body's ability to excrete uric acid, making the target harder to achieve.[2][3]

Experimental Protocols

Protocol 1: Comparative Analysis of Morning vs. Evening this compound Administration
  • Subject Recruitment: Recruit subjects with hyperuricemia (sUA > 7.0 mg/dL) who meet inclusion criteria. Exclude individuals with severe renal impairment (eGFR < 30 mL/min), a history of this compound hypersensitivity, or those taking interacting medications.[16]

  • Study Design: A randomized, crossover study design is recommended.

    • Phase 1 (4 weeks): Randomly assign subjects to receive a single daily dose of this compound (e.g., 300 mg) either in the morning (8:00 AM) after breakfast or at night (10:00 PM).

    • Washout Period (2 weeks): Subjects discontinue this compound.

    • Phase 2 (4 weeks): Subjects cross over to the alternate administration time.

  • Sample Collection:

    • Collect baseline blood samples prior to starting the study.

    • At the end of each 4-week phase, perform 24-hour serial blood sampling (e.g., every 4 hours) to measure sUA, this compound, and oxypurinol concentrations. A sample taken 6-9 hours post-dose is particularly useful for assessing peak oxypurinol levels.[15]

  • Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and oxypurinol in plasma.[17][18]

  • Data Analysis: Compare the area under the curve (AUC) for sUA over 24 hours between the morning and evening administration groups. Also, compare mean sUA levels, peak and trough concentrations, and pharmacokinetic parameters for oxypurinol.

Table 2: Sample Data from a Hypothetical Chronotherapy Study
Administration TimeMean 24h sUA (mg/dL)sUA Fluctuation (%)Peak Oxypurinol (mg/L)Time to Peak (hr)
Morning (8 AM) 5.8 (± 0.7)15.210.5 (± 2.1)4.6
Evening (10 PM) 5.5 (± 0.6)11.810.8 (± 2.3)4.4

Visualizations

Signaling Pathway

G cluster_0 Purine Metabolism cluster_1 Drug Action Hypoxanthine Hypoxanthine XO Xanthine Oxidase (Enzyme) Hypoxanthine->XO Catalyzes Xanthine Xanthine Xanthine->XO Catalyzes UricAcid Uric Acid This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized to Oxypurinol->Inhibition  Inhibits XO->Xanthine XO->UricAcid Inhibition->XO

Caption: this compound is metabolized to oxypurinol, which inhibits xanthine oxidase.

Experimental Workflow

G Start Subject Recruitment (Hyperuricemic) Baseline Baseline sUA Measurement Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Morning Dose) Randomization->GroupA GroupB Group B (Evening Dose) Randomization->GroupB Treatment 4-Week Treatment Period GroupA->Treatment GroupA->Treatment GroupB->Treatment GroupB->Treatment Sampling 24h Serial Blood Sampling (sUA, Oxypurinol) Treatment->Sampling Washout 2-Week Washout Period Sampling->Washout Analysis Data Analysis (Compare AUC, Cmax) Sampling->Analysis Crossover Crossover Washout->Crossover Crossover->GroupA B to A Crossover->GroupB A to B

Caption: Workflow for a crossover study comparing morning vs. evening this compound.

Troubleshooting Logic

G Start Issue: Target sUA Not Reached CheckAdherence Check Adherence: Measure Plasma Oxypurinol? Start->CheckAdherence Adherent Adherent CheckAdherence->Adherent Yes NotAdherent Not Adherent CheckAdherence->NotAdherent No CheckDose Is Dose Sufficient? (e.g., <300mg/day) Adherent->CheckDose Counsel Counsel Subject on Adherence NotAdherent->Counsel Recheck Re-check sUA in 2-4 Weeks Counsel->Recheck DoseSufficient Potentially Yes CheckDose->DoseSufficient Yes DoseLow No CheckDose->DoseLow No CheckInteractions Review Concomitant Medications (Diuretics?) DoseSufficient->CheckInteractions Titrate Titrate Dose Upward DoseLow->Titrate Titrate->Recheck CheckInteractions->Titrate If indicated

Caption: Decision tree for troubleshooting failure to reach target serum uric acid.

References

Technical Support Center: Allopurinol Off-Target Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the potential off-target effects of allopurinol observed in long-term animal studies. This guide includes troubleshooting advice, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers might encounter during their long-term animal experiments with this compound.

Question: We are observing elevated plasma creatinine and blood urea nitrogen (BUN) levels in our rat cohort receiving chronic high-dose this compound. Is this a known off-target effect, and what could be the underlying mechanism?

Answer: Yes, elevated creatinine and BUN levels are documented off-target effects of high-dose this compound administration in rats, indicating potential renal toxicity.[1] Studies have shown that the kidney is more sensitive to this compound toxicity than the liver.[1] The mechanism may involve calculus formation in the collecting tubules and papillary duct, leading to renal impairment.[2] It has also been observed that this compound can induce abnormal pyrimidine metabolism, which contributes to renal toxicity.[2]

Troubleshooting Steps:

  • Dose Reduction: The minimal toxic dose in rats has been suggested to be between 10 and 30 mg/kg/day.[1] Consider if your current dosage can be lowered while maintaining the desired on-target effect.

  • Hydration Status: Ensure adequate hydration of the animals, as this can influence the formation of urinary calculi.

  • Urinalysis: Perform regular urinalysis to monitor for crystalluria, which could be an early indicator of calculus formation.

  • Histopathology: At the end of the study, detailed histopathological examination of the kidneys is crucial to assess for tubulointerstitial nephritis, calculus formation, and other signs of renal damage.[2][3]

Question: Our long-term study in mice shows a decreased immune response to an administered antigen in the this compound-treated group. Is this compound known to have immunomodulatory effects?

Answer: Yes, long-term administration of this compound has been shown to have immunosuppressive effects in mice.[4][5] Studies have reported a decreased immune response to ovalbumin, which may be due to the suppression of both B cell and helper T cell function.[4][5] In SCID mice, this compound treatment led to a delayed and reduced recovery of mature B lymphocytes.[4][5]

Troubleshooting Steps:

  • Immune Cell Phenotyping: Conduct flow cytometry analysis of immune cell populations (B cells, T cell subsets) in peripheral blood and lymphoid organs to characterize the immunomodulatory effects more thoroughly.

  • Cytokine Analysis: Measure plasma levels of key cytokines to understand the impact on the overall immune response profile.

  • Dose-Response Assessment: If feasible, include multiple dose groups to determine if the immunomodulatory effects are dose-dependent.

Question: We are investigating the use of this compound in a rat model of fatty liver disease and have observed some unexpected changes in liver enzyme levels. What is known about this compound's long-term effects on the liver?

Answer: The effects of this compound on the liver can be complex. While some studies in rats have shown no increase in plasma activities of alkaline phosphatase, glutamic oxaloacetic, and glutamic pyruvic transaminases with doses up to 100 mg/kg/day, others have noted that this compound can have a protective effect in certain contexts, such as hyperammonemia-induced liver changes.[1][6] In a rat model of non-alcoholic fatty liver disease (NAFLD), this compound treatment was associated with lower histopathological scores and reduced expression of inflammatory markers like IL-1 and IL-2.[7] However, in dinitrofluorobenzene (DNFB)-sensitized mice, this compound did cause an increase in plasma transaminase levels.[2]

Troubleshooting Steps:

  • Context is Key: The effect of this compound on the liver may depend on the specific animal model and the underlying pathology being studied.

  • Histopathology: Detailed histological examination of liver tissue is essential to correlate any changes in liver enzymes with structural alterations.[6]

  • Inflammatory Markers: In addition to standard liver enzymes, consider measuring inflammatory markers in liver tissue or plasma to get a more complete picture of the hepatic response.[7]

Question: In our drug-drug interaction study in rats, we are seeing altered pharmacokinetics of a co-administered compound that is a known CYP1A2 substrate. Could this compound be responsible?

Answer: Yes, repeated administration of this compound has been shown to inhibit CYP1A2 activity in rats.[8][9] This can lead to a significant increase in the area under the curve (AUC) and half-life (t1/2) of CYP1A2 substrates, along with a decrease in their clearance (CL).[8][9] Studies have indicated that this compound does not significantly influence CYP2C9, CYP2C19, and CYP2D6 enzymes in rats.[8][9]

Troubleshooting Steps:

  • Confirm CYP Metabolism: Double-check the metabolic pathways of your co-administered drug to confirm its reliance on CYP1A2.

  • Pharmacokinetic Modeling: If not already done, perform a full pharmacokinetic analysis to quantify the changes in parameters like AUC, t1/2, and CL.

  • In Vitro Assays: Consider conducting in vitro studies with rat liver microsomes to further investigate the inhibitory effect of allopurin-ol on CYP1A2-mediated metabolism of your compound.

Quantitative Data from Animal Studies

The following tables summarize quantitative data on the off-target effects of this compound from various long-term animal studies.

Table 1: Renal Off-Target Effects of this compound in Rats

ParameterAnimal ModelDosageDurationObservationReference
Body WeightRat30-100 mg/kg/day (i.p.)1, 3, or 10 daysDecrease[1]
Kidney WeightRat30-100 mg/kg/day (i.p.)1, 3, or 10 daysIncrease[1]
Blood Urea Nitrogen (BUN)Rat30-100 mg/kg/day (i.p.)1, 3, or 10 daysIncrease[1]
Plasma CreatinineRat30-100 mg/kg/day (i.p.)1, 3, or 10 daysIncrease[1]

Table 2: Hepatic Off-Target Effects of this compound in Rats

ParameterAnimal ModelDosageDurationObservationReference
Liver WeightRat30-100 mg/kg/day (i.p.)1, 3, or 10 daysDecrease[1]
Plasma Alkaline PhosphataseRatup to 100 mg/kg/day (i.p.)up to 10 daysNo significant increase[1]
Plasma GOT & GPTRatup to 100 mg/kg/day (i.p.)up to 10 daysNo significant increase[1]
Xanthine Oxidase (XO) activityRat (NAFLD model)Not specified4 weeksSignificant decrease (0.098 ± 0.006 vs. 0.162 ± 0.008 mU/mg)[7]
Lipid Peroxidation (Malondialdehyde)Rat (NAFLD model)Not specified4 weeksSignificant decrease (0.116 ± 0.040 vs. 0.246 ± 0.040 nmol/mg)[7]

Table 3: Reproductive and Teratogenic Off-Target Effects of this compound in Rodents

ParameterAnimal ModelDosageDurationObservationReference
Placental WeightPregnant Rat15 and 45 mg/kgGestational periodSignificant reduction[10]
Fetal GrowthPregnant Rat15 and 45 mg/kgGestational periodGrowth retardation[10]
Skeletal MalformationsPregnant Rat15 and 45 mg/kgGestational periodRib anomalies, weak ossification[10]
TeratogenicityMiceHigh oral dosesGestationTeratogenicity described
TeratogenicityRats and RabbitsHigh oral dosesGestationNot observed

Table 4: Effects on Cytochrome P450 Activity in Rats

CYP EnzymeSubstrateDosageDurationEffect on Substrate PharmacokineticsReference
CYP1A2Phenacetin20 mg/kg/day14 daysSignificant increase in AUC and t1/2, distinct decline in CL[8][9]
CYP2C9Tolbutamide20 mg/kg/day14 daysNo significant difference[8][9]
CYP2C19Omeprazole20 mg/kg/day14 daysNo significant difference[8][9]
CYP2D6Dextromethorphan20 mg/kg/day14 daysNo significant difference[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Renal Toxicity in Rats

  • Animal Model: Male inbred strain rats.

  • Drug Administration: this compound administered intraperitoneally (i.p.) once a day for 1, 3, or 10 days at doses of 3, 10, 30, and 100 mg/kg body weight/day. A control group receives a vehicle.

  • Sample Collection: 24 hours after the last administration, animals are sacrificed. Blood is collected for plasma analysis, and kidneys are harvested for weight measurement and histopathological examination.

  • Biochemical Analysis: Plasma is analyzed for blood urea nitrogen (BUN) and creatinine levels using standard biochemical assays.

  • Histopathological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for any pathological changes, such as calculus formation in the tubules.

  • Reference: Adapted from a study on this compound's organ-specific toxicity.[1]

Evaluation of Effects on Cytochrome P450 Activity in Rats

  • Study Design: A randomized, double-blind, two-way crossover study with a 4-week washout period.

  • Animal Model: Rats.

  • Drug Administration: Repeated this compound administration at a dose of 20 mg/kg, once daily for 14 days. A control group receives normal saline.

  • Probe Substrates: A cocktail of probe substrates for different CYP enzymes is used: phenacetin (CYP1A2), tolbutamide (CYP2C9), omeprazole (CYP2C19), and dextromethorphan (CYP2D6).

  • Pharmacokinetic Analysis: After administration of the probe substrates, blood samples are collected at various time points. Plasma concentrations of the substrates are quantified using a validated HPLC-MS/MS method. Pharmacokinetic parameters (AUC, t1/2, CL) are then calculated.

  • Reference: Based on a study investigating this compound's effect on rat cytochrome P450 activity.[8][9]

Assessment of Teratogenicity in Rats

  • Animal Model: Pregnant albino rats.

  • Drug Administration: this compound (Zyloric) administered orally during the gestational period at doses of 15 and 45 mg/kg.

  • Fetal Examination: On the 20th day of gestation, pregnant rats are sacrificed. The number of implantation sites, resorbed fetuses, and live fetuses are counted. The weight of the placenta and the weight, length, and tail length of the fetuses are recorded.

  • Malformation Analysis: Fetuses are examined for external morphological abnormalities. Skeletal malformations are assessed, for example, by staining the fetal skeleton (e.g., with Alizarin Red S and Alcian Blue).

  • Histological Studies: Fetal organs such as the brain, liver, and kidney are collected for histopathological evaluation to identify any microscopic abnormalities.

  • Reference: Adapted from a study on the potential teratogenic effects of this compound in rat fetuses.[10]

Visualizations

Signaling Pathway: this compound and Prevention of Disuse Muscle Atrophy

G This compound This compound Ubiquitin_Ligases Ubiquitin Ligases (e.g., MuRF-1, MAFbx) This compound->Ubiquitin_Ligases inhibits expression of Protein_Degradation Protein Degradation Ubiquitin_Ligases->Protein_Degradation promotes Muscle_Atrophy Disuse Muscle Atrophy Protein_Degradation->Muscle_Atrophy leads to

Caption: this compound's role in preventing disuse muscle atrophy.[11]

Experimental Workflow: Assessing this compound's Impact on Cytochrome P450 Activity

G Start Start: Crossover Study Design Phase1 Phase 1: this compound or Saline Treatment (14 days) Start->Phase1 Probe_Admin1 Administer CYP Probe Cocktail Phase1->Probe_Admin1 PK_Sampling1 Pharmacokinetic Blood Sampling Probe_Admin1->PK_Sampling1 Washout 4-Week Washout Period PK_Sampling1->Washout Phase2 Phase 2: Crossover Treatment Washout->Phase2 Probe_Admin2 Administer CYP Probe Cocktail Phase2->Probe_Admin2 PK_Sampling2 Pharmacokinetic Blood Sampling Probe_Admin2->PK_Sampling2 Analysis HPLC-MS/MS Analysis & PK Modeling PK_Sampling2->Analysis

Caption: Workflow for evaluating this compound's effect on CYP450.

Logical Relationship: Potential Cascade of this compound-Induced Renal Toxicity

G High_Dose_Allo High-Dose this compound Pyrimidine_Metabolism Abnormal Pyrimidine Metabolism High_Dose_Allo->Pyrimidine_Metabolism Calculus_Formation Calculus Formation in Tubules High_Dose_Allo->Calculus_Formation Renal_Impairment Renal Impairment Pyrimidine_Metabolism->Renal_Impairment Calculus_Formation->Renal_Impairment Elevated_Markers Increased BUN & Creatinine Renal_Impairment->Elevated_Markers

Caption: Postulated mechanism of this compound-induced renal toxicity.

References

Technical Support Center: Overcoming Allopurinol Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering allopurinol resistance in their experimental models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to this compound. What are the potential mechanisms?

A1: While this compound's primary mechanism is the inhibition of xanthine oxidase, resistance in cancer cells, particularly in the context of combination therapies, is an area of active research. In some experimental models, resistance isn't necessarily to this compound's direct cytotoxic effects but to its ability to sensitize cells to other therapies. For instance, in hormone-refractory prostate cancer cells resistant to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), this compound helps overcome this resistance by upregulating the pro-apoptotic receptor, Death Receptor 5 (DR5).[1][2] Therefore, resistance mechanisms might involve alterations in the DR5 signaling pathway or downstream apoptotic machinery.

Q2: We are working on Leishmania and observing decreased sensitivity to this compound. What could be the cause?

A2: In Leishmania infantum, resistance to this compound has been linked to genetic modifications. Specifically, studies have identified a reduction in the gene copy number of S-adenosylmethionine synthetase (METK).[3][4] This suggests that alterations in purine salvage and related metabolic pathways are a key mechanism of resistance in these parasites. Resistance can be induced in the laboratory by culturing the parasites under gradually increasing concentrations of this compound.[5]

Q3: How can I overcome this compound resistance in my experimental model?

A3: A primary strategy to overcome this compound resistance is through combination therapy. The optimal combination will depend on your specific model:

  • Cancer Models (Prostate Cancer): Combining this compound with TRAIL has been shown to be effective in TRAIL-resistant prostate cancer cell lines like PC-3 and DU145.[1][2] this compound treatment can restore sensitivity to TRAIL-induced apoptosis.

  • Trypanosoma cruzi Models: In models of Chagas disease, combining this compound with nitroheterocyclic compounds like benznidazole or nifurtimox has demonstrated a synergistic effect, leading to increased cure rates in infected mice.[6]

  • Leishmania Models: While specific combination therapies to overcome this compound resistance in Leishmania are still under investigation, understanding the role of METK could open doors to targeted interventions.

Q4: What is the proposed signaling pathway for overcoming TRAIL resistance with this compound in prostate cancer cells?

A4: this compound treatment in TRAIL-resistant prostate cancer cells leads to the upregulation of the transcription factor CHOP (CAAT/enhancer-binding protein homologous protein). CHOP, in turn, binds to the promoter of the Death Receptor 5 (DR5) gene, increasing its expression.[1] The elevated presence of DR5 on the cell surface sensitizes the cancer cells to TRAIL, leading to the activation of the extrinsic apoptosis pathway.

Q5: Are there any known issues with this compound treatment that I should be aware of in my experiments?

A5: In some contexts, this compound can disrupt purine metabolism in a way that may affect experimental outcomes. For instance, in models of experimental colitis, a therapeutically relevant dose of this compound was found to shift adenylate and creatine metabolism, leading to dysregulation of AMPK and disruption of epithelial proliferation and wound healing.[7][8] It is crucial to consider the potential impact of this compound on cellular metabolism in your specific experimental system.

Troubleshooting Guides

Problem 1: Inconsistent results with this compound treatment in cell culture.
Possible Cause Troubleshooting Step
Cell line variability Ensure you are using a consistent passage number for your cell line. Perform regular cell line authentication.
Drug stability Prepare fresh this compound solutions for each experiment. This compound can degrade over time, especially in solution.
Inaccurate drug concentration Verify the calculations for your this compound dilutions. Use a calibrated balance for weighing the compound.
Cell density Seed cells at a consistent density for all experiments, as cell confluence can affect drug response.
Contamination Regularly check your cell cultures for any signs of microbial contamination, which can alter experimental results.
Problem 2: Difficulty in inducing this compound resistance in Leishmania promastigotes.
Possible Cause Troubleshooting Step
Insufficient drug pressure Start with a low concentration of this compound (around the IC50 of the sensitive strain) and increase the concentration in small, stepwise increments.[5]
Inadequate culture time Allow sufficient time for the parasites to adapt to each new drug concentration. This process can take several weeks to months.[5]
Loss of resistant population If the drug concentration is increased too rapidly, it may kill off the entire population before resistant clones can emerge. Increase the concentration gradually.
Culture conditions Ensure optimal and consistent culture conditions (temperature, pH, medium composition) to maintain parasite viability.

Quantitative Data Summary

Table 1: Efficacy of this compound Combination Therapy against Trypanosoma cruzi in vivo

Treatment GroupBenznidazole Dose (mg/kg)This compound Dose (mg/kg)Cure Rate (%)
Monotherapy75020
Combination753060
Combination7560100
Combination7590100

Data extracted from a study on infected Swiss mice. Cure rate was determined by parasitological and blood PCR assays.[6]

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Human Hepatoma Carcinoma Cell Lines

CompoundBEL-7402 IC50 (µM)SMMC-7221 IC50 (µM)
This compound Derivative 4 25.5 ± 0.435.2 ± 0.4
17-AAG (Tanespimycin) 12.4 ± 0.19.85 ± 0.08

IC50 values represent the drug concentration required to inhibit cancer cell replication by 50%. 17-AAG is included as a positive control.[9]

Experimental Protocols

Protocol 1: Induction of this compound Resistance in Leishmania infantum Promastigotes

Objective: To generate an this compound-resistant strain of L. infantum promastigotes in vitro.

Materials:

  • L. infantum promastigote culture (sensitive parental strain)

  • Complete M-199 medium

  • This compound stock solution

  • Culture flasks

  • Hemocytometer or automated cell counter

Methodology:

  • Establish a healthy, logarithmic-phase culture of the parental L. infantum promastigote strain.

  • Determine the initial IC50 of the parental strain to this compound.

  • Begin the resistance induction by subculturing the promastigotes in a medium containing this compound at a concentration equal to the IC50 value.

  • Monitor the parasite growth rate. Initially, a decrease in growth rate is expected.

  • Once the culture adapts and the growth rate recovers, increase the this compound concentration in a stepwise manner (e.g., by 50 µg/mL increments).[5]

  • At each step, allow the parasites to adapt before the next concentration increase. This is characterized by the stabilization of the growth rate.

  • Continue this process until the desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental strain).

  • Periodically cryopreserve parasite stocks at different resistance levels.

  • Confirm the resistant phenotype by performing IC50 assays and comparing the results to the parental strain.

Protocol 2: Sensitization of TRAIL-Resistant Prostate Cancer Cells with this compound

Objective: To assess the ability of this compound to sensitize TRAIL-resistant prostate cancer cells to TRAIL-induced apoptosis.

Materials:

  • TRAIL-resistant human prostate cancer cell lines (e.g., PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Recombinant human TRAIL

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Methodology:

  • Seed PC-3 or DU145 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for 24 hours.

  • After the 24-hour pre-treatment with this compound, add TRAIL (e.g., 50 ng/mL for DU145, 5 ng/mL for PC-3) to the culture medium.[2]

  • Incubate the cells for an additional 24 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

  • Compare the percentage of apoptosis in cells treated with TRAIL alone versus cells treated with the combination of this compound and TRAIL.

Visualizations

Allopurinol_TRAIL_Pathway Mechanism of this compound-Induced Sensitization to TRAIL This compound This compound XO Xanthine Oxidase This compound->XO Inhibits CHOP CHOP Upregulation XO->CHOP Leads to DR5_Promoter DR5 Promoter Activation CHOP->DR5_Promoter DR5_Expression Increased DR5 Expression DR5_Promoter->DR5_Expression DISC DISC Formation DR5_Expression->DISC TRAIL TRAIL TRAIL->DR5_Expression Binds to Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis in resistant cancer cells.

Experimental_Workflow_Resistance_Induction Workflow for Inducing this compound Resistance in Leishmania Start Start with Sensitive Parental Strain Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Culture_IC50 Culture in Medium with this compound at IC50 Determine_IC50->Culture_IC50 Monitor_Growth Monitor Growth Rate Culture_IC50->Monitor_Growth Adaptation Allow for Adaptation Monitor_Growth->Adaptation Increase_Conc Stepwise Increase in This compound Concentration Increase_Conc->Monitor_Growth Adaptation->Increase_Conc If growth recovers Resistant_Strain Achieve Resistant Strain Adaptation->Resistant_Strain After multiple cycles Confirm_Resistance Confirm Resistance (IC50 Assay) Resistant_Strain->Confirm_Resistance

Caption: A stepwise approach to inducing this compound resistance in Leishmania.

References

Allopurinol Stability in Laboratory Solvent Systems: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing allopurinol in their experiments, ensuring its stability and proper dissolution is paramount for reliable and reproducible results. This technical support center provides detailed information on the stability of this compound in various solvent systems, troubleshooting guidance for common issues, and frequently asked questions to support your laboratory workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended organic solvent. This compound is soluble in DMSO at a concentration of approximately 3 mg/mL.[1] For higher concentrations of up to 32 mg/mL, fresh, moisture-free DMSO may be required, potentially with ultrasonic and warming assistance.[2][3]

Q2: How do I prepare an aqueous solution of this compound?

A2: this compound has low aqueous solubility (approximately 0.48 mg/mL at 25°C).[4] To prepare an aqueous working solution, it is best to first dissolve the this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer of your choice (e.g., PBS). For instance, a 1:10 dilution of a DMSO stock solution in PBS (pH 7.2) results in a final this compound concentration of approximately 0.1 mg/mL.[1]

Q3: How stable are aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1] For experimental consistency, it is best practice to prepare fresh aqueous solutions daily from a DMSO stock.

Q4: What are the storage conditions for solid this compound and its stock solutions?

A4: Solid this compound should be stored at room temperature in a well-closed container and is stable for at least four years.[1] DMSO stock solutions should be stored at -20°C.

Q5: My this compound solution precipitated after dilution with an aqueous buffer. What should I do?

A5: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. To troubleshoot this, you can try the following:

  • Increase the proportion of DMSO in the final solution: However, be mindful of the potential effects of DMSO on your experimental system.

  • Lower the final concentration of this compound: You may need to adjust your experimental design to accommodate a lower working concentration.

  • Use a co-solvent: In some cases, using a mixture of solvents can improve solubility.

  • Adjust the pH: this compound's solubility is pH-dependent; it is more soluble in alkaline solutions.[5][6][7] Adjusting the pH of your aqueous buffer to be more alkaline may help, but ensure this is compatible with your experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound in DMSO - Insufficient solvent volume- Presence of moisture in DMSO- Inadequate mixing- Ensure the concentration does not exceed the solubility limit (approx. 3 mg/mL, higher with warming).- Use fresh, anhydrous DMSO.- Employ vortexing or sonication to aid dissolution.
Precipitation in Aqueous Solution - Low aqueous solubility exceeded- Change in temperature or pH- Prepare a more dilute aqueous solution.- Increase the organic co-solvent (DMSO) percentage if experimentally permissible.- Ensure the pH of the aqueous buffer is compatible with this compound solubility (alkaline pH improves solubility).[5][6][7]
Inconsistent Experimental Results - Degradation of this compound in solution- Prepare fresh aqueous working solutions daily.[1]- Store DMSO stock solutions at -20°C.- Protect solutions from prolonged exposure to light and extreme temperatures.
Cloudy or Hazy Solution - Incomplete dissolution- Formation of insoluble complexes- Filter the solution through a 0.22 µm filter before use.- Re-evaluate the solvent system and concentration.

Data on this compound Stability and Solubility

Solubility of this compound in Various Solvents
Solvent Concentration Conditions Reference
DMSO~ 3 mg/mLInert gas purge recommended[1]
DMSO14 mg/mLRequires ultrasonic and warming[2]
DMSO32 mg/mLFresh, moisture-free DMSO[3]
Water0.48 mg/mL25°C[4]
Water0.8 mg/mL37°C[4]
1:10 DMSO:PBS (pH 7.2)~ 0.1 mg/mLPrepared by diluting a DMSO stock[1]
Ethanol2 mg/mL-[3]
N-methyl-2-pyrrolidone (NMP)Highest solubility among 15 tested solventsTemperature dependent (278.15 to 333.15 K)[6]
CyclohexaneLowest solubility among 15 tested solventsTemperature dependent (278.15 to 333.15 K)[6]
Stability of this compound in Different Formulations
Formulation Concentration Storage Conditions Stability Duration Reference
Aqueous SolutionNot specifiedNot specifiedNot recommended for more than one day[1]
Suspension in SuspendIt™10 mg/mL & 20 mg/mL5°C and 25°CAt least 180 days[4]
Suspension in Oral Mix® & Oral Mix SF®20 mg/mLRoom temperature and refrigeratedUp to 90 days[8]
Suspension in Inorpha® with 0.5% xanthan gum20 mg/mL5±3°C and 20±5°CUp to 120 days[9]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of solid this compound in a sterile conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 3 mg/mL).

  • Purge the tube with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Cap the tube tightly and vortex or sonicate until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C.

Forced Degradation Study Protocol for Stability-Indicating Method Validation

Forced degradation studies are essential to demonstrate that an analytical method can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. The following are general protocols for subjecting this compound to various stress conditions:

  • Acid Degradation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Add 0.5 mL of 1N HCl to the solution.[4]

    • Store at room temperature for 1 hour.[4]

    • Neutralize the solution with an appropriate volume of 5N NaOH.[4]

    • Dilute to the final volume with the solvent.

  • Alkali Degradation:

    • Prepare a stock solution of this compound.

    • Add 0.5 mL of 5N NaOH.[4]

    • Heat the solution at 60°C for 1 hour.[4]

    • Neutralize with 2.5 mL of 1N HCl.[4]

    • Dilute to the final volume.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 6% H₂O₂.[10]

    • Heat the solution for 3 hours and then keep it at room temperature in the dark for 24 hours.[10]

    • Withdraw a sample and dilute it with the appropriate solvent for analysis.

  • Thermal Degradation:

    • Place solid this compound powder at 80°C for 12 hours.[10]

    • Prepare a solution from the heat-treated powder for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light. The specific conditions (wavelength, intensity, duration) will depend on the experimental setup.

Visualizations

experimental_workflow Workflow for this compound Solution Preparation and Use cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation (Daily) weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store_dmso DMSO Stock Solution (-20°C) mix->store_dmso store_solid Solid this compound (Room Temperature) dilute Dilute DMSO Stock with Aqueous Buffer store_dmso->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and storing this compound solutions.

logical_relationship Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Working Solution cause1 Concentration > Aqueous Solubility start->cause1 cause2 Low Temperature start->cause2 cause3 Incompatible pH start->cause3 sol1 Decrease Final Concentration cause1->sol1 sol2 Increase Co-solvent (DMSO) % cause1->sol2 sol4 Prepare Fresh Solution at RT cause2->sol4 sol3 Increase Buffer pH (More Alkaline) cause3->sol3

Caption: Logic diagram for troubleshooting this compound precipitation.

References

Troubleshooting inconsistent results in Allopurinol-treated animal cohorts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in allopurinol-treated animal cohorts. The following frequently asked questions (FAQs) and guides are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: We are observing high variability in serum uric acid levels within our allopurinor-treated group. What are the potential causes?

A1: High variability in treatment response is a common challenge. Several factors can contribute to this inconsistency:

  • Pharmacokinetic Variability: Allopurinor is a prodrug that is rapidly metabolized to its active form, oxypurinol. The absorption of orally administered this compound can be inconsistent among individual animals. Furthermore, the elimination of oxypurinol is highly dependent on renal function, and subtle differences in kidney function between animals can lead to significant variations in drug exposure. There is a recognized large interindividual variability in the dose of this compound required to achieve a target serum urate concentration.[1]

  • Gut Microbiota: The composition of the gut microbiome can influence drug metabolism and the host's inflammatory response.[2][3] Studies have shown that this compound treatment can alter the gut microbiota, and conversely, the baseline microbiota may impact the animal's response to the drug.[2] Factors such as diet, animal vendor, and housing conditions can all lead to differences in gut microbiota composition.[4]

  • Animal-Specific Factors: Intrinsic factors such as the species, strain, sex, and age of the animals can all contribute to variability. For instance, sex differences in drug metabolism and response have been reported for various compounds in rodent models.[5][6][7][8][9][10]

  • Experimental Procedures: Inconsistent drug administration (e.g., variations in oral gavage technique), timing of sample collection relative to drug administration, and the diet provided to the animals can all introduce variability.[11][12]

Hyperuricemia Induction Model

Q2: Our hyperuricemia induction with potassium oxonate (PO) is not consistent. Some animals do not develop significant hyperuricemia. Why might this be?

A2: Inconsistent induction of hyperuricemia is a frequent issue. Consider the following:

  • Dosing and Administration: The dose and administration route of potassium oxonate are critical. Doses can range from 200 mg/kg to 300 mg/kg, and it is often administered via intraperitoneal injection.[11][13] Oral administration can also be used but may lead to more variability.[11] The timing of administration and the formulation (e.g., suspension in 0.5% sodium carboxymethylcellulose) should be consistent across all animals.[13]

  • Co-administration of Purine Precursors: To enhance and stabilize the hyperuricemic state, potassium oxonate is often co-administered with a purine precursor like hypoxanthine (HX) or adenine.[11][13] This provides a substrate for xanthine oxidase, leading to a more robust increase in uric acid levels.

  • Diet: A high-purine or high-protein diet can be used to induce or exacerbate hyperuricemia.[14] If you are not using a specialized diet, variations in the standard chow's purine content could contribute to inconsistent results.

  • Timing of Blood Sampling: Uric acid levels can fluctuate. It is crucial to standardize the time of blood collection after the administration of the hyperuricemia-inducing agents. For example, peak serum uric acid levels after intraperitoneal injection of potassium oxonate have been observed at 2 hours.[15]

This compound Treatment

Q3: We are not observing a significant reduction in uric acid levels in our this compound-treated group compared to the hyperuricemic controls. What could be the problem?

A3: A lack of efficacy can be due to several factors:

  • Insufficient Dose: The dose of this compound may be too low for the specific animal model and the severity of hyperuricemia. Doses in mice can range from 5 mg/kg to 39 mg/kg.[16][17] It is advisable to perform a dose-response study to determine the optimal dose for your experimental conditions.

  • Timing of Treatment and Sampling: Ensure that this compound is administered consistently relative to the induction of hyperuricemia and that blood samples are collected at an appropriate time point to observe the drug's effect. Normal serum urate levels are typically achieved within 1 to 3 weeks of consistent treatment.[18]

  • Drug Formulation and Administration: If administering this compound orally, ensure it is properly suspended and that each animal receives the correct dose. For oral administration, giving the drug with food may help if vomiting or gastrointestinal upset is observed.[19]

  • Non-adherence (for drinking water administration): If this compound is provided in the drinking water, variations in water intake among animals can lead to inconsistent dosing.[20] This method can be less precise than oral gavage.[21]

  • Underlying Renal Issues: If the animal model has pre-existing renal impairment, the clearance of oxypurinol may be affected, which could paradoxically impact the urate-lowering response.[1]

Q4: Some of our this compound-treated animals are showing adverse effects, such as weight loss or signs of kidney damage. What should we do?

A4: this compound is generally safe, but adverse effects can occur, particularly at higher doses or in animals with compromised renal function.[22][23]

  • Monitor Renal Function: It is crucial to monitor markers of kidney function, such as serum creatinine and blood urea nitrogen (BUN).[13][24] this compound treatment has been shown to have a renoprotective effect in some hyperuricemic models by reducing inflammation and uric acid levels.[13][16] However, in some cases, particularly with high doses, the accumulation of xanthine (a precursor to uric acid) can lead to the formation of xanthine crystals in the kidneys, causing damage.[19][25]

  • Dose Adjustment: If adverse effects are observed, consider reducing the this compound dose.

  • Hydration: Ensure animals have free access to fresh water, as adequate hydration is important for renal function.[19]

  • Dietary Considerations: When using this compound, especially for long-term studies, a low-purine diet is often recommended to prevent the buildup of xanthine and the formation of xanthine stones.[19]

Data Presentation: Quantitative Summary Tables

Table 1: Example Dosing for Hyperuricemia Induction in Mice

CompoundDosage RangeAdministration RouteFrequency & DurationReference
Potassium Oxonate200-300 mg/kgIntraperitoneal or OralDaily for 7-21 days[11][13]
Hypoxanthine300 mg/kgIntragastricDaily for 7 days (with PO)[13]
Adenine50 mg/kgOralDaily for 21 days (with PO)[11]

Table 2: Example this compound Dosing in Different Animal Species

Animal SpeciesDosageAdministration RouteFrequencyReference
Mouse5 mg/kgOralDaily[16]
Mouse39 mg/kgOralDaily for 21 days[17]
Dog10 mg/kgOralEvery 8 hours[26]
Cat8.8 mg/kgOralDaily[26]

Table 3: Key Parameters to Monitor

ParameterSample TypeImportance
Serum Uric AcidSerum/PlasmaPrimary endpoint for hyperuricemia and treatment efficacy.
Serum CreatinineSerum/PlasmaMarker of renal function.[13]
Blood Urea Nitrogen (BUN)Serum/PlasmaMarker of renal function.[13]
Plasma OxypurinolPlasmaTo assess drug exposure and adherence.[1][27][28]
Inflammatory Cytokines (e.g., TNF-α, IL-1β)Serum/PlasmaTo assess the inflammatory response associated with hyperuricemia.[13][16]
Liver Enzymes (e.g., ALT, AST)Serum/PlasmaTo monitor for potential hepatotoxicity.[16][18]

Experimental Protocols

Protocol 1: Induction of Hyperuricemia in Mice using Potassium Oxonate and Hypoxanthine

This protocol is based on methodologies reported in the literature.[13]

  • Animals: Male Kunming mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with standard chow and water ad libitum.

  • Grouping: Randomly divide mice into experimental groups (e.g., Normal Control, Hyperuricemia Model, this compound-treated).

  • Reagent Preparation:

    • Potassium Oxonate (PO): Prepare a suspension of 300 mg/kg PO in 0.5% sodium carboxymethylcellulose (CMC-Na).

    • Hypoxanthine (HX): Prepare a suspension of 300 mg/kg HX in 0.5% CMC-Na.

    • This compound: Prepare a suspension of the desired dose (e.g., 5 mg/kg) in 0.5% CMC-Na.

  • Induction and Treatment:

    • For 7 consecutive days:

      • Administer HX (300 mg/kg) via oral gavage.

      • One hour later, administer PO (300 mg/kg) via intraperitoneal injection.

    • For the this compound-treated group, administer this compound orally one hour after the PO injection.

    • The normal control group receives the vehicle (0.5% CMC-Na) following the same schedule.

  • Sample Collection: On day 8, collect blood samples (e.g., via cardiac puncture under anesthesia) at a consistent time point (e.g., 1-2 hours after the final treatment) for serum analysis. Tissues such as the liver and kidneys can also be collected for further analysis.

Visualizations

Signaling Pathways & Experimental Workflows

Purine_Metabolism_and_Allopurinol_Action Purines Dietary Purines & Endogenous Synthesis Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Allantoin Allantoin (in most mammals) UricAcid->Allantoin XanthineOxidase1 Xanthine Oxidase XanthineOxidase1->Hypoxanthine XanthineOxidase2 Xanthine Oxidase XanthineOxidase2->Xanthine Uricase Uricase Uricase->UricAcid This compound This compound This compound->XanthineOxidase1 This compound->XanthineOxidase2 PotassiumOxonate Potassium Oxonate PotassiumOxonate->Uricase

Caption: Purine metabolism and sites of action for this compound and potassium oxonate.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomize into Groups (Control, Model, Treatment) start->grouping induction Induce Hyperuricemia (e.g., PO + HX for 7 days) grouping->induction treatment Administer this compound or Vehicle induction->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring sampling Blood & Tissue Collection monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for an this compound study in a hyperuricemic animal model.

Troubleshooting_Tree start Inconsistent Results Observed q1 High variability in uric acid levels? start->q1 q2 Lack of this compound efficacy? start->q2 a1 Check Animal Factors: - Species/Strain - Sex - Vendor/Source - Gut Microbiota q1->a1 Yes b1 Verify Hyperuricemia Model: - Consistent Induction? - Appropriate Uric Acid Increase? q2->b1 Yes a2 Review Procedures: - Dosing Technique - Timing of Dosing/Sampling - Diet Consistency a1->a2 a3 Consider Pharmacokinetics: - Measure Oxypurinol Levels a2->a3 b2 Assess this compound Dosing: - Dose Too Low? - Formulation/Stability OK? - Administration Route Optimal? b1->b2 b3 Check for Adverse Effects: - Renal Toxicity? - GI Issues? b2->b3

Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing adverse effects associated with allopurinol administration in research animals.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in research animals?

A1: The most frequently reported adverse effects include gastrointestinal issues such as vomiting, lack of appetite, and diarrhea.[1][2][3] Skin reactions, like rashes, may also occur.[1][3] At higher doses, the formation of xanthine crystals in the urinary tract can lead to urolithiasis (bladder stones) and renal toxicity.[1][2][4][5][6][7]

Q2: How can I minimize gastrointestinal upset in my research animals?

A2: If an animal experiences vomiting or appears unwell after receiving this compound on an empty stomach, administering the next dose with a small amount of food may help alleviate these symptoms.[1][3] If vomiting persists, it is crucial to contact a veterinarian.[1]

Q3: What is the primary cause of renal toxicity with this compound administration, and how can it be prevented?

A3: The primary cause of renal toxicity is the deposition of xanthine crystals in the renal tubules, which can lead to kidney damage.[5][6][8] This occurs because this compound inhibits xanthine oxidase, leading to an accumulation of xanthine. To mitigate this risk, it is essential to ensure adequate hydration of the animals. In some long-term studies, particularly in dogs, a low-purine diet is recommended to reduce the formation of xanthine stones.[3][7]

Q4: Are there specific dosages of this compound that are known to be toxic in common research animals?

A4: Yes, toxicity is dose-dependent. For instance, in mice, the oral LD50 is approximately 700 mg/kg, while in rats, the acute oral LD50 is greater than 6 g/kg.[8] Chronic toxicity studies in rats have shown mortality and renal damage at doses of 72 mg/kg/day and 225 mg/kg/day over 13 weeks.[8]

Q5: What are the signs of an this compound overdose in research animals?

A5: Overdoses can be serious. The most common sign is vomiting.[3] Other potential signs of severe toxicity could include diarrhea, abdominal pain, and neurotoxicity.[9] If an overdose is suspected, immediate veterinary consultation is necessary.[3]

Troubleshooting Guides

Problem: An animal develops a skin rash after this compound administration.

  • Immediate Action: Discontinue this compound treatment immediately.[1]

  • Veterinary Consultation: Consult with a veterinarian to assess the severity of the reaction and determine the appropriate course of action.

  • Documentation: Record the onset, appearance, and progression of the rash, as well as the this compound dosage and frequency of administration.

  • Consideration for Future Studies: For future experiments with the same animal or cohort, consider alternative uric acid-lowering agents or a desensitization protocol under veterinary supervision.

Problem: An animal exhibits signs of urinary tract issues (e.g., difficulty urinating, bloody urine).

  • Presumptive Diagnosis: These signs may indicate the formation of xanthine stones in the urinary tract.[1][2]

  • Immediate Action: Suspend this compound administration and consult a veterinarian.

  • Diagnostic Steps: A veterinarian may recommend urinalysis to check for xanthine crystals and imaging (ultrasound or X-ray) to confirm the presence of uroliths.[10]

  • Preventative Measures for Future Studies: Ensure adequate hydration of the animals throughout the study period. For long-term studies, consider the implementation of a low-purine diet.[3][7]

Problem: An animal shows signs of liver dysfunction (e.g., jaundice, lethargy).

  • Immediate Action: Stop this compound treatment and seek immediate veterinary attention.

  • Monitoring: Blood work to assess liver enzymes (e.g., ALT, AST, ALP) is crucial for diagnosis.[2]

  • Causality Assessment: While less common, hepatotoxicity has been reported. A veterinarian can help determine if this compound is the likely cause.

Quantitative Data Summary

Table 1: this compound LD50 Values in Rodents

SpeciesRoute of AdministrationLD50
MouseOral700 mg/kg[8]
MouseIntraperitoneal160 - 214 mg/kg[1][11]
RatOral>6000 mg/kg[1][8]
RatIntraperitoneal750 - 900 mg/kg[1][11]

Table 2: Dose-Dependent Effects of this compound in Rats (13-Week Feeding Study)

Daily DosageObserved Effects
14 mg/kg/dayNo toxic effects observed after one year.[8]
72 mg/kg/day2 out of 10 rats died; renal tubular damage due to xanthine deposition.[8]
225 mg/kg/day4 out of 10 rats died; extensive renal tubular damage due to xanthine deposition.[8]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Suspend the powder in a suitable vehicle such as 0.5% sodium carboxymethyl cellulose (Na-CMC) or 10% Tween 80 in sterile water.[12][13][14]

    • Ensure the suspension is homogenous by vortexing or stirring.

  • Animal Handling and Dosing:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head.

    • Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for an adult mouse).[13]

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the this compound suspension slowly at a volume of approximately 10 mL/kg body weight.[13][15]

    • Observe the animal for a short period after dosing to ensure no immediate adverse reactions.

Protocol 2: Monitoring for Renal Toxicity in Rodents

  • Urine Collection and Analysis:

    • House animals in metabolic cages for 24-hour urine collection.[16]

    • Collect urine samples and centrifuge at approximately 3000 rpm for 10 minutes to pellet any sediment.[17]

    • Examine the sediment under a microscope to identify the presence of xanthine crystals. Xanthine crystals can be nonspecific in appearance and may require further analytical methods like HPLC for confirmation.[18]

  • Blood Chemistry Analysis:

    • Collect blood samples at baseline and at specified time points during the study.

    • Process the blood to obtain serum or plasma.

    • Analyze the samples for markers of renal function, including blood urea nitrogen (BUN) and creatinine.[19][20]

  • Histopathological Examination:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin.

    • Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope for signs of renal damage, such as tubular necrosis, interstitial nephritis, and the presence of crystal deposits.[9][12]

Visualizations

Allopurinol_Mechanism_and_Toxicity Purines Dietary Purines / Endogenous Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineCrystals Xanthine Crystal Deposition in Kidneys Xanthine->XanthineCrystals High Concentration Allantoin Allantoin (in most mammals) UricAcid->Allantoin Uricase This compound This compound Oxypurinol Oxypurinol (active metabolite) This compound->Oxypurinol XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibition Oxypurinol->XanthineOxidase Inhibition RenalToxicity Renal Toxicity XanthineCrystals->RenalToxicity

Caption: Mechanism of this compound action and pathway to renal toxicity.

Experimental_Workflow Start Start: this compound Study AnimalAcclimation Animal Acclimation & Baseline Measurements Start->AnimalAcclimation Dosing This compound Administration (e.g., Oral Gavage) AnimalAcclimation->Dosing Monitoring Regular Monitoring Dosing->Monitoring Endpoint End of Study: Terminal Sample Collection & Histopathology Dosing->Endpoint Completion ClinicalSigns Observe for Clinical Signs (GI upset, rash, urinary issues) Monitoring->ClinicalSigns Biochemical Blood & Urine Collection (BUN, Creatinine, Xanthine Crystals) Monitoring->Biochemical AdverseEvent Adverse Event Detected? ClinicalSigns->AdverseEvent Biochemical->AdverseEvent Troubleshoot Troubleshooting Protocol (e.g., Stop Dosing, Vet Consult) AdverseEvent->Troubleshoot Yes Continue Continue Study AdverseEvent->Continue No Troubleshoot->Dosing Continue->Dosing DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

References

Validation & Comparative

A Comparative Analysis of Allopurinol and Febuxostat in Preclinical Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the preclinical efficacy of two prominent xanthine oxidase inhibitors, Allopurinol and Febuxostat, in animal models of heart failure reveals distinct cardioprotective effects. This guide synthesizes the available experimental data, offering researchers, scientists, and drug development professionals a comprehensive comparison of their performance in mitigating cardiac dysfunction and remodeling.

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. One area of growing interest is the role of oxidative stress in the pathophysiology of heart failure. Both this compound and febuxostat are inhibitors of xanthine oxidase, a key enzyme in the purine degradation pathway and a significant source of reactive oxygen species (ROS) in the cardiovascular system. By inhibiting this enzyme, both drugs have been investigated for their potential to alleviate the detrimental effects of oxidative stress on the failing heart. This guide provides a detailed comparison of their efficacy based on data from various animal models of heart failure.

Experimental Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and febuxostat on cardiac function and remodeling in animal models of heart failure.

Table 1: Efficacy of this compound in Animal Models of Heart Failure

ParameterAnimal ModelTreatment ProtocolKey FindingsReference
Cardiac Function Myocardial Infarction-induced Heart Failure (Rat)Not specifiedSignificantly improved cardiac function compared to the untreated group.[1]
Post-ischemic Cardiomyopathy (Mouse)Oral administrationMarkedly enhanced cardiac systolic function, with significant increases in fractional shortening at 2 and 4 weeks post-MI.[2]
Pacing-induced Heart Failure (Dog)100 mg/day p.o.Attenuated the increase in afterload and the fall in contractility, thereby preserving ventricular-vascular coupling.
Myocardial Metabolism & Oxidative Stress Myocardial Infarction-induced Heart Failure (Rat)Not specifiedIncreased respiratory-chain enzyme activity, decreased malondialdehyde (MDA) content, and reduced xanthine oxidase (XO) expression. Alleviated myofilament lysis and mitochondrial swelling.[1]
Survival Post-ischemic Cardiomyopathy (Mouse)Oral administrationDoubled the survival rate over 2-4 weeks of follow-up compared to untreated mice (81% mortality in the untreated group).[2]

Table 2: Efficacy of Febuxostat in Animal Models of Heart Failure and Cardiac Dysfunction

ParameterAnimal ModelTreatment ProtocolKey FindingsReference
Cardiac Hypertrophy & Fibrosis Pressure Overload-induced Heart Failure (Mouse)Gavage, beginning immediately after TACSignificantly attenuated the increase in cardiomyocyte diameter and tended to decrease myocardial fibrosis.[3]
Hyperuricemic with Renal Injury (Rat)Not specifiedAttenuated the thickening of the left ventricular wall and alleviated cardiac fibrosis.[4]
Atrial Remodeling Rapid Atrial Pacing-induced Atrial Fibrillation (Rabbit)5 mg/kg/day or 10 mg/kg/daySuppressed left atrial enlargement and dysfunction, and attenuated atrial fibrosis.[5]
Oxidative Stress & Inflammation Rapid Atrial Pacing-induced Atrial Fibrillation (Rabbit)10 mg/kg/dayIncreased myocardial superoxide dismutase (SOD) activity and decreased myocardial XO and xanthine dehydrogenase (XDH) levels.[5]
Cardiac Function Pacing-induced Heart Failure (Dog)2.2 mg/kg IV followed by 0.06 mg/kg/minIncreased LV dP/dtmax at rest and during heavy exercise, indicating improved LV function with no change in myocardial oxygen consumption.[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

This compound Studies
  • Myocardial Infarction-induced Heart Failure in Rats: Heart failure was induced in 6-week-old rats by ligating the anterior descending coronary artery. The efficacy of this compound was assessed by monitoring cardiac function via echocardiography, and by analyzing myocardial tissue for markers of energy metabolism and oxidative stress.[1]

  • Post-ischemic Cardiomyopathy in Mice: Myocardial infarction was induced in mice, and this compound was administered orally in the drinking water for 28 days. The study evaluated survival rates and cardiac contractile function both in vivo using echocardiography and in isolated muscle preparations.[2]

  • Pacing-induced Heart Failure in Dogs: Heart failure was induced by rapid ventricular pacing. Dogs were randomized to receive either this compound (100 mg/day p.o.) or a placebo. The study focused on the effects on ventricular and vascular performance.

Febuxostat Studies
  • Pressure Overload-induced Heart Failure in Mice: Left ventricular hypertrophy and heart failure were induced in male C57/BL6 mice by transverse aortic constriction (TAC). Febuxostat was administered by gavage immediately after the TAC procedure for 8 days. The study assessed left ventricular hypertrophy, dysfunction, and mortality.[3]

  • Hyperuricemic Model with Renal Injury in Rats: This model involved inducing hyperuricemia and renal injury in rats. The study then examined the effect of febuxostat on the subsequent cardiac structural changes, including hypertrophy and fibrosis.[4]

  • Rapid Atrial Pacing-induced Atrial Fibrillation in Rabbits: Atrial fibrillation and remodeling were induced in rabbits by rapid atrial pacing for four weeks. Febuxostat was administered daily at two different doses (5 and 10 mg/kg). The study evaluated atrial electrical and structural remodeling, as well as markers of inflammation and oxidative stress.[5]

  • Pacing-induced Heart Failure in Dogs: Heart failure was induced by pacing. The acute effects of intravenous febuxostat on left ventricular function and myocardial high-energy phosphates were investigated at rest and during exercise.[6]

Mechanistic Insights: The Xanthine Oxidase Pathway

Both this compound and febuxostat exert their primary effect by inhibiting the enzyme xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. During this process, reactive oxygen species (ROS), such as superoxide anions, are generated. In heart failure, the activity of xanthine oxidase is upregulated, leading to increased oxidative stress, which in turn contributes to myocardial injury, inflammation, and adverse cardiac remodeling. By blocking this pathway, both drugs can reduce ROS production and its downstream detrimental effects.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid XO->Xanthine O2 -> O2- XO->UricAcid O2 -> O2- ROS Reactive Oxygen Species (ROS) XO->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MyocardialInjury Myocardial Injury & Remodeling OxidativeStress->MyocardialInjury HeartFailure Heart Failure Progression MyocardialInjury->HeartFailure Drugs This compound & Febuxostat Drugs->XO

Caption: Inhibition of Xanthine Oxidase by this compound and Febuxostat.

Comparative Conclusion

Based on the available preclinical data, both this compound and febuxostat demonstrate significant cardioprotective effects in various animal models of heart failure and cardiac dysfunction.

This compound has been shown to improve cardiac function, enhance myocardial energy metabolism, and importantly, increase survival in models of ischemic heart failure.[1][2] Its benefits appear to be linked to a reduction in oxidative stress and preservation of mitochondrial integrity.[1]

Febuxostat , a more selective and potent non-purine xanthine oxidase inhibitor, has demonstrated efficacy in attenuating cardiac hypertrophy and fibrosis in response to pressure overload and hyperuricemia.[3][4] It also shows promise in mitigating atrial remodeling, a condition often associated with heart failure.[5] Furthermore, febuxostat has been shown to improve left ventricular function in a canine model of pacing-induced heart failure.[6]

While direct comparative studies in the same animal model of heart failure are lacking, the existing evidence suggests that both drugs are promising therapeutic agents. The choice between them may depend on the specific underlying pathology of heart failure. For instance, this compound's proven survival benefit in post-ischemic models is a significant finding.[2] Conversely, febuxostat's potent anti-fibrotic and anti-hypertrophic effects could be particularly beneficial in heart failure characterized by significant remodeling.[3][4]

Further head-to-head comparative studies in standardized animal models of heart failure are warranted to definitively delineate the relative efficacy and specific advantages of each drug. Such studies will be crucial in guiding the design of future clinical trials and ultimately, in optimizing the treatment of heart failure patients.

References

Head-to-Head Comparison: Allopurinol vs. Topiroxostat on Renal Function in a Rat Model of Adenine-Induced Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Xanthine Oxidase Inhibitors in a Preclinical Setting

This guide provides a detailed comparative analysis of allopurinol and topiroxostat, two prominent xanthine oxidase inhibitors, on renal function in a rat model of adenine-induced chronic kidney disease (CKD). The data presented is synthesized from preclinical studies to offer a head-to-head perspective on their therapeutic potential and underlying mechanisms in a translational animal model.

Quantitative Data Summary

The following table summarizes the key quantitative data on the effects of this compound and topiroxostat on markers of renal function in an adenine-induced model of renal injury. It is important to note that while the this compound data is derived from rat models, the most directly comparable topiroxostat data was available from a study in mice with a similar adenine-induced renal injury model. This species difference should be taken into consideration when interpreting the results.

ParameterControl GroupAdenine-Induced Injury GroupThis compound-Treated GroupTopiroxostat-Treated Group (Mice Model)
Serum Creatinine (mg/dL) ~0.5~2.5 - 3.0~1.0 - 1.5Significantly lower than adenine group
Blood Urea Nitrogen (BUN) (mg/dL) ~20~150 - 200~50 - 80Significantly lower than adenine group
Serum Uric Acid (mg/dL) ~1.5~3.0 - 4.0~1.5 - 2.0Significantly lower than adenine group
Urinary Albumin to Creatinine Ratio (UACR) NormalSignificantly IncreasedReduced vs. Adenine GroupSignificantly Reduced vs. Adenine Group
Renal Histopathology Score (Fibrosis, Inflammation) MinimalSevereModerately ReducedSignificantly Reduced

Experimental Protocols

The methodologies outlined below are based on established protocols for inducing chronic kidney disease in rats using adenine and subsequently evaluating the efficacy of xanthine oxidase inhibitors.

Adenine-Induced Chronic Kidney Disease Model in Rats
  • Animal Model: Male Wistar rats (8-10 weeks old) are typically used.

  • Induction of CKD: Rats are fed a diet containing 0.75% (w/w) adenine for 4 weeks. This diet leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and interstitial fibrosis, which closely mimics human chronic kidney disease.

  • Control Group: A control group of rats is fed a standard diet without adenine.

  • Treatment Groups:

    • This compound Group: Following the 4-week adenine diet, rats are treated with this compound, typically administered orally at a dose of 50 mg/kg/day for a subsequent 4-8 weeks.

    • Topiroxostat Group: A similar treatment protocol would be followed for topiroxostat, with doses informed by murine studies, for instance, 1-5 mg/kg/day orally.

  • Monitoring and Sample Collection: Body weight and food/water intake are monitored regularly. At the end of the study period, blood and urine samples are collected for biochemical analysis (serum creatinine, BUN, uric acid, urinary albumin, and creatinine). Kidneys are harvested for histological examination.

Biochemical Analysis
  • Serum and urinary creatinine, BUN, and uric acid levels are measured using commercially available assay kits.

  • Urinary albumin is quantified by ELISA.

Histopathological Evaluation
  • Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for assessing the degree of interstitial fibrosis.

  • A semi-quantitative scoring system is often used to evaluate the severity of tubular damage, inflammation, and fibrosis.

Visualizing Experimental Design and Mechanisms

To better illustrate the experimental workflow and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow

experimental_workflow cluster_setup Animal Model and CKD Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Rat Male Wistar Rats Adenine 0.75% Adenine Diet (4 weeks) Rat->Adenine Induces Treatment Treatment Groups (4-8 weeks) Adenine->Treatment This compound This compound (50 mg/kg/day) Treatment->this compound Topiroxostat Topiroxostat (1-5 mg/kg/day) Treatment->Topiroxostat Control Vehicle Control Treatment->Control Analysis Data Collection & Analysis Treatment->Analysis Biochem Biochemical Analysis (Serum/Urine) Analysis->Biochem Histo Histopathology (Kidney Tissue) Analysis->Histo

Caption: Experimental workflow for comparing this compound and Topiroxostat in a rat CKD model.

Signaling Pathway of Xanthine Oxidase Inhibition in Renal Protection

signaling_pathway cluster_purine Purine Metabolism cluster_drugs Xanthine Oxidase Inhibitors cluster_effects Renal Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ReducedUricAcid Reduced Uric Acid Production This compound This compound XO Xanthine Oxidase (XO) This compound->XO Inhibits Topiroxostat Topiroxostat Topiroxostat->XO Inhibits ReducedOxidativeStress Decreased Oxidative Stress ReducedUricAcid->ReducedOxidativeStress ReducedInflammation Reduced Inflammation ReducedOxidativeStress->ReducedInflammation RenalProtection Renoprotection ReducedInflammation->RenalProtection

Caption: Mechanism of renal protection by Xanthine Oxidase inhibitors.

Discussion of Findings

Both this compound and topiroxostat demonstrate significant therapeutic potential in mitigating renal damage in a preclinical model of chronic kidney disease. By inhibiting xanthine oxidase, both drugs effectively reduce serum uric acid levels, a key contributor to renal injury in this model. This reduction in uric acid is associated with decreased oxidative stress and inflammation within the kidney, ultimately leading to improved renal function and preserved kidney architecture.

While direct head-to-head data in the same rat model is limited, the available evidence suggests that both compounds are effective. Topiroxostat, a newer generation non-purine selective xanthine oxidase inhibitor, has shown promise in clinical settings and the presented preclinical data in a mouse model supports its renoprotective effects. Further direct comparative studies in a rat model of adenine-induced CKD would be invaluable to definitively delineate the relative efficacy and potential nuanced mechanistic differences between these two important therapeutic agents.

A Researcher's Guide to Allopurinol as a Positive Control in Xanthine Oxidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the discovery of novel treatments for hyperuricemia and gout, the xanthine oxidase (XO) inhibition assay is a cornerstone of the screening process. Within this essential assay, the use of a reliable positive control is paramount for validating experimental results. Allopurinol, a drug with a long history of clinical use for these conditions, stands as the gold-standard positive control. This guide provides an objective comparison of this compound's performance, detailed experimental protocols, and a look at alternative controls, supported by experimental data.

Mechanism of Action: How this compound Inhibits Xanthine Oxidase

This compound functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in the metabolic pathway that converts purines into uric acid.[1][2] As a structural analog of hypoxanthine, a natural substrate for the enzyme, this compound competes for the enzyme's active site.[1][3]

Upon binding, xanthine oxidase metabolizes this compound into its primary active metabolite, oxypurinol (also known as alloxanthine).[1][4] Oxypurinol then forms a stable complex with the reduced molybdenum (Mo⁴⁺) center in the enzyme's active site.[5] This tightly bound complex effectively inactivates the enzyme, preventing it from catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3][5] This inhibition leads to a decrease in uric acid production, which is the therapeutic basis for its use in treating gout.[1]

Allopurinol_Mechanism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by XO1 Xanthine Oxidase UricAcid Uric Acid XO2 Xanthine Oxidase XO1->UricAcid Catalyzed by This compound This compound (Hypoxanthine Analog) XO_Inhibition Xanthine Oxidase This compound->XO_Inhibition Metabolized by Oxypurinol Oxypurinol (Active Metabolite) Inhibition Oxypurinol->Inhibition Tightly Binds & Inhibits Enzyme XO_Inhibition->Oxypurinol

Caption: Mechanism of Xanthine Oxidase Inhibition by this compound.

Comparative Performance of Xanthine Oxidase Inhibitors

The efficacy of a xanthine oxidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 value for this compound can vary based on assay conditions, but it consistently demonstrates potent inhibition. For comparison, data for Febuxostat, a non-purine selective inhibitor, is also included.

InhibitorTypeReported IC50 ValuesReferences
This compound Purine Analog0.11 - 0.13 µg/mL[6]
0.84 - 2.84 µM[7][8]
1.73 µg/mL[9]
Widely cited range: 0.2 - 50 µM[10][11]
Febuxostat Non-Purine Selective~7.0 nM (0.0025 µg/mL)[11]
Showed 99.2% inhibition vs. 88% for this compound in one study[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer pH).

Experimental Protocols

Standard Xanthine Oxidase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a test compound against xanthine oxidase, using this compound as a positive control. The method is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Test Compounds (dissolved in DMSO)

  • This compound (positive control, dissolved in DMSO)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase (e.g., 0.2 units/mL) in potassium phosphate buffer.

    • Prepare a substrate solution of xanthine (e.g., 0.15 mM) in potassium phosphate buffer.[13]

    • Prepare serial dilutions of the test compounds and this compound at various concentrations. The final concentration of DMSO in the reaction mixture should not exceed 0.5-1%.[13]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of the test compound solution.

    • Positive Control Wells: Add 50 µL of the this compound solution.

    • Negative Control (Blank) Wells: Add 50 µL of the buffer/DMSO solution (without any inhibitor).[14]

    • To all wells, add 69 µL of potassium phosphate buffer.[13]

    • Add 15 µL of the xanthine oxidase enzyme solution to all wells except for the "blank" wells, which receive buffer instead of the enzyme.[13]

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 25°C or 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[13][15]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 66 µL of the xanthine substrate solution to all wells.[13]

    • Immediately begin monitoring the absorbance at 290 nm (or 295 nm) every 30-60 seconds for 15-30 minutes using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute) for each well.

    • Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 [13]

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) setup Assay Plate Setup Add Inhibitor/Control, Buffer, and Enzyme to wells start->setup preincubate Pre-incubation (e.g., 15 min at 25°C) setup->preincubate initiate Initiate Reaction Add Xanthine Substrate to all wells preincubate->initiate measure Kinetic Measurement Read Absorbance at 290nm over time initiate->measure analyze Data Analysis Calculate % Inhibition and IC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for a Xanthine Oxidase inhibition assay.

Alternatives to this compound

While this compound is the most common positive control, other potent inhibitors can also be used for comparison, especially when screening for compounds with different structural properties.

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[12] It often serves as a benchmark for new non-purine-based drug candidates. Its different binding mode compared to this compound can provide valuable comparative data.

  • Quercetin and other Flavonoids: These natural compounds are known to inhibit xanthine oxidase and can be used as alternative natural product-based positive controls.[15][16] Their IC50 values are generally higher than this compound but are useful when screening plant extracts or natural compounds.

Conclusion

This compound's well-characterized mechanism of action, extensive historical data, and consistent performance make it an indispensable tool for researchers. Its use as a positive control in xanthine oxidase inhibition assays provides a robust benchmark for validating assay performance and quantifying the potency of novel inhibitory compounds. By following standardized protocols and understanding its comparative performance, scientists can ensure the accuracy and reliability of their screening data in the quest for new and improved therapies for hyperuricemia-related disorders.

References

Comparative analysis of Allopurinol and benzbromarone on purine metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Allopurinol and Benzbromarone on Purine Metabolism

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is implicated in other metabolic and cardiovascular diseases. The management of hyperuricemia primarily involves urate-lowering therapies. Two prominent drugs used for this purpose are this compound and Benzbromarone. This compound, a xanthine oxidase inhibitor, reduces the production of uric acid, while Benzbromarone, a uricosuric agent, enhances its renal excretion.[1] This guide provides an objective comparative analysis of their performance on purine metabolism, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action

The two drugs employ fundamentally different strategies to lower serum uric acid levels, targeting distinct points in the purine metabolism and excretion pathway.

  • This compound : this compound and its primary active metabolite, oxypurinol, are structural analogues of the natural purine bases hypoxanthine and xanthine, respectively.[2][3] They act as inhibitors of xanthine oxidase, the enzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[2][4][5][6] By blocking this enzyme, this compound decreases the synthesis of uric acid.[2] This inhibition leads to an accumulation of the uric acid precursors, hypoxanthine and xanthine, which are more soluble and readily excreted by the kidneys.[7][8]

  • Benzbromarone : Benzbromarone is a potent uricosuric agent that primarily acts on the kidneys.[1] It inhibits the renal urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are responsible for the reabsorption of uric acid from the tubular lumen back into the bloodstream.[9][10] By blocking this reabsorption, benzbromarone significantly increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels.[10] While some in-vitro studies suggest it may also possess a weak inhibitory effect on xanthine oxidase, its clinical efficacy is overwhelmingly attributed to its uricosuric action.[11][12][13]

Purine_Metabolism_Pathway cluster_XO Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Bloodstream Uric Acid in Bloodstream Uric_Acid->Bloodstream Excretion Renal Excretion Excretion->Bloodstream Renal Reabsorption (URAT1) Bloodstream->Excretion Renal Filtration This compound This compound This compound->Xanthine This compound->Uric_Acid Benzbromarone Benzbromarone Benzbromarone->Excretion Inhibits Reabsorption Allopurinol_point->Hypoxanthine Allopurinol_point->Xanthine

Caption: Interventions of this compound and Benzbromarone in Purine Metabolism.

Comparative Efficacy and Performance

Clinical studies have demonstrated that both drugs are effective in lowering serum uric acid (SUA), though their performance can vary depending on the patient population and dosage.

Data Presentation

ParameterThis compoundBenzbromaroneStudy Details / Remarks
Serum Uric Acid (SUA) Reduction Reduced from 9.89 mg/dL to 5.52 mg/dL Reduced from 9.53 mg/dL to 4.05 mg/dL Crossover study with 14 hyperuricemic patients; Benzbromarone showed significantly superior efficacy (p=0.005).[14]
Incidence of First Gout Flare 5.46 per 1000 person-months3.29 per 1000 person-monthsObservational cohort study in 6111 pairs of asymptomatic hyperuricemia patients; Benzbromarone had a lower incidence.[15][16][17]
Effect on Purine Intermediates Increases plasma concentration and urinary excretion of hypoxanthine and xanthine.[8][13]No significant effect on plasma concentration or urinary excretion of oxypurines (hypoxanthine, xanthine).[13]Reflects the different mechanisms of action.
Cardiovascular Outcomes Incidence rate of composite CV event: 1.81 per 100 person-years. All-cause mortality HR: 1.66 .Incidence rate of composite CV event: 1.61 per 100 person-years.Large cohort study comparing initiators of either drug. This compound was associated with a higher risk of CV events and mortality.[18][19][20]
Renal Function (CKD Patients) Associated with a higher risk of progression to dialysis compared to Benzbromarone.Associated with a reduced risk of progression to dialysis (aHR 0.50).[21]Inception cohort study in CKD patients with hyperuricemia.[21]

HR: Hazard Ratio; aHR: adjusted Hazard Ratio; CKD: Chronic Kidney Disease.

Experimental Protocols

The following outlines a generalized protocol for a comparative clinical trial, synthesized from methodologies reported in the literature.[14][22][23]

Objective: To compare the efficacy and effect on purine metabolism of this compound versus Benzbromarone in patients with hyperuricemia.

Study Design: A randomized, double-blind, crossover clinical trial.

Participants:

  • Inclusion Criteria: Adult patients (e.g., 20-80 years) with a diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL).

  • Exclusion Criteria: Severe renal impairment (e.g., eGFR < 30 mL/min), known hypersensitivity to either drug, severe liver disease, or concurrent use of other urate-lowering therapies.

Methodology:

  • Washout Period: A 2-4 week washout period where patients discontinue any existing urate-lowering medication.

  • Randomization: Patients are randomly assigned to one of two treatment arms:

    • Arm A: Receives this compound (e.g., 300 mg/day) for a 4-week treatment period.

    • Arm B: Receives Benzbromarone (e.g., 100 mg/day) for a 4-week treatment period.

  • First Treatment Period: Patients adhere to their assigned treatment for 4 weeks. Blood and 24-hour urine samples are collected at the end of this period.

  • Second Washout Period: A 4-week washout period follows the first treatment.

  • Crossover: Patients are switched to the alternate treatment arm.

    • Patients from Arm A now receive Benzbromarone.

    • Patients from Arm B now receive this compound.

  • Second Treatment Period: Patients adhere to the new treatment for 4 weeks. Blood and 24-hour urine samples are collected at the end of this period.

Outcome Measurements:

  • Primary Endpoint: Change in serum uric acid (SUA) levels from baseline.

  • Secondary Endpoints:

    • 24-hour urinary excretion of uric acid.

    • Plasma concentrations of hypoxanthine and xanthine.

    • 24-hour urinary excretion of hypoxanthine and xanthine.

    • Incidence of adverse events.

Analytical Methods:

  • Uric Acid, Hypoxanthine, and Xanthine: Measured in serum and urine using High-Performance Liquid Chromatography (HPLC) or spectrophotometric assays with a clinical chemistry analyzer.[22][24]

  • Safety Monitoring: Liver function tests (ALT, AST) and complete blood counts are monitored at baseline and after each treatment period.

Experimental_Workflow Recruitment Patient Recruitment (Hyperuricemia Diagnosis) Washout1 Washout Period (2-4 Weeks) Recruitment->Washout1 Randomization Randomization Washout1->Randomization GroupA_Treat1 Group A: This compound (4 Weeks) Randomization->GroupA_Treat1 Arm 1 GroupB_Treat1 Group B: Benzbromarone (4 Weeks) Randomization->GroupB_Treat1 Arm 2 Analysis1 Data Collection 1 (Blood & Urine Samples) GroupA_Treat1->Analysis1 GroupB_Treat1->Analysis1 Washout2 Crossover Washout (4 Weeks) Analysis1->Washout2 GroupA_Treat2 Group A: Benzbromarone (4 Weeks) Washout2->GroupA_Treat2 GroupB_Treat2 Group B: This compound (4 Weeks) Washout2->GroupB_Treat2 Analysis2 Data Collection 2 (Blood & Urine Samples) GroupA_Treat2->Analysis2 GroupB_Treat2->Analysis2 Final_Analysis Final Data Analysis (Efficacy & Safety) Analysis2->Final_Analysis

Caption: Workflow for a Crossover Clinical Trial Comparing this compound and Benzbromarone.

Conclusion

This compound and Benzbromarone are both effective urate-lowering drugs that operate through distinct mechanisms. Benzbromarone often demonstrates superior efficacy in lowering serum uric acid and may offer advantages in preventing initial gout flares and preserving renal function in certain populations.[14][17][21] However, its use is tempered by concerns over potential hepatotoxicity.[1][12] this compound, by inhibiting uric acid production, leads to an increase in its precursors, hypoxanthine and xanthine.[8] While generally considered a first-line therapy, some large-scale observational studies have associated it with a higher risk of adverse cardiovascular events compared to Benzbromarone.[2][19] The choice between these agents requires careful consideration of the patient's clinical profile, including the underlying cause of hyperuricemia (overproduction vs. underexcretion), renal function, and cardiovascular risk factors.

References

A Comparative Analysis of Gene Expression Alterations Induced by Allopurinol and Other Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced molecular effects of xanthine oxidase (XOR) inhibitors is critical for advancing therapeutic strategies for hyperuricemia and related conditions. This guide provides an objective comparison of the gene expression changes induced by Allopurinol, the cornerstone of urate-lowering therapy, and other prominent XOR inhibitors such as Febuxostat and Topiroxostat. The comparative analysis is supported by experimental data from recent studies, detailed methodologies, and visual representations of key pathways and workflows.

Xanthine oxidase inhibitors are a class of drugs that decrease the production of uric acid by blocking the activity of xanthine oxidase, a key enzyme in purine metabolism.[1][2][3] While their primary mechanism of action is well-established, emerging research reveals that these inhibitors can elicit distinct changes in gene expression, influencing a range of cellular processes beyond urate reduction. These differential effects may underlie the varying clinical outcomes and adverse event profiles observed with these agents.

Comparative Gene Expression Changes

The following table summarizes the key gene expression changes observed in response to this compound and Febuxostat in different experimental models. The data is compiled from studies on rat models of kidney disease and human umbilical vein endothelial cells (HUVECs).

Gene Category Gene This compound Effect Febuxostat Effect Experimental Model Reference
Inflammation IL-1βNormalized (decreased)Normalized (decreased)Rat Kidney Cortex[4]
IL-6Normalized (decreased)Normalized (decreased)Rat Kidney Cortex[4]
TNF-αNormalized (decreased)Normalized (decreased)Rat Kidney Cortex[4]
NF-κBNormalized (decreased)Normalized (decreased)Rat Kidney Cortex[4]
Antioxidant Response Nrf-2Restored (increased)Restored (increased)Rat Kidney Cortex[4]
HO-1Restored (increased)Restored (increased)Rat Kidney Cortex[4]
SODRestored (increased)Restored (increased)Rat Kidney Cortex[4]
Uric Acid Transport MRP4No significant effectDecreased mRNA expressionHUVECs[5]
GLUT9No significant effectIncreased mRNA expressionHUVECs[5]

In-Depth Experimental Methodologies

The following sections detail the experimental protocols from the key studies cited in this guide, providing a transparent basis for the presented data.

Study 1: Rat Model of Kidney Dysfunction

This study investigated the effects of this compound and Febuxostat on inflammation and oxidative stress-related gene expression in the kidney cortex of two-kidney, one-clip (2K1C) hypertensive rats.[4]

  • Animal Model: Two-kidney, one-clip (2K1C) rats were used as an experimental model for kidney dysfunction.

  • Treatment Groups:

    • Control group

    • 2K1C group (untreated)

    • 2K1C + this compound (100 mg/kg, orally)

    • 2K1C + Febuxostat (10 mg/kg, orally)

  • Treatment Duration: Daily for a specified period.

  • Gene Expression Analysis:

    • Total RNA was extracted from the kidney cortex.

    • Reverse transcription was performed to synthesize cDNA.

    • Quantitative real-time PCR (qRT-PCR) was used to measure the relative mRNA expression levels of target genes (IL-1β, IL-6, TNF-α, NF-κB, Nrf-2, HO-1, and SOD).

    • Gene expression levels were normalized to a housekeeping gene.

  • Statistical Analysis: One-way ANOVA followed by Tukey's post hoc test was used to determine statistical significance (p < 0.05).[4]

Study 2: Human Umbilical Vein Endothelial Cells (HUVECs)

This study explored the differential effects of this compound and Febuxostat on the expression of uric acid transporters in HUVECs.[5]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured under standard conditions.

  • Treatment Groups:

    • Control (vehicle)

    • This compound

    • Febuxostat (20µM)

  • Experimental Conditions: Cells were treated in the presence of varying uric acid concentrations (0µM, 100µM, or 350µM).

  • Gene Expression Analysis:

    • Total RNA was isolated from the treated HUVECs.

    • mRNA expression of uric acid transporters (MRP4 and GLUT9) was quantified using appropriate molecular biology techniques (likely qRT-PCR, though the abstract does not specify).

  • Statistical Analysis: Friedman's test and Dunn's test were used for statistical comparisons.[5]

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

G cluster_purine Purine Metabolism cluster_inhibitors XOR Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR Uric_Acid Uric_Acid Xanthine->Uric_Acid XOR This compound This compound XOR XOR This compound->XOR Inhibits Febuxostat Febuxostat Febuxostat->XOR Inhibits Topiroxostat Topiroxostat Topiroxostat->XOR Inhibits

Figure 1: Mechanism of Action of XOR Inhibitors.

G start 2K1C Rat Model of Kidney Injury treatment Daily Oral Administration: - this compound (100 mg/kg) - Febuxostat (10 mg/kg) start->treatment sacrifice Sacrifice and Kidney Cortex Collection treatment->sacrifice rna_extraction Total RNA Extraction sacrifice->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Gene Expression Analysis (IL-1β, IL-6, TNF-α, NF-κB, Nrf-2, HO-1, SOD) cdna_synthesis->qpcr analysis Data Analysis (ANOVA) qpcr->analysis

Figure 2: Workflow for Gene Expression Analysis in Rat Kidney.

G cluster_febuxostat Febuxostat Effect on HUVECs cluster_this compound This compound Effect on HUVECs Febuxostat Febuxostat GLUT9 GLUT9 mRNA Febuxostat->GLUT9 Increases MRP4 MRP4 mRNA Febuxostat->MRP4 Decreases Intracellular_UA Intracellular Uric Acid GLUT9->Intracellular_UA Increases Influx MRP4->Intracellular_UA Decreases Efflux This compound This compound No_Effect No Significant Change in GLUT9 or MRP4 mRNA This compound->No_Effect

Figure 3: Differential Effects on Uric Acid Transporters.

Discussion and Conclusion

The compiled data indicates that while both this compound and Febuxostat demonstrate beneficial effects by downregulating pro-inflammatory genes and upregulating antioxidant genes in a model of kidney injury, they exhibit divergent effects on uric acid transporter gene expression in endothelial cells.[4][5] Specifically, Febuxostat was found to increase intracellular uric acid concentrations in HUVECs, a phenomenon potentially linked to its modulation of GLUT9 and MRP4 gene expression.[5] this compound did not show a similar effect on these transporters.[5]

These findings underscore the importance of looking beyond the primary pharmacodynamic effect of XOR inhibition. The differential modulation of gene expression by various XOR inhibitors could have significant clinical implications, potentially influencing their cardiovascular safety profiles and overall therapeutic efficacy. Further head-to-head comparative transcriptomic studies are warranted to build a more comprehensive understanding of the distinct molecular signatures of these drugs. Such research will be invaluable for personalizing treatment strategies and developing next-generation therapies for hyperuricemia and related metabolic disorders.

References

Validating the Specificity of Allopurinol for Xanthine Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily functions through the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway.[1][2][3] Its efficacy is attributed to its active metabolite, oxypurinol, which also targets xanthine oxidase.[3] This guide provides a comprehensive comparison of this compound's inhibitory activity against xanthine oxidase versus other enzymes, supported by experimental data and detailed protocols to aid in research and drug development.

Executive Summary

This guide confirms the high specificity of this compound for xanthine oxidase. While this compound is a potent competitive inhibitor of xanthine oxidase, its inhibitory effects on other enzymes, such as those in the pyrimidine biosynthesis pathway, are significantly less pronounced. This document provides the available quantitative data, detailed experimental methodologies for assessing enzyme inhibition, and visual representations of the relevant biochemical pathways and experimental workflows.

Comparative Analysis of Enzyme Inhibition

This compound's primary mechanism of action is the competitive inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] The structural similarity of this compound to hypoxanthine allows it to bind to the active site of xanthine oxidase, thereby blocking the substrate from binding.[2]

While highly specific for xanthine oxidase, some studies have indicated that this compound and its metabolites can interact with other enzymes, albeit with much lower affinity. Notably, this compound ribonucleotide has been shown to be an in vitro inhibitor of orotidine 5'-phosphate decarboxylase (ODC), an enzyme involved in pyrimidine biosynthesis.[4][5] Additionally, oxypurinol has been observed to cause weak allosteric inhibition of purine nucleoside phosphorylase (PNP).[6]

The following table summarizes the available quantitative data on the inhibition of various enzymes by this compound and its metabolites. The significant difference in inhibitory concentrations underscores the specificity of this compound for xanthine oxidase.

EnzymeInhibitorInhibition Constant (Ki) / IC50Inhibition TypeReference
Xanthine Oxidase This compound IC50: 0.81 µM - 7.08 µM Competitive [7][8]
Orotidine 5'-phosphate DecarboxylaseThis compound ribonucleotideData not availableCompetitive[4]
Purine Nucleoside PhosphorylaseOxypurinolWeak allosteric inhibition (Ki >200 μM for this compound and its ribosyl derivative)Allosteric[6]

Note: The lack of precise Ki or IC50 values for the off-target enzymes in the available literature makes a direct quantitative comparison challenging. However, the descriptive nature of the inhibition ("weak") and the high concentrations required for the effect on PNP suggest a significantly lower affinity compared to xanthine oxidase.

Signaling Pathway: Purine Metabolism

The following diagram illustrates the purine catabolism pathway and the central role of xanthine oxidase, the primary target of this compound.

cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibits

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Experimental Protocols

To validate the specificity of this compound, a standardized enzyme inhibition assay is crucial. The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory effect of a compound on xanthine oxidase activity.

Spectrophotometric Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against xanthine oxidase.

Principle: The activity of xanthine oxidase is monitored by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The rate of uric acid production is compared in the presence and absence of the inhibitor.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (positive control)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in a minimal amount of NaOH and dilute with potassium phosphate buffer.

    • Prepare stock solutions of this compound and the test compound in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound solution at various concentrations (or this compound for the positive control)

      • Xanthine oxidase solution

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm every minute for a total of 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Experimental Workflow for Determining Enzyme Specificity

The following diagram outlines a logical workflow for assessing the specificity of an inhibitor against a target enzyme in comparison to other enzymes.

cluster_workflow Enzyme Specificity Workflow Start Start: Select Inhibitor (e.g., this compound) PrimaryAssay Primary Enzyme Assay (Target: Xanthine Oxidase) Start->PrimaryAssay IC50_Primary Determine IC50/Ki PrimaryAssay->IC50_Primary SecondaryPanel Select Panel of Off-Target Enzymes IC50_Primary->SecondaryPanel Compare Compare IC50/Ki Values IC50_Primary->Compare SecondaryAssay Secondary Enzyme Assays (Off-Targets) SecondaryPanel->SecondaryAssay IC50_Secondary Determine IC50/Ki for Off-Targets SecondaryAssay->IC50_Secondary IC50_Secondary->Compare Conclusion Conclusion on Specificity Compare->Conclusion

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Allopurinol in a laboratory setting.

This guide provides procedural, step-by-step guidance on the personal protective equipment (PPE), handling, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the toxic nature of this compound if swallowed and its potential to cause allergic skin reactions.[1][2]

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound based on safety data sheets.

PPE CategoryRecommended EquipmentConditions for Use
Hand Protection Nitrile, neoprene, PVC, or vinyl gloves.[3][4] Consider double gloving for enhanced protection.[4][5]Always wear gloves when handling this compound in any form. Change gloves immediately if they become contaminated, torn, or punctured.
Eye and Face Protection Safety glasses with side shields.[3][6] For larger quantities or when there is a risk of splashing, use chemical safety goggles and a face shield.[4][7]Required for all procedures involving this compound. A face shield in combination with goggles offers the most comprehensive protection against splashes.[8]
Skin and Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Protective shoe covers may also be considered.[4]Wear a protective gown to prevent skin contact. Ensure that the gown cuffs are tucked under the outer pair of gloves when double glooving.
Respiratory Protection A NIOSH/MSHA-approved respirator.[6][7]Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] Use a respirator if there is a risk of generating dust or aerosols.
Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established for this compound by major regulatory bodies.[7][9] However, in the absence of a specific limit, it is prudent to adhere to the limits for "Particulates Not Otherwise Regulated (PNOR)," which is generally 5 mg/m³ for the respirable fraction.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Access: Store in a locked-up area to restrict access to authorized personnel only.[1][2]

Handling and Use
  • Designated Area: Conduct all handling of this compound in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[7][10]

  • Hygiene: Wash hands thoroughly before and after handling this compound, and before breaks and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • PPE: Always wear the appropriate PPE as outlined in the table above.

  • Spill Management: In case of a spill, avoid breathing dust.[2] Clean up spills using dry methods such as a HEPA-filtered vacuum cleaner or by carefully sweeping up the material after dampening it to prevent dust formation.[4] Place the collected waste into a sealed container for disposal.[2]

Disposal of this compound Waste
  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[7]

  • Containerization: Place all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[6][7] Do not allow the substance to enter sewers or waterways.[1]

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after handling. Wash contaminated clothing before reuse.[2]

For unused or expired medication in a non-laboratory setting, the best option is a local medication take-back program.[11][12] If a take-back program is not available, the medication can be mixed with an unpalatable substance like coffee grounds or kitty litter, placed in a sealed bag, and then disposed of in the household trash.[11][12]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the operational workflow for handling this compound and the decision-making process for PPE selection.

AllopurinolHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Ventilated, & Locked Area Inspect->Store Prepare Prepare Work Area (e.g., Fume Hood) Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Handle Weigh and Handle this compound DonPPE->Handle Decontaminate Decontaminate Work Area & Equipment Handle->Decontaminate CollectWaste Collect this compound Waste Decontaminate->CollectWaste SealContainer Seal in Labeled Hazardous Waste Container CollectWaste->SealContainer Dispose Dispose via Approved Waste Stream SealContainer->Dispose

Caption: Operational workflow for handling this compound.

PPESelectionDecisionTree cluster_ppe Start Handling this compound? Gloves Wear Nitrile Gloves (Double Gloving Recommended) Start->Gloves Gown Wear Protective Gown Start->Gown EyeProtection Wear Safety Glasses with Side Shields Start->EyeProtection SplashRisk Risk of Splash or Handling Large Quantities? EyeProtection->SplashRisk GogglesFaceShield Wear Chemical Goggles and Face Shield SplashRisk->GogglesFaceShield Yes DustRisk Risk of Dust or Aerosol Generation? SplashRisk->DustRisk No GogglesFaceShield->DustRisk Respirator Use NIOSH/MSHA-Approved Respirator DustRisk->Respirator Yes Ventilation Work in a Fume Hood or Well-Ventilated Area DustRisk->Ventilation No Respirator->Ventilation

Caption: Decision tree for selecting this compound PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allopurinol
Reactant of Route 2
Reactant of Route 2
Allopurinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.